PROTAC ATR degrader-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C40H41N9O6 |
|---|---|
Molecular Weight |
743.8 g/mol |
IUPAC Name |
3-amino-6-[4-[4-[5-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]-5-oxopentyl]piperazine-1-carbonyl]phenyl]-N-phenylpyrazine-2-carboxamide |
InChI |
InChI=1S/C40H41N9O6/c41-36-35(38(53)43-27-7-2-1-3-8-27)45-31(23-42-36)25-12-14-26(15-13-25)39(54)48-21-19-47(20-22-48)18-5-4-11-33(50)44-30-10-6-9-28-29(30)24-49(40(28)55)32-16-17-34(51)46-37(32)52/h1-3,6-10,12-15,23,32H,4-5,11,16-22,24H2,(H2,41,42)(H,43,53)(H,44,50)(H,46,51,52) |
InChI Key |
KHFPFRKCBBCWLB-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Advent of Targeted Protein Degradation: A Technical Guide to the Mechanism of Action of PROTAC ATR Degraders
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the mechanism of action for Proteolysis Targeting Chimera (PROTAC) degraders targeting the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase. As no widely recognized molecule is formally designated "PROTAC ATR degrader-2," this guide synthetically represents the core functionalities and characteristics of recently developed ATR degraders, drawing upon published data for molecules such as Abd110 (42i) and compound 8i (referred to by some vendors as this compound).
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTAC ATR degraders are heterobifunctional molecules engineered to selectively eliminate the ATR protein, a critical regulator of the DNA Damage Response (DDR). Unlike traditional inhibitors that merely block the catalytic activity of a protein, PROTACs induce its complete removal from the cell. This is achieved by coopting the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS).
The PROTAC molecule itself comprises three key components:
-
A warhead that specifically binds to the ATR kinase.
-
An E3 ligase ligand that recruits a specific E3 ubiquitin ligase, most commonly Cereblon (CRBN).
-
A linker that connects the warhead and the E3 ligase ligand, optimizing the formation of a stable ternary complex.
The mechanism unfolds in a cyclical process:
-
Ternary Complex Formation: The PROTAC ATR degrader simultaneously binds to an ATR protein and the Cereblon E3 ligase, forming a --INVALID-LINK--.[1]
-
Ubiquitination: Within this proximity-induced complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the ATR protein. This results in the formation of a polyubiquitin (B1169507) chain.
-
Proteasomal Degradation: The polyubiquitinated ATR protein is now recognized as a substrate for the 26S proteasome. The proteasome unfolds and degrades the ATR protein into small peptides.
-
Recycling: After the degradation of the target protein, the PROTAC molecule is released and can participate in another cycle of degradation, acting in a catalytic manner.
This degradation-based approach offers several advantages over traditional inhibition, including the potential to overcome drug resistance mechanisms associated with kinase inhibitor therapies and the ability to eliminate both the catalytic and non-catalytic scaffolding functions of the target protein.
Signaling Pathways and Cellular Consequences
ATR is a master regulator of the cellular response to DNA replication stress. Upon activation, ATR phosphorylates a multitude of substrates, including the checkpoint kinase Chk1, to coordinate cell cycle arrest, stabilize replication forks, and promote DNA repair.
By inducing the degradation of ATR, PROTACs effectively dismantle this crucial signaling node. The cellular consequences of ATR degradation include:
-
Abrogation of the DNA Damage Response: The degradation of ATR prevents the activation of downstream effectors like Chk1, leading to a failure to arrest the cell cycle in response to DNA damage.
-
Replication Catastrophe: In cancer cells, which often exhibit high levels of intrinsic replication stress, the loss of ATR function leads to the collapse of replication forks, accumulation of DNA damage, and ultimately, cell death.
-
Synthetic Lethality: The degradation of ATR can be synthetically lethal in cancer cells with defects in other DNA repair pathways, such as those with mutations in the ATM gene. This provides a therapeutic window for selectively targeting tumor cells while sparing normal tissues.
Recent studies have shown that ATR degradation can lead to a breakdown in the nuclear envelope, causing genomic instability and extensive DNA damage. This can trigger p53-mediated apoptosis, a potent tumor-suppressive pathway.[2]
Quantitative Data for Representative ATR Degraders
The following tables summarize key quantitative data for recently developed ATR degraders. These values are indicative of the potency and efficacy of this class of molecules.
| Degrader Name | E3 Ligase Ligand | Target | Cell Line | DC50 (nM) | Max Degradation (%) | Time (h) |
| ZS-7 | Pomalidomide | ATR | LoVo (ATM-deficient) | 530 | 84 | 72 |
| Abd110 (42i) | Lenalidomide | ATR | Pancreatic and Cervix Cancer Cells | Not Reported | ~60 | Not Reported |
| Compound 8i | Lenalidomide | ATR | MV-4-11 (AML) | 22.9 | >93 | 6 |
| Compound 8i | Lenalidomide | ATR | MOLM-13 (AML) | 34.5 | Not Reported | Not Reported |
Table 1: Degradation Efficacy of Representative ATR PROTACs. DC50 represents the concentration required to achieve 50% degradation of the target protein.
| Degrader Name | Cell Line | IC50 (nM) |
| Abd110 (42i) | Leukemic Cells | More effective than parent inhibitor VE-821 |
| Compound 8i | MOLM-13 (AML) | ~5.7 |
Table 2: Anti-proliferative Activity of Representative ATR PROTACs. IC50 represents the concentration required to inhibit cell growth by 50%.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of PROTAC ATR degraders.
Western Blotting for ATR Degradation
This protocol is used to quantify the reduction in ATR protein levels following treatment with a PROTAC degrader.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-ATR and anti-loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Cell Treatment: Plate cells at an appropriate density and treat with varying concentrations of the PROTAC ATR degrader for the desired time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-ATR antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the percentage of ATR degradation.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to demonstrate the formation of the ATR-PROTAC-Cereblon ternary complex.
Materials:
-
Cell lysis buffer (non-denaturing, e.g., Triton X-100 based).
-
Antibody for immunoprecipitation (e.g., anti-ATR or anti-Cereblon).
-
Protein A/G magnetic beads.
-
Wash buffer.
-
Elution buffer.
-
Primary antibodies for western blotting (anti-ATR and anti-Cereblon).
Protocol:
-
Cell Treatment: Treat cells with the PROTAC ATR degrader and a proteasome inhibitor (e.g., MG132) to stabilize the ternary complex.
-
Cell Lysis: Lyse the cells using a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with the immunoprecipitating antibody overnight at 4°C. Add Protein A/G beads and incubate for another 1-2 hours.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads.
-
Western Blotting: Analyze the eluted proteins by western blotting using antibodies against ATR and Cereblon. The presence of both proteins in the eluate confirms the formation of the ternary complex.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol is used to assess the anti-proliferative effect of the PROTAC ATR degrader.
Materials:
-
96-well cell culture plates.
-
Cell culture medium.
-
PROTAC ATR degrader stock solution.
-
MTT reagent or CellTiter-Glo® reagent.
-
Solubilization solution (for MTT).
-
Plate reader.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC ATR degrader.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Reagent Addition:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution.
-
For CellTiter-Glo®: Add CellTiter-Glo® reagent to each well.
-
-
Data Acquisition: Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Mandatory Visualizations
Signaling Pathway of PROTAC-Mediated ATR Degradation
Caption: PROTAC-mediated degradation of ATR via the ubiquitin-proteasome system.
Experimental Workflow for Characterizing an ATR PROTAC
Caption: A typical experimental workflow for the characterization of an ATR PROTAC.
References
An In-depth Technical Guide to PROTAC ATR Degrader-2 (Compound 8i)
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC ATR degrader-2, also identified as Compound 8i, is a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical regulator of the DNA damage response (DDR), and its inhibition is a promising therapeutic strategy in oncology. Unlike traditional small molecule inhibitors that only block the enzymatic activity of their targets, PROTACs function by hijacking the cell's natural protein disposal system to eliminate the target protein entirely. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological evaluation of this compound.
Chemical Structure
This compound is a heterobifunctional molecule comprising three key components: a ligand that binds to the ATR kinase, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker that connects these two moieties.
The specific components are:
-
ATR Ligand: A derivative of a known ATR inhibitor, identified as HY-161616.
-
E3 Ligase Ligand: Lenalidomide, a well-characterized binder of the CRBN E3 ligase.
-
Linker: A flexible chain that optimally positions the ATR and CRBN for the formation of a productive ternary complex, facilitating the ubiquitination and subsequent proteasomal degradation of ATR.
The complete chemical structure of this compound (Compound 8i) is presented below.

Figure 1. Chemical structure of this compound (Compound 8i).
Synthesis Pathway
The synthesis of this compound (Compound 8i) involves a multi-step process, beginning with the independent synthesis of the ATR-binding moiety and the E3 ligase-linker conjugate, followed by their final coupling.
A generalized synthetic scheme is outlined below. The detailed, step-by-step synthesis of the ATR ligand (HY-161616) is proprietary and not publicly available in full detail. However, the final coupling step involves the reaction of the ATR ligand with a functionalized lenalidomide-linker.
Diagram 1. Generalized synthesis pathway for this compound.
Quantitative Data
The efficacy of this compound has been evaluated in various cancer cell lines. The key quantitative metrics are the half-maximal degradation concentration (DC50), which represents the concentration of the degrader required to reduce the level of the target protein by 50%, and the half-maximal inhibitory concentration (IC50) for cell growth.
| Cell Line | Cancer Type | DC50 (nM) | IC50 (nM) | Reference |
| MV-4-11 | Acute Myeloid Leukemia (AML) | 22.9 | Not Reported | [1] |
| MOLM-13 | Acute Myeloid Leukemia (AML) | 34.5 | Not Reported | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the activity of this compound.
Western Blot Analysis for ATR Degradation
This protocol is used to quantify the reduction in ATR protein levels following treatment with the degrader.
-
Cell Culture and Treatment:
-
Culture acute myeloid leukemia (AML) cells (e.g., MV-4-11, MOLM-13) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seed cells at a suitable density in multi-well plates.
-
Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
-
Protein Extraction:
-
After treatment, harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration and denature by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for ATR overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an appropriate substrate and imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Diagram 2. Experimental workflow for Western Blot analysis.
Cell Viability Assay
This assay determines the effect of this compound on the proliferation and viability of cancer cells.
-
Cell Seeding:
-
Seed cancer cells in 96-well plates at a predetermined density.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound.
-
Include a vehicle control (DMSO) and a positive control for cell death.
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
-
Viability Measurement:
-
Add a cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) to each well according to the manufacturer's instructions.
-
Measure the luminescence, absorbance, or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the results to the vehicle-treated control cells.
-
Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Cell Cycle Analysis
This protocol is used to assess the impact of ATR degradation on cell cycle progression.
-
Cell Treatment:
-
Treat cells with this compound at various concentrations for a defined time period (e.g., 24 or 48 hours).
-
-
Cell Fixation:
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the DNA content of the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Mechanism of Action: ATR Signaling and Degradation
This compound induces the degradation of ATR via the ubiquitin-proteasome system. The binding of the degrader to both ATR and the CRBN E3 ligase forms a ternary complex, leading to the polyubiquitination of ATR and its subsequent recognition and degradation by the 26S proteasome. The degradation of ATR disrupts the DNA damage response, leading to an accumulation of DNA damage, cell cycle arrest, and ultimately apoptosis in cancer cells.
Diagram 3. Mechanism of action of this compound.
References
A Technical Guide to the Discovery and Development of Potent ATR Protein Degraders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the strategies and methodologies employed in the discovery and development of potent degraders of the Ataxia Telangiectasia and Rad3-related (ATR) protein, a critical regulator in the DNA Damage Response (DDR) pathway.
Introduction: ATR as a Therapeutic Target
Ataxia Telangiectasia and Rad3-related (ATR) is a serine/threonine kinase that plays a central role in maintaining genomic integrity.[1] It is activated by a broad range of DNA lesions, particularly the single-stranded DNA (ssDNA) that arises from replication stress.[2][3] Cancer cells often exhibit high levels of intrinsic replication stress due to oncogene activation and rapid proliferation, making them highly dependent on the ATR signaling pathway for survival.[3][4] This dependency has positioned ATR as a promising target for anticancer drug development.[5]
While several small-molecule ATR inhibitors are in clinical trials, an alternative therapeutic strategy, targeted protein degradation, has emerged.[5][6] This approach utilizes Proteolysis-Targeting Chimeras (PROTACs) to induce the selective degradation of the ATR protein rather than just inhibiting its kinase function. This can offer potential advantages, including the elimination of both kinase-dependent and kinase-independent scaffolding functions of the protein.[5][7]
The ATR Signaling Pathway
The ATR signaling pathway is a cornerstone of the DNA Damage Response (DDR). Its activation is a multi-step process initiated by the recognition of RPA-coated single-stranded DNA (RPA-ssDNA), a structure commonly formed at stalled replication forks.[2][8] The ATR-ATRIP complex is recruited to these sites, and its kinase activity is fully stimulated by co-factors like TopBP1.[3][9] Once active, ATR phosphorylates a multitude of substrates, with the checkpoint kinase 1 (CHK1) being one of the most critical, to coordinate cell cycle arrest, replication fork stability, and DNA repair.[2][8]
PROTAC-Mediated ATR Degradation: Mechanism of Action
ATR PROTACs are heterobifunctional molecules designed to simultaneously bind to the ATR protein and an E3 ubiquitin ligase, such as Cereblon (CRBN).[6] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the ATR protein. The polyubiquitinated ATR is then recognized and degraded by the cell's proteasome machinery.
Potent ATR Degraders: Quantitative Data
Several potent ATR degraders have been developed and characterized. These molecules typically consist of an ATR inhibitor (warhead), a linker, and an E3 ligase ligand. For example, some degraders have utilized the ATR inhibitor AZD6738 as a warhead.[10] The efficacy of these degraders is quantified by their DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
| Degrader | ATR Warhead | E3 Ligase Ligand | Cell Line | DC50 | Dmax | Reference |
| ZS-7 | AZD6738 | Pomalidomide | LoVo (ATM-deficient) | 0.53 µM | 84.3% | [10][11][12] |
| 8i | Not Specified | Lenalidomide (B1683929) | MV-4-11 (AML) | 22.9 nM | >93% | [13][14] |
| 8i | Not Specified | Lenalidomide | MOLM-13 (AML) | 34.5 nM | Not Specified | [13] |
| 42i | Not Specified | Lenalidomide | MIA PaCa-2 | Not Specified | ~60% (reduces ATR to 40%) | [6][15] |
| 42i | Not Specified | Lenalidomide | MV-4-11 | Not Specified | 80-90% at 1 µM | [14] |
Key Experimental Protocols
The characterization of ATR degraders involves a series of biochemical and cell-based assays to confirm their mechanism of action and therapeutic potential.
Western Blotting for ATR Degradation
This is the primary assay to directly measure the reduction in ATR protein levels.
-
Objective: To quantify the dose- and time-dependent degradation of ATR protein following treatment with a PROTAC degrader.
-
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MV-4-11 or LoVo) at an appropriate density and allow them to adhere overnight. Treat cells with a range of concentrations of the ATR degrader (e.g., 0-10 µM) for a specified time (e.g., 6, 12, 24, 48 hours).[7][14]
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[3]
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against ATR overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH) to normalize protein levels.[7]
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3] Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the ATR signal to the loading control signal. Calculate the percentage of remaining ATR protein relative to the vehicle-treated control to determine DC50 and Dmax values.[16]
-
Cell Viability Assay
This assay assesses the cytotoxic or cytostatic effect of ATR degradation on cancer cells.
-
Objective: To determine the impact of the ATR degrader on cell proliferation and viability.
-
Methodology (using CellTiter-Glo®):
-
Cell Seeding: Seed cancer cells in a 96-well opaque-walled plate and allow them to attach.
-
Treatment: Treat the cells with serial dilutions of the ATR degrader or a corresponding inhibitor.
-
Incubation: Incubate the plate for a period of 48-72 hours.[3]
-
Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of reagent equal to the cell culture medium volume in each well.[3]
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Analysis: The luminescent signal is proportional to the amount of ATP present, which correlates with the number of viable cells. Plot the results to determine the GI50 (concentration for 50% growth inhibition).
-
In Vivo Xenograft Model Studies
These studies evaluate the anti-tumor efficacy and safety profile of the ATR degrader in a living organism.[11]
-
Objective: To assess the in vivo anti-tumor activity and tolerability of an ATR degrader.
-
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-2 x 10^6 LoVo cells) mixed with Matrigel into the flank of immunocompromised mice (e.g., BALB/c nude mice).[10][17]
-
Tumor Growth Monitoring: Allow tumors to grow to a mean volume of 100-200 mm³. Measure tumor dimensions with digital calipers 2-3 times per week and calculate the volume using the formula: (Length x Width²) / 2.[17][18]
-
Randomization and Dosing: Randomize mice into treatment groups (e.g., vehicle, ATR degrader at different doses, parent inhibitor). Administer the compound via an appropriate route (e.g., intraperitoneal injection) at a set schedule (e.g., twice daily).[10]
-
Efficacy and Toxicity Monitoring: Continue to monitor tumor volume and mouse body weight throughout the study.[18] Body weight loss is a key indicator of toxicity.[10]
-
Study Endpoint: At the end of the study (e.g., after 14 days), euthanize the mice, and resect and weigh the tumors.[18] Key organs may be collected for histological analysis to assess toxicity.[10]
-
Analysis: Compare the tumor growth inhibition between the treated and vehicle groups to determine in vivo efficacy.
-
Confirming the Mechanism of Degradation
It is crucial to confirm that the loss of ATR protein is due to the intended PROTAC mechanism. This involves experiments to demonstrate the involvement of the ubiquitin-proteasome system.
-
Proteasome Inhibition Rescue Experiment: To confirm that degradation is proteasome-dependent, cells are pre-treated with a proteasome inhibitor, such as MG132, before adding the ATR degrader. If the degrader-induced loss of ATR is prevented or "rescued" in the presence of MG132, it confirms that the degradation occurs via the proteasome.[7][10]
-
E3 Ligase Competition: Similarly, to confirm the involvement of a specific E3 ligase like Cereblon, cells can be pre-treated with a high concentration of the E3 ligase ligand alone (e.g., lenalidomide or pomalidomide). This free ligand competes with the PROTAC for binding to the E3 ligase, which should inhibit ATR degradation.[7]
Conclusion and Future Directions
The development of potent and selective ATR protein degraders represents a promising therapeutic strategy, particularly for cancers with high replication stress or deficiencies in other DDR pathways like ATM.[10] These molecules have demonstrated potent anti-proliferative effects in preclinical models, often exceeding the efficacy of kinase inhibitors by eliminating the entire protein.[5][7]
Future research will focus on optimizing the pharmacokinetic properties of these degraders to improve their in vivo efficacy and oral bioavailability.[10] Furthermore, exploring their use in combination with DNA-damaging agents or other targeted therapies, such as PARP inhibitors, could unlock synergistic anti-tumor effects and provide new avenues for treating resistant cancers.[11][19] The continued investigation into the kinase-independent functions of ATR, unveiled by these degraders, will also deepen our understanding of its role in cancer biology.[5][7]
References
- 1. Chemical strategies for development of ATR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ATR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Functions, Regulation, and Therapeutic Implications of the ATR Checkpoint Pathway | Annual Reviews [annualreviews.org]
- 5. Discovery of Selective and Potent ATR Degrader for Exploration its Kinase-Independent Functions in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ATR degrader demonstrates potent efficacy in ATM-deficient tumor models | BioWorld [bioworld.com]
- 11. Discovery of the first ataxia telangiectasia and Rad3-related (ATR) degraders for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the ataxia telangiectasia and RAD3-related (ATR) kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the ataxia telangiect… [ouci.dntb.gov.ua]
A Technical Guide to PROTAC ATR Degrader-2 Versus Small Molecule ATR Inhibitors
An In-depth Analysis for Researchers and Drug Development Professionals
This technical guide provides a comprehensive comparison of two distinct therapeutic modalities targeting the Ataxia Telangiectasia and Rad3-related (ATR) kinase: PROTAC ATR degrader-2 and conventional small molecule ATR inhibitors. ATR kinase is a critical component of the DNA Damage Response (DDR) pathway, playing a pivotal role in maintaining genomic integrity, particularly in cancer cells experiencing high replication stress.[1][2] This document delves into their respective mechanisms of action, presents available quantitative data for comparison, and details key experimental protocols for their evaluation.
Introduction: Targeting ATR in Oncology
ATR kinase is a central transducer of the checkpoint signaling pathway activated by DNA damage and replication stress.[1] Upon activation, ATR phosphorylates multiple substrates, including Chk1, to regulate cell cycle progression, stabilize replication forks, and promote DNA repair.[1][3] Cancer cells, due to their rapid proliferation and inherent genomic instability, are often highly dependent on the ATR pathway for survival.[4] This dependency makes ATR a compelling therapeutic target.[5][6] Small molecule inhibitors have been the primary strategy to drug this target, but the emergence of targeted protein degradation technologies like Proteolysis Targeting Chimeras (PROTACs) offers an alternative approach.
Mechanism of Action: Inhibition vs. Degradation
Small molecule ATR inhibitors are typically ATP-competitive agents that bind to the kinase domain of ATR, preventing the phosphorylation of its downstream targets.[7] This inhibition of ATR's kinase activity disrupts the DDR signaling cascade, leading to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality, especially in tumors with defects in other DNA repair pathways like ATM or p53.[7][8]
PROTACs, on the other hand, are heterobifunctional molecules with a novel mechanism of action.[9][10] A PROTAC molecule consists of a ligand that binds to the target protein (in this case, ATR), a linker, and a ligand that recruits an E3 ubiquitin ligase.[9] This ternary complex formation between ATR, the PROTAC, and the E3 ligase leads to the polyubiquitination of ATR, marking it for degradation by the proteasome.[11][12]
This compound (also referred to as compound 8i in some literature) utilizes a ligand for ATR and a ligand for an E3 ligase connected by a linker.[13] This molecule has been shown to induce the degradation of ATR in acute myeloid leukemia (AML) cells.[13][14] A key distinction in its mechanism is the physical removal of the entire ATR protein, which may overcome resistance mechanisms associated with kinase inhibitors and could potentially address non-kinase-dependent scaffolding functions of ATR.[14]
Figure 1: Mechanisms of Action: ATR Inhibitor vs. PROTAC Degrader.
The ATR Signaling Pathway
ATR is activated in response to single-stranded DNA (ssDNA), which is a common feature of stalled replication forks and processed DNA double-strand breaks.[3][8] The ATR-interacting protein (ATRIP) binds to RPA-coated ssDNA, recruiting the ATR kinase to the site of DNA damage.[15] Full activation of ATR requires other checkpoint proteins, which then allows ATR to phosphorylate a multitude of downstream targets, with Checkpoint Kinase 1 (Chk1) being a key effector.[3][15] The phosphorylation of Chk1 initiates a signaling cascade that leads to cell cycle arrest, providing time for DNA repair.[1][16]
Figure 2: The ATR Signaling Pathway and points of intervention.
Quantitative Data Presentation
Direct comparative studies between this compound and a comprehensive panel of small molecule ATR inhibitors are still emerging. The following tables summarize available quantitative data from various sources to facilitate a preliminary comparison.
Table 1: In Vitro Degradation Profile of this compound
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| This compound | MV-4-11 (AML) | 22.9 | >93 | [13][17] |
| (Compound 8i) | MOLM-13 (AML) | 34.5 | Not Reported | [13] |
DC50: Concentration required to degrade 50% of the target protein. Dmax: Maximum percentage of protein degradation achieved.
Table 2: In Vitro Potency of Selected Small Molecule ATR Inhibitors
| Compound | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| Berzosertib (VE-822/M6620) | Kinase Assay | 26 | 13 | [18] |
| Ceralasertib (AZD6738) | Kinase Assay | Not Reported | Not Reported | [19] |
| Elimusertib (BAY-1895344) | Kinase Assay | 7 | Not Reported | [18] |
| Gartisertib (M4344/VX-803) | Kinase Assay | Not Reported | <0.15 | [18] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Table 3: Cellular Activity of this compound vs. ATR Inhibitors
| Compound | Cell Line | Assay Type | Endpoint | Value (nM) | Reference |
| This compound | MV-4-11, MOLM-13 | Apoptosis Assay | Apoptosis Induction | Significantly higher than inhibitor | [14][17] |
| Elimusertib (BAY-1895344) | Various | Proliferation Assay | Median IC50 | 78 | [18] |
Experimental Protocols
The evaluation of ATR degraders and inhibitors involves a range of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Western Blotting for Protein Degradation Analysis
This protocol is used to quantify the degradation of a target protein following treatment with a PROTAC degrader.
-
Cell Seeding and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the this compound for different time points (e.g., 4, 8, 16, 24 hours).[20] A vehicle control (e.g., DMSO) should be included.[20]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[20][21]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.[20]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[20][21]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against ATR overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should be used to normalize protein levels.[21]
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21] Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20]
-
Quantification: Use densitometry software to quantify the band intensities. Normalize the ATR band intensity to the loading control.[20] The DC50 and Dmax values can be calculated by plotting the normalized protein levels against the logarithm of the degrader concentration and fitting the data to a four-parameter logistic regression model.[20]
Figure 3: Experimental workflow for Western blotting.
In Vitro ATR Kinase Inhibition Assay
This biochemical assay measures the direct inhibitory effect of a compound on ATR kinase activity. A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a common format.[2]
-
Reagents: Human recombinant ATR/ATRIP complex, a suitable substrate (e.g., GST-p53), ATP, assay buffer, and detection reagents (e.g., labeled anti-phospho-substrate antibody).[2]
-
Procedure:
-
Add the test compound (small molecule ATR inhibitor) at various concentrations to the wells of a microplate.[2]
-
Add the ATR/ATRIP enzyme and substrate to initiate the reaction.[2]
-
Add ATP to start the phosphorylation reaction and incubate at room temperature.[2]
-
Stop the reaction by adding a solution containing EDTA.[2]
-
Add the detection reagents (e.g., d2 and Europium-labeled antibodies) that will bind to the phosphorylated substrate.[2]
-
-
Data Analysis: Read the plate on an HTRF-compatible reader. The signal is proportional to the amount of phosphorylated substrate. Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value by fitting the data to a dose-response curve.[2]
Cell Viability Assay
Cell viability assays are used to determine the cytotoxic or cytostatic effects of the compounds.[22]
-
Cell Seeding: Seed cancer cells in 96-well plates at an optimized density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.[21]
-
Compound Treatment: Treat the cells with a serial dilution of the this compound or small molecule ATR inhibitor for a specified period (e.g., 72 hours).[23]
-
Assay Procedure: Add a viability reagent such as MTS, MTT, or a reagent that measures ATP levels (e.g., CellTiter-Glo®).[21][23] Incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.[20]
-
Data Analysis: Normalize the results to the vehicle-treated control cells. Plot the cell viability against the log of the compound concentration and fit to a non-linear regression curve to determine the IC50 value.[24]
In Vivo Efficacy Studies
Xenograft models are commonly used to evaluate the in vivo antitumor activity of ATR-targeted agents.[8][25]
-
Model Establishment: Human cancer cell lines are implanted subcutaneously into immunodeficient mice (e.g., NSG or Rag2 mice).[8][25] Patient-derived xenograft (PDX) models can also be used to better recapitulate human tumor biology.[25]
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, this compound, small molecule ATR inhibitor).[8] Compounds are administered according to a predetermined dosing regimen (e.g., daily, once weekly).[8]
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) with calipers.[8] Body weight is also monitored as an indicator of toxicity.
-
Pharmacodynamic (PD) Analysis: At the end of the study, or at specific time points, tumors can be harvested to assess target engagement. For a PROTAC degrader, this would involve measuring ATR protein levels by Western blot or immunohistochemistry. For an inhibitor, this would involve measuring the phosphorylation of a downstream target like Chk1.[25]
-
Data Analysis: Compare the tumor growth inhibition between the treated groups and the vehicle control group.
Figure 4: General experimental workflow for in vivo studies.
Conclusion
Both PROTAC ATR degraders and small molecule ATR inhibitors represent promising strategies for targeting the ATR pathway in cancer. Small molecule inhibitors have a more established history with several agents in clinical trials, demonstrating their therapeutic potential.[19][26] They act by catalytically inhibiting the kinase function of ATR.
This compound offers a distinct and potentially advantageous mechanism by inducing the complete removal of the ATR protein. This could lead to a more profound and durable pathway inhibition, potentially overcoming resistance mechanisms and addressing non-catalytic functions of ATR.[14] The observation that this compound induces a more significant apoptotic response in AML cells compared to an inhibitor suggests that ATR degradation may have different and potentially more potent downstream biological consequences.[14][17]
Further head-to-head studies are required to fully elucidate the comparative efficacy, safety, and resistance profiles of these two modalities. The choice between an inhibitor and a degrader will likely depend on the specific tumor context, the presence of potential resistance mutations, and the desired pharmacological profile. This guide provides a foundational framework for researchers and drug developers to understand and evaluate these two important classes of ATR-targeted therapies.
References
- 1. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functions, Regulation, and Therapeutic Implications of the ATR Checkpoint Pathway | Annual Reviews [annualreviews.org]
- 5. Research progress of ATR small molecule inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small Molecules Targeting Ataxia Telangiectasia and Rad3-Related (ATR) Kinase: An Emerging way to Enhance Existing Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Discovery of Selective and Potent ATR Degrader for Exploration its Kinase-Independent Functions in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ATR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What are ATR inhibitors and how do they work? [synapse.patsnap.com]
- 17. researchgate.net [researchgate.net]
- 18. selleckchem.com [selleckchem.com]
- 19. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. lifesciences.danaher.com [lifesciences.danaher.com]
- 23. benchchem.com [benchchem.com]
- 24. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. Discovery of small-molecule ATR inhibitors for potential cancer treatment: a patent review from 2014 to present - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Biology of the ATR-PROTAC-E3 Ligase Ternary Complex: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Content Type: An in-depth technical guide or whitepaper.
Introduction
The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR) and replication stress, making it a compelling target for cancer therapy.[1][2] The emergence of Proteolysis Targeting Chimeras (PROTACs) offers a novel therapeutic modality to eliminate ATR protein rather than merely inhibiting its kinase activity.[2][3] PROTACs are heterobifunctional molecules that induce the formation of a ternary complex between a target protein (in this case, ATR), and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.[4][5][6] The efficiency and selectivity of a PROTAC are intrinsically linked to the structural and biophysical properties of this key ternary complex.[7][8][9][10]
This technical guide provides a comprehensive overview of the structural biology of the ATR-PROTAC-E3 ligase ternary complex. It details the underlying biological pathways, the mechanism of PROTAC action, experimental protocols for characterization, and the presentation of key quantitative data. While a high-resolution experimental structure of a full ATR-PROTAC-E3 ligase ternary complex is not yet publicly available, this guide draws upon established principles from other well-characterized PROTAC systems and the known biology of ATR to provide a foundational framework for researchers in this field.
The ATR Signaling Pathway
ATR is a serine/threonine kinase that plays a pivotal role in response to DNA damage and replication stress.[1][11] Its activation is a multi-step process initiated by the presence of single-stranded DNA (ssDNA) coated with Replication Protein A (RPA).[12][13] The ATR-interacting protein (ATRIP) binds to the RPA-coated ssDNA, recruiting the ATR kinase to the site of damage.[1][12] Full activation of ATR kinase activity is then mediated by other proteins, most notably TopBP1.[12][13] Once active, ATR phosphorylates a multitude of substrates, including the checkpoint kinase Chk1, to orchestrate cell cycle arrest, promote DNA repair, and stabilize replication forks.[1][12]
Mechanism of Action for an ATR-PROTAC
An ATR-PROTAC is a bifunctional molecule designed to hijack the cell's ubiquitin-proteasome system (UPS) to specifically degrade the ATR protein.[5][14] It consists of three key components: a ligand that binds to ATR, a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a chemical linker that connects the two ligands.[5][6] The PROTAC molecule facilitates the formation of a ternary complex, bringing ATR into close proximity with the E3 ligase.[7][15] This proximity allows the E3 ligase to catalyze the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of ATR.[4] The resulting polyubiquitinated ATR is then recognized and degraded by the 26S proteasome.[4][5]
Structural Characterization of the Ternary Complex
Understanding the three-dimensional structure of the ATR-PROTAC-E3 ligase ternary complex is crucial for rational drug design.[10][16][17] Techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful tools for elucidating the atomic details of these complexes.[18][19][20] These structural insights can reveal the specific protein-protein and protein-ligand interactions that stabilize the ternary complex, providing a roadmap for optimizing the PROTAC's linker length and composition, as well as the affinity of the warheads.[9][17][21]
Experimental Workflow for Structural and Biophysical Characterization
A typical workflow for the comprehensive characterization of a PROTAC-induced ternary complex involves a multi-faceted approach, integrating biophysical, structural, and cellular assays.
Quantitative Data Presentation
The systematic evaluation of ATR-PROTACs requires the quantification of several key parameters. These data are best presented in tabular format for clear comparison between different PROTAC molecules.
Table 1: Biophysical Characterization of ATR-PROTAC Ternary Complex Formation
| PROTAC ID | ATR Binding Affinity (Kd, nM) | E3 Ligase Binding Affinity (Kd, nM) | Ternary Complex Affinity (Kd, nM) | Cooperativity (α) |
| ATR-PROTAC-01 | Value | Value | Value | Value |
| ATR-PROTAC-02 | Value | Value | Value | Value |
| ... | ... | ... | ... | ... |
Cooperativity (α) is a measure of the influence of the binary binding of one protein partner on the affinity for the other. An α > 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the second protein.[10][22]
Table 2: Cellular Activity of ATR-PROTACs
| PROTAC ID | DC50 (nM) | Dmax (%) |
| ATR-PROTAC-01 | Value | Value |
| ATR-PROTAC-02 | Value | Value |
| ... | ... | ... |
DC50 is the concentration of the PROTAC that induces 50% degradation of the target protein. Dmax is the maximum percentage of target protein degradation achieved.
Key Experimental Protocols
Detailed methodologies are critical for the successful characterization of ATR-PROTAC-E3 ligase ternary complexes. Below are summaries of key experimental protocols.
Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity
SPR is a label-free technique used to measure the binding kinetics (kon and koff) and affinity (Kd) of molecular interactions in real-time.[22]
-
Immobilization: Covalently immobilize one of the purified proteins (e.g., the E3 ligase) onto a sensor chip surface.
-
Analyte Injection: Flow a solution containing the second protein (e.g., ATR) and the PROTAC over the sensor surface at various concentrations.
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass bound.
-
Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1:1 ternary complex model) to determine the kinetic and affinity constants.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (ΔH, ΔS, and Kd).[7][8][10]
-
Sample Preparation: Place a solution of one protein (e.g., ATR) in the sample cell of the calorimeter.
-
Titration: Sequentially inject small aliquots of a solution containing the PROTAC and the E3 ligase into the sample cell.
-
Heat Measurement: Measure the heat change after each injection.
-
Data Analysis: Integrate the heat signals and fit the data to a binding model to determine the thermodynamic parameters and binding affinity.
Cryo-Electron Microscopy (Cryo-EM) for High-Resolution Structure Determination
Cryo-EM is increasingly used to determine the structures of large and dynamic protein complexes.[18][19][20]
-
Ternary Complex Formation: Incubate purified ATR, the PROTAC, and the E3 ligase under conditions that favor stable complex formation.
-
Grid Preparation: Apply a small volume of the complex solution to an EM grid, blot away excess liquid, and rapidly plunge-freeze it in liquid ethane (B1197151) to vitrify the sample.
-
Data Collection: Collect a large dataset of 2D projection images of the frozen-hydrated particles using a transmission electron microscope.
-
Image Processing: Use specialized software to perform particle picking, 2D classification, and 3D reconstruction to generate a high-resolution 3D density map of the ternary complex.
-
Model Building: Build an atomic model of the complex into the cryo-EM density map.
Cellular Degradation Assays (In-Cell ELISA / Western Blot)
These assays are used to quantify the extent of ATR degradation in a cellular context.[23]
-
Cell Treatment: Treat cultured cells with varying concentrations of the ATR-PROTAC for a specified period.
-
Cell Lysis: Harvest the cells and prepare protein lysates.
-
Quantification:
-
Western Blot: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for ATR to visualize and quantify the protein levels.
-
In-Cell ELISA: Fix and permeabilize the cells in a multi-well plate, then use an ATR-specific primary antibody and a labeled secondary antibody for quantitative detection.
-
-
Data Analysis: Normalize the ATR signal to a loading control (e.g., actin) and plot the percentage of remaining ATR protein against the PROTAC concentration to determine the DC50 and Dmax values.
Conclusion
The development of PROTACs targeting ATR represents a promising new frontier in cancer therapy. A deep understanding of the structural and biophysical principles governing the formation of the ATR-PROTAC-E3 ligase ternary complex is paramount for the design of potent and selective degraders. The integration of biophysical techniques, high-resolution structural biology, and cellular assays provides a robust framework for the discovery and optimization of these next-generation therapeutics. As research progresses, the elucidation of an experimental ATR-PROTAC-E3 ligase structure will undoubtedly accelerate the development of clinically successful ATR degraders.
References
- 1. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the ataxia telangiect… [ouci.dntb.gov.ua]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 5. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revvity.com [revvity.com]
- 7. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 8. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation [elifesciences.org]
- 10. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. annualreviews.org [annualreviews.org]
- 12. ATR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
- 15. researchgate.net [researchgate.net]
- 16. First ternary crystal structure of a PROTAC bound to to its E3 ligase VHL and Brd4 target – Ciulli Laboratory [sites.dundee.ac.uk]
- 17. Structural Characterization of Degrader-Induced Ternary Complexes Using Hydrogen-Deuterium Exchange Mass Spectrometry and Computational Modeling: Implications for Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cryo-EM structure of human ATR-ATRIP complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Targeted Protein Degradation Cryo-EM | Nano Imaging Services [nanoimagingservices.com]
- 20. Cryo-EM structure determination of PROTACs | NanoImaging [nanoimagingservices.com]
- 21. PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation [elifesciences.org]
- 22. en.ice-biosci.com [en.ice-biosci.com]
- 23. Evaluation of the binding affinity of E3 ubiquitin ligase ligands by cellular target engagement and in-cell ELISA assay - PubMed [pubmed.ncbi.nlm.nih.gov]
PROTAC ATR Degrader-2: A Technical Guide to Target Engagement and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PROTAC ATR degrader-2, also identified as compound 8i, a potent and selective degrader of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. This document details its target engagement and degradation performance, outlines key experimental methodologies, and visualizes relevant biological pathways and experimental workflows.
Quantitative Data Summary
This compound (compound 8i) has demonstrated potent and specific degradation of the ATR protein in acute myeloid leukemia (AML) cell lines. The following tables summarize the key quantitative data reported for this molecule[1][2].
| Cell Line | This compound (Compound 8i) |
| MV-4-11 (AML) | DC₅₀ = 22.9 nM |
| MOLM-13 (AML) | DC₅₀ = 34.5 nM |
| Table 1: Cellular Degradation Potency of this compound. The DC₅₀ value represents the concentration of the degrader required to induce 50% degradation of the target protein after a specific treatment time. |
| Parameter | Description |
| Target Protein | Ataxia Telangiectasia and Rad3-related (ATR) kinase |
| E3 Ligase Recruited | Cereblon (CRBN) |
| Warhead (ATR binder) | Based on an ATR inhibitor scaffold |
| E3 Ligase Ligand | Lenalidomide |
| Mechanism of Action | Induces ubiquitination and subsequent proteasomal degradation of ATR |
| Table 2: Molecular Profile of this compound (Compound 8i). |
Signaling and Mechanistic Pathways
To understand the context in which this compound operates, it is crucial to visualize the ATR signaling pathway and the general mechanism of action for a Proteolysis Targeting Chimera (PROTAC).
References
Cellular Consequences of ATR Protein Degradation in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Ataxia Telangiectasia and Rad3-related (ATR) protein is a master regulator of the DNA Damage Response (DDR), essential for maintaining genomic integrity, particularly under conditions of replication stress—a hallmark of many cancers. While ATR kinase inhibitors have shown therapeutic promise, the strategy of targeted protein degradation offers a distinct and potentially more efficacious approach. This guide provides an in-depth examination of the cellular ramifications of ATR protein degradation in cancer cells. We will explore the core ATR signaling pathway, the mechanisms of targeted degradation, and the profound cellular consequences, including replication catastrophe, cell cycle disruption, and apoptosis. This document synthesizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of the critical pathways and workflows to support researchers and drug development professionals in this evolving field.
Introduction: The Central Role of ATR in Genome Maintenance
ATR is a serine/threonine-specific protein kinase that, along with its obligate partner ATRIP, is recruited to stretches of single-stranded DNA (ssDNA) coated by Replication Protein A (RPA).[1][2][3] This structure is a common intermediate during DNA replication and repair, making ATR a critical sensor for replication stress.[4] Once activated, ATR phosphorylates a vast network of over 1,000 substrates, with the checkpoint kinase 1 (CHK1) being the most prominent effector.[5] The ATR-CHK1 signaling axis is pivotal for:
-
Cell Cycle Checkpoint Control: Halting cell cycle progression, primarily at the G2/M transition, to allow time for DNA repair.[1][6]
-
Replication Fork Stability: Preventing the collapse of stalled replication forks, which can otherwise lead to catastrophic DNA double-strand breaks (DSBs).[4][5]
-
Origin Firing Suppression: Inhibiting the firing of new replication origins to prevent further DNA synthesis on a damaged template.[1][3]
Cancer cells, characterized by oncogene-induced replication stress and frequent defects in other DDR pathways (e.g., ATM or p53 deficiency), exhibit a heightened dependency on ATR for survival.[7][8][9] This creates a therapeutic window, making ATR an attractive target for anticancer strategies.
Targeted ATR Degradation: A New Therapeutic Modality
Targeted protein degradation utilizes novel pharmacological agents, most notably Proteolysis-Targeting Chimeras (PROTACs), to eliminate a target protein entirely, rather than just inhibiting its enzymatic activity. An ATR PROTAC is a heterobifunctional molecule that simultaneously binds to the ATR protein and an E3 ubiquitin ligase, such as cereblon (CRBN).[10][11] This induced proximity triggers the polyubiquitination of ATR, marking it for destruction by the 26S proteasome.
This degradation-based approach offers several advantages over kinase inhibition:
-
Elimination of Scaffolding Functions: ATR has kinase-independent roles in protein complexes. Degradation removes the entire protein, abrogating all its functions.[12][13]
-
Increased Potency and Durability: Degraders can act catalytically, with a single molecule capable of inducing the degradation of multiple target proteins, potentially leading to a more sustained and potent biological effect.[11]
-
Distinct Phenotypes: Studies have shown that ATR degradation can induce cellular phenotypes, such as earlier and more effective apoptosis, that are distinct from those caused by kinase inhibition alone.[12][13]
Experimental Workflow: Confirming Proteasomal Degradation of ATR
The following diagram illustrates a typical workflow to validate that a compound, such as a PROTAC, induces ATR degradation via the ubiquitin-proteasome system.
Cellular Consequences of ATR Degradation
The forced elimination of ATR protein from cancer cells triggers a cascade of detrimental events, culminating in cell death.
DNA Replication Catastrophe and Increased DNA Damage
Without ATR to stabilize stalled replication forks and suppress origin firing, ongoing DNA replication becomes chaotic. This leads to fork collapse, the formation of DNA double-strand breaks (DSBs), and pan-nuclear DNA damage.[10][11][14] This "replication catastrophe" is a primary mechanism of cell killing induced by ATR degraders.
Experimental Protocol: Immunofluorescence for γH2AX Foci
A key marker for DSBs is the phosphorylation of histone H2AX on Ser139 (γH2AX).
-
Cell Culture: Seed cancer cells on coverslips and allow them to adhere.
-
Treatment: Treat cells with the ATR degrader for a specified time course.
-
Fixation & Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100.
-
Blocking: Block non-specific antibody binding with a solution like 1% BSA in PBS.
-
Antibody Incubation: Incubate with a primary antibody against phospho-H2AX (Ser139). Follow with a fluorescently-labeled secondary antibody.
-
Mounting & Imaging: Mount coverslips on slides with a DAPI-containing medium to counterstain nuclei.
-
Analysis: Acquire images via fluorescence microscopy and quantify the number and intensity of γH2AX foci per nucleus using image analysis software.[15] An increase in foci indicates elevated DNA damage.
Cell Cycle Checkpoint Abrogation
ATR degradation prevents the phosphorylation and activation of CHK1.[11] This disrupts the G2/M checkpoint, causing cells with extensive, unrepaired DNA damage to prematurely enter mitosis.[16] This mitotic entry with a damaged genome is termed "mitotic catastrophe" and is a potent driver of cell death.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Culture & Treatment: Treat cells with the ATR degrader.
-
Harvesting & Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) to permeabilize the membrane.
-
Staining: Resuspend fixed cells in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry: Analyze the DNA content of individual cells using a flow cytometer.
-
Data Analysis: The resulting histogram is analyzed to determine the percentage of cells in each phase of the cell cycle (G1, S, and G2/M). A decrease in the G2/M population and an increase in the sub-G1 fraction (indicative of apoptotic cells with fragmented DNA) are expected consequences of checkpoint abrogation.[15]
Induction of Apoptosis
The overwhelming DNA damage and mitotic catastrophe resulting from ATR degradation ultimately trigger programmed cell death, or apoptosis.[17][18] Mechanistic studies show that ATR degradation can lead to the cleavage of Caspase-3, Caspase-9, and PARP, which are hallmarks of the intrinsic apoptotic pathway. In some contexts, ATR degradation triggers a p53-mediated apoptosis signaling pathway that is more rapid and effective than that induced by ATR kinase inhibition.[12]
References
- 1. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Ataxia telangiectasia and Rad3 related - Wikipedia [en.wikipedia.org]
- 5. ATR: An Essential Regulator of Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATR-mediated proteome remodeling is a major determinant of homologous recombination capacity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Cellular Functions of ATR for Therapeutic Targeting: Embryogenesis to Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological degradation of ATR induces antiproliferative DNA replication stress in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological degradation of ATR induces antiproliferative DNA replication stress in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of Selective and Potent ATR Degrader for Exploration its Kinase-Independent Functions in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. benchchem.com [benchchem.com]
- 16. JCI Insight - ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation [insight.jci.org]
- 17. A synthetic lethal screen identifies ATR-inhibition as a novel therapeutic approach for POLD1-deficient cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ATR degrader demonstrates potent efficacy in ATM-deficient tumor models | BioWorld [bioworld.com]
In-depth Technical Guide: The Selectivity Profile of PROTAC ATR Degrader-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of PROTAC ATR degrader-2, also known as compound 8i. The information presented herein is intended to inform researchers, scientists, and drug development professionals on its on-target potency, mechanism of action, and potential off-target effects. This document includes quantitative data, detailed experimental methodologies, and visual diagrams of the relevant biological pathways and experimental workflows.
Introduction to this compound
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of target proteins through the ubiquitin-proteasome system.[1][2] this compound (compound 8i) is a potent and selective degrader of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR). By targeting ATR for degradation, this PROTAC offers a distinct mechanism of action compared to traditional ATR inhibitors, potentially leading to improved efficacy and overcoming resistance.
Quantitative Selectivity Profile
The on-target activity of this compound has been quantified in various cancer cell lines. The following table summarizes the key degradation parameters.
| Compound Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| This compound (Compound 8i) | ATR | MV-4-11 (Acute Myeloid Leukemia) | 22.9 | >90 | |
| This compound (Compound 8i) | ATR | MOLM-13 (Acute Myeloid Leukemia) | 34.5 | >90 | |
| PROTAC ATR degrader-1 (ZS-7) | ATR | LoVo (Colon Carcinoma) | 530 | 84.3 |
Table 1: On-target Degradation Potency of ATR PROTAC Degraders. DC50 represents the concentration required to induce 50% degradation of the target protein. Dmax indicates the maximum percentage of protein degradation observed.
A quantitative proteomic analysis was performed on MV-4-11 cells treated with this compound (500 nM for 6 hours) to assess its selectivity. While the primary publication confirms potent and selective degradation of ATR, the comprehensive off-target degradation profile from this study is not publicly available in the referenced abstracts. Standard industry practice for characterizing PROTAC selectivity involves unbiased mass spectrometry-based proteomics to identify all proteins that are significantly downregulated upon treatment.
Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal machinery. It is a heterobifunctional molecule composed of a ligand that binds to ATR, a linker, and a ligand that recruits an E3 ubiquitin ligase, in this case, Cereblon (CRBN). This binding induces the formation of a ternary complex between ATR, the PROTAC, and the E3 ligase. This proximity leads to the polyubiquitination of ATR, marking it for degradation by the 26S proteasome.[1][2]
The degradation of ATR by this PROTAC has been shown to be dependent on the ubiquitin-proteasome system. Pre-treatment of cells with the proteasome inhibitor MG132 or a competitive E3 ligase ligand (lenalidomide) rescues the degradation of ATR induced by this compound.
ATR Signaling Pathway
The ATR kinase is a central component of the DNA damage response pathway, which is activated by single-stranded DNA (ssDNA) that forms at sites of DNA damage and stalled replication forks. The following diagram illustrates the canonical ATR signaling pathway.
Caption: The ATR signaling pathway is initiated by DNA damage, leading to cell cycle arrest and DNA repair.
This compound Mechanism of Action
The following diagram illustrates the mechanism by which this compound induces the degradation of its target protein, ATR.
Caption: this compound forms a ternary complex with ATR and an E3 ligase, leading to ATR degradation.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of a PROTAC's selectivity profile. The following are generalized protocols for key assays used in the characterization of this compound.
Western Blotting for Protein Degradation
This protocol is used to quantify the extent of ATR degradation in cells treated with this compound.
Caption: A stepwise workflow for quantifying protein degradation using Western blotting.
Quantitative Mass Spectrometry for Selectivity Profiling
This protocol provides a global, unbiased assessment of the cellular proteome to identify on- and off-target effects of this compound.
Caption: A workflow for unbiased proteomic profiling to determine PROTAC selectivity.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the effect of this compound on the proliferation and viability of cancer cells.
Caption: A workflow for assessing the effect of a compound on cell viability using the MTT assay.
Conclusion
This compound (compound 8i) is a potent and selective degrader of ATR kinase. Its mechanism of action, leveraging the ubiquitin-proteasome system, offers a promising therapeutic strategy. While on-target potency has been well-characterized, a comprehensive, publicly available off-target profile from unbiased proteomics is needed to fully assess its selectivity. The experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this and other novel PROTAC molecules.
References
The Impact of PROTAC ATR Degrader-2 on Cell Cycle Checkpoints: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR) and cell cycle checkpoints. Its role in maintaining genomic stability, particularly in cancer cells exhibiting high replication stress, has made it a prime target for therapeutic intervention. Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality that induces the degradation of target proteins rather than merely inhibiting their enzymatic activity. This guide provides an in-depth technical overview of the effects of PROTAC ATR degrader-2 on cell cycle checkpoints, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
This compound, also known as compound 8i, has been shown to selectively and potently induce the degradation of the ATR protein.[1][2][3] This degradation has significant downstream consequences for cell cycle progression and apoptosis, particularly in cancer cell lines. This document will explore these effects in detail, providing a comprehensive resource for researchers in the field.
Core Mechanism of Action
This compound functions by hijacking the ubiquitin-proteasome system to induce the degradation of the ATR protein.[2] It is a heterobifunctional molecule composed of a ligand that binds to the ATR kinase, a linker, and a ligand that recruits an E3 ubiquitin ligase. This trimolecular complex formation leads to the polyubiquitination of ATR, marking it for degradation by the 26S proteasome. The degradation of ATR disrupts its critical role in the G2/M cell cycle checkpoint, leading to mitotic catastrophe and apoptosis in cancer cells.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on cell cycle distribution and apoptosis in acute myeloid leukemia (AML) cell lines, MV-4-11 and MOLM-13, after 24 hours of treatment.[1]
Table 1: Effect of this compound on Cell Cycle Distribution in MV-4-11 Cells [1]
| Treatment Concentration | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (DMSO) | 45.2% | 40.1% | 14.7% |
| 50 nM | 42.1% | 35.2% | 22.7% |
| 100 nM | 38.9% | 30.5% | 30.6% |
| 200 nM | 33.5% | 25.8% | 40.7% |
Table 2: Effect of this compound on Cell Cycle Distribution in MOLM-13 Cells [1]
| Treatment Concentration | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (DMSO) | 50.1% | 35.2% | 14.7% |
| 50 nM | 46.8% | 31.5% | 21.7% |
| 100 nM | 42.3% | 28.1% | 29.6% |
| 200 nM | 37.9% | 24.7% | 37.4% |
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the key steps for analyzing the effect of this compound on the cell cycle distribution of AML cells.[1]
-
Cell Culture and Treatment:
-
Culture MV-4-11 and MOLM-13 cells in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seed cells at a density of 1 x 10^6 cells/mL in 6-well plates.
-
Treat cells with varying concentrations of this compound (e.g., 50 nM, 100 nM, 200 nM) or DMSO as a vehicle control for 24 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by centrifugation at 500 x g for 5 minutes.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol (B145695) while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours or overnight.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[1]
-
Western Blot Analysis of ATR and Phospho-Chk1
This protocol details the procedure for assessing the degradation of ATR and the phosphorylation status of its downstream target, Chk1.
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound as described above.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ATR, phospho-Chk1 (Ser345), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
ATR Signaling Pathway and the Impact of this compound
References
Designing Potent and Selective ATR Degraders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ataxia Telangiectasia and Rad3-related (ATR) kinase is a master regulator of the DNA Damage Response (DDR), a critical pathway for maintaining genomic integrity. Its central role in cell cycle control and DNA repair makes it a compelling target for cancer therapy. While ATR inhibitors have shown promise, the development of targeted protein degraders offers a novel and potentially more efficacious therapeutic strategy. This technical guide provides an in-depth exploration of the core design principles behind the creation of potent and selective ATR degraders, focusing on Proteolysis Targeting Chimeras (PROTACs). We will delve into the crucial components of ATR PROTACs, structure-activity relationships, and the key experimental protocols required for their characterization.
Introduction to ATR and Targeted Protein Degradation
ATR is a serine/threonine-protein kinase that plays a pivotal role in response to DNA single-strand breaks and replication stress.[1][2] Upon activation, ATR phosphorylates a cascade of downstream targets, including Chk1, to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[3] Many cancers exhibit defects in other DDR pathways, such as ATM, making them highly dependent on ATR for survival. This creates a synthetic lethal vulnerability that can be exploited by ATR-targeted therapies.[4]
Targeted protein degradation has emerged as a powerful therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, degraders physically remove the entire protein, offering the potential for a more profound and durable therapeutic effect. The most well-established class of targeted protein degraders are PROTACs. These heterobifunctional molecules consist of a ligand that binds to the target protein (in this case, ATR), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
Core Design Principles of ATR PROTACs
The design of a potent and selective ATR degrader requires careful consideration of its three key components: the ATR-binding warhead, the E3 ligase ligand, and the linker.
ATR-Binding Warhead
The choice of the ATR-binding ligand is the foundation of the PROTAC design. Several potent and selective ATR inhibitors have been developed and can serve as effective warheads. The ideal warhead should possess high binding affinity and selectivity for ATR to minimize off-target effects.
E3 Ligase Ligand
The E3 ligase ligand recruits the cellular machinery responsible for ubiquitination. The most commonly used E3 ligases in PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL). Ligands for these E3 ligases, such as thalidomide (B1683933) and its analogs for CRBN, are well-characterized and have been successfully employed in numerous PROTACs.[5] The choice of E3 ligase can influence the degradation efficiency and the substrate scope of the PROTAC.
Linker
The linker is a critical determinant of a PROTAC's efficacy. Its length, composition, and attachment points to the warhead and E3 ligase ligand significantly impact the formation of a stable and productive ternary complex (ATR-PROTAC-E3 ligase). Optimization of the linker is often an empirical process, involving the synthesis and evaluation of a library of PROTACs with varying linker lengths and compositions to identify the optimal geometry for efficient degradation.[6][7]
Quantitative Analysis of ATR Degraders
The potency and efficacy of ATR degraders are quantified by several key parameters, including the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table summarizes the reported data for several ATR PROTACs.
| Degrader | ATR Warhead | E3 Ligase Ligand | Linker Type | DC50 | Dmax | Cell Line | Selectivity | Reference |
| ZS-7 | AZD6738 derivative | Pomalidomide | PEG/Alkyl | 0.53 µM | 84.3% | LoVo | Selective over ATM/DNA-PKcs | [3][8] |
| Compound 8i | HY-161616 | Lenalidomide | Alkyl | 22.9 nM | >90% | MV-4-11 | Selective over ATM/DNA-PKcs | [2][6][9] |
| Compound 8i | HY-161616 | Lenalidomide | Alkyl | 34.5 nM | >90% | MOLM-13 | Selective over ATM/DNA-PKcs | [2][6][9] |
| 42i (Abd110) | VE-821 derivative | Lenalidomide | Sulfonamide | Not Reported | ~60% degradation at 1 µM | MIA PaCa-2 | Selective over ATM/DNA-PKcs | [5][10][11] |
Experimental Protocols for Characterization
The successful development of ATR degraders relies on a suite of robust experimental assays to characterize their activity and mechanism of action.
Western Blotting for ATR Degradation
This is the primary assay to quantify the extent of ATR protein degradation.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of concentrations of the ATR degrader or DMSO as a vehicle control for the desired time points (e.g., 24, 48, 72 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot:
-
For a large protein like ATR (~300 kDa), use a low-percentage (e.g., 6%) or gradient (e.g., 4-12%) SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ATR (e.g., rabbit anti-ATR, diluted 1:1000 in blocking buffer) overnight at 4°C.
-
Incubate with a loading control antibody (e.g., mouse anti-β-actin, diluted 1:5000) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies (e.g., anti-rabbit and anti-mouse, diluted 1:5000-1:10000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the percentage of ATR degradation relative to the loading control.
In-Cell Ubiquitination Assay
This assay confirms that the degradation of ATR is mediated by the ubiquitin-proteasome system.
Protocol:
-
Cell Treatment: Treat cells with the ATR degrader for a time point that precedes significant degradation (e.g., 4-6 hours). Include a control group pre-treated with a proteasome inhibitor (e.g., MG132) for 1-2 hours before adding the degrader.
-
Immunoprecipitation (IP):
-
Lyse the cells in a denaturing lysis buffer containing 1% SDS to disrupt protein-protein interactions.
-
Dilute the lysates with a non-denaturing buffer to reduce the SDS concentration.
-
Incubate the lysates with an anti-ATR antibody overnight at 4°C to capture ATR and its ubiquitinated forms.
-
Add Protein A/G agarose (B213101) beads to pull down the antibody-protein complexes.
-
-
Western Blot:
-
Wash the beads extensively to remove non-specific binding.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Perform western blotting as described above, but probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitinated ATR species, which will appear as a high-molecular-weight smear.
-
Ternary Complex Formation Assays
Demonstrating the formation of the ATR-PROTAC-E3 ligase ternary complex is crucial for confirming the PROTAC's mechanism of action.
Co-Immunoprecipitation (Co-IP):
-
Cell Treatment and Lysis: Treat cells with the ATR degrader and lyse them in a non-denaturing lysis buffer.
-
Immunoprecipitation: Immunoprecipitate the E3 ligase (e.g., CRBN or VHL) using a specific antibody.
-
Western Blot: Perform western blotting on the immunoprecipitated sample and probe for the presence of ATR. The detection of ATR in the E3 ligase immunoprecipitate indicates the formation of the ternary complex.
Biophysical Assays (e.g., Surface Plasmon Resonance - SPR): SPR can provide quantitative data on the binding affinities and kinetics of the binary and ternary complexes. In a typical setup, the E3 ligase is immobilized on the sensor chip, and the binding of the PROTAC and subsequently the target protein (ATR) is measured.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in ATR degradation can aid in understanding the mechanism of action and designing experiments.
References
- 1. PROTAC ATR degrader-1 | PROTACs | 2925916-30-7 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of the first ataxia telangiectasia and Rad3-related (ATR) degraders for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ATR degrader demonstrates potent efficacy in ATM-deficient tumor models | BioWorld [bioworld.com]
- 9. Discovery of Selective and Potent ATR Degrader for Exploration its Kinase-Independent Functions in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the ataxia telangiectasia and RAD3-related (ATR) kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
The Dawn of a New Era in Oncology: Harnessing ATR Degradation for Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
The Ataxia Telangiectasia and Rad3-related (ATR) kinase stands as a pivotal guardian of genomic integrity, a master regulator of the DNA Damage Response (DDR) that is frequently exploited by cancer cells to survive and proliferate amidst high levels of replication stress.[1][2][3] For years, the therapeutic focus has been on inhibiting ATR's kinase activity. However, a new and powerful strategy is emerging: the targeted degradation of the ATR protein itself. This in-depth technical guide explores the therapeutic potential of ATR degradation in oncology, providing a comprehensive overview of the core science, key experimental data, and the methodologies to evaluate this promising anti-cancer approach.
The ATR Signaling Pathway: A Locus of Tumor Dependency
ATR is activated in response to single-stranded DNA (ssDNA), a common feature of stalled replication forks and certain types of DNA damage.[2][4] Upon activation, ATR, in complex with its partner ATRIP, initiates a signaling cascade that phosphorylates hundreds of substrates, most notably the checkpoint kinase 1 (Chk1).[5][6] This cascade orchestrates critical cellular processes including cell cycle arrest, stabilization and restart of stalled replication forks, and suppression of new replication origin firing.[1][3][7] Many cancer cells, burdened by oncogene-induced replication stress and defects in other DDR pathways like the ATM-p53 axis, become highly dependent on the ATR signaling pathway for their survival.[2][8][9] This dependency creates a therapeutic window, making ATR an attractive target for cancer therapy.
From Inhibition to Degradation: The Rise of ATR PROTACs
While ATR inhibitors have shown promise, targeted protein degradation offers several potential advantages, including the ability to eliminate both the kinase and non-kinase scaffolding functions of the protein, potentially leading to a more profound and durable therapeutic effect.[10][11] This is primarily achieved through Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules that recruit an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
Recent preclinical studies have highlighted the potential of ATR degraders. For instance, a novel ATR PROTAC, compound [I], demonstrated potent and selective degradation of ATR in ATM-deficient LoVo colorectal cancer cells.[12] Another study detailed the development of degrader 8i, which showed significant anti-leukemic activity in vitro and in vivo, outperforming its corresponding ATR inhibitor.[10][11]
Quantitative Efficacy of ATR Degraders: A Comparative Overview
The following tables summarize key quantitative data from preclinical studies of ATR degraders, providing a snapshot of their potency and efficacy.
Table 1: In Vitro Degradation and Activity of ATR Degraders
| Compound | Cell Line | Deficient Pathway | DC50 (µM) | Dmax (%) | Apoptosis Rate (%) at specified concentration | Reference |
| Compound [I] | LoVo | ATM | 0.53 | 84.3 | 23.91% at 0.5 µM, 45.62% at 1 µM | [12] |
| 8i | MV-4-11 (AML) | Not specified | Not reported | 93 | Not reported | [10] |
| 10b | MV-4-11 (AML) | Not specified | Not reported | 86 | Not reported | [10] |
| 12b | MV-4-11 (AML) | Not specified | Not reported | 81 | Not reported | [10] |
| ZS-7 | LoVo | ATM | 0.53 | Not reported | Not reported | [13] |
DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.
Table 2: In Vivo Antitumor Efficacy of ATR Degraders
| Compound | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) (%) | Notes | Reference |
| Compound [I] | LoVo (colorectal) | 12.5 mg/kg, i.p., b.i.d. | 39.5 | Favorable safety profile.[12] | [12] |
| Compound [I] | LoVo (colorectal) | 25 mg/kg, i.p., b.i.d. | 51.8 | Favorable safety profile.[12] | [12] |
| 9b (ATM degrader) + AZD6738 (ATR inhibitor) | SW620 (colorectal) | 15 mg/kg/day (9b) + 25 mg/kg/day (AZD6738) | Significant synergistic reduction in tumor load | Demonstrates synthetic lethality.[14] | [14] |
i.p.: intraperitoneal; b.i.d.: twice daily.
Key Experimental Protocols for Evaluating ATR Degraders
Detailed and robust experimental protocols are crucial for the accurate assessment of ATR degrader efficacy. Below are methodologies for key assays.
Protocol 1: Western Blotting for ATR Degradation and p-Chk1 Inhibition
This assay is fundamental to confirm the degradation of ATR and the inhibition of its kinase activity by assessing the phosphorylation of its primary downstream target, Chk1.[15][16]
a. Materials and Reagents:
-
Cancer cell lines of interest
-
ATR degrader compound
-
DNA damaging agent (e.g., Hydroxyurea, UV radiation)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA kit)
-
SDS-PAGE gels, running buffer, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ATR, anti-phospho-Chk1 (Ser345), anti-total Chk1, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
b. Experimental Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with a dose-range of the ATR degrader for a specified time course (e.g., 4, 8, 12, 24 hours).
-
Induction of DNA Damage (for p-Chk1): In the final hours of degrader treatment, add a DNA damaging agent (e.g., 2 mM Hydroxyurea for 2-4 hours) to activate the ATR pathway.[16]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect protein bands using a chemiluminescent substrate.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize ATR levels to the loading control to determine the percentage of degradation. Normalize p-Chk1 levels to total Chk1 to assess target engagement.
Protocol 2: Cell Viability Assay
This assay determines the cytotoxic effect of the ATR degrader on cancer cells.
a. Materials and Reagents:
-
96-well cell culture plates
-
Cancer cell lines
-
Complete cell culture medium
-
ATR degrader compound
-
Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo)
-
Microplate reader
b. Experimental Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: After 24 hours, treat cells with a serial dilution of the ATR degrader. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Protocol 3: In Vivo Xenograft Model Efficacy Study
This protocol outlines a general procedure for assessing the anti-tumor activity of an ATR degrader in an in vivo setting.[17]
a. Materials and Reagents:
-
Immunodeficient mice (e.g., BALB/c nude)
-
Human cancer cell line for implantation
-
ATR degrader formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
b. Experimental Procedure:
-
Model Establishment: Subcutaneously implant human cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the ATR degrader and vehicle control according to the predetermined dosing schedule (e.g., intraperitoneal injection, twice daily).[12]
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Study Endpoint: Continue treatment for a defined period (e.g., 14-21 days) or until tumors in the control group reach a predetermined size.
-
Data Analysis: Calculate tumor growth inhibition (TGI) by comparing the average tumor volume of the treated group to the control group. At the end of the study, tumors can be excised and weighed, and further pharmacodynamic analysis (e.g., Western blot for ATR levels) can be performed.
Future Directions and Clinical Perspective
The development of potent and selective ATR degraders represents a significant advancement in the field of oncology.[11] These molecules have demonstrated superior or differentiated activity compared to kinase inhibitors in preclinical models, particularly in cancers with specific genetic backgrounds such as ATM deficiency.[12][14] The ability to eliminate the entire ATR protein opens up new therapeutic possibilities and may overcome resistance mechanisms associated with kinase inhibitors.
Several ATR inhibitors are currently in clinical trials, showing promising preliminary activity.[18][19] As our understanding of the kinase-independent functions of ATR grows, the rationale for advancing ATR degraders into clinical development becomes even more compelling.[10][11] Future research will focus on optimizing the drug-like properties of ATR degraders, identifying predictive biomarkers of response, and exploring rational combination strategies to maximize their therapeutic potential in the fight against cancer.
References
- 1. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. ATR: An Essential Regulator of Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are ATR inhibitors and how do they work? [synapse.patsnap.com]
- 7. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ATR inhibitors prove effective in two pre-clinical models of cancer - ecancer [ecancer.org]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of Selective and Potent ATR Degrader for Exploration its Kinase-Independent Functions in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ATR degrader demonstrates potent efficacy in ATM-deficient tumor models | BioWorld [bioworld.com]
- 13. Discovery of the first ataxia telangiectasia and Rad3-related (ATR) degraders for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Clinical trial tests ATR inhibitor in difficult-to-treat cancers - VUMC News [news.vumc.org]
- 19. hematologyandoncology.net [hematologyandoncology.net]
Methodological & Application
Application Notes and Protocols for PROTAC ATR Degrader-2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC ATR degrader-2, also identified as compound 8i, is a potent and selective heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the Ataxia Telangiectasia and Rad3-related (ATR) protein.[1][2] ATR is a critical serine/threonine kinase in the DNA Damage Response (DDR) pathway, playing a pivotal role in maintaining genomic stability, particularly in response to replication stress.[3][4] Many cancer cells exhibit elevated levels of replication stress, rendering them highly dependent on the ATR signaling pathway for survival. By co-opting the cell's ubiquitin-proteasome system, this compound marks the ATR protein for degradation, offering a powerful therapeutic strategy to exploit this dependency.[1]
These application notes provide detailed protocols for the utilization of this compound in a cell culture setting, focusing on methods to assess its efficacy in ATR protein degradation, its impact on cell viability, and its effects on cell cycle progression.
Mechanism of Action
This compound functions by forming a ternary complex between the ATR protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin molecules to the ATR protein, tagging it for recognition and subsequent degradation by the 26S proteasome. The degradation of ATR disrupts the downstream signaling cascade that would typically lead to cell cycle arrest and DNA repair. In cancer cells, particularly those with existing DNA repair defects or high replication stress, the loss of ATR function leads to genomic instability, activation of apoptotic pathways such as the p53-mediated response, and ultimately, cell death.[1][4]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound. Researchers should note that these values are cell line-dependent and should be determined empirically in the cell lines of interest.
Table 1: ATR Degradation Potency (DC50)
| Cell Line | Cancer Type | DC50 (nM) | Reference |
| MV-4-11 | Acute Myeloid Leukemia (AML) | 22.9 | [1] |
| MOLM-13 | Acute Myeloid Leukemia (AML) | 34.5 | [1] |
Note: DC50 is the concentration of the degrader required to induce 50% degradation of the target protein.
Experimental Protocols
General Guidelines
-
Reconstitution: Reconstitute lyophilized this compound in a suitable solvent, such as DMSO, to create a concentrated stock solution (e.g., 10 mM). Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.
-
Working Dilutions: On the day of the experiment, prepare fresh serial dilutions of the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all treatments and vehicle controls and does not exceed a non-toxic level (typically ≤ 0.1%).
Protocol 1: Western Blot Analysis of ATR Degradation
This protocol details the procedure to quantify the degradation of ATR protein in response to treatment with this compound.
Materials:
-
Cancer cell lines of interest (e.g., MV-4-11, MOLM-13)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
6-well cell culture plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST)
-
Primary antibodies: anti-ATR, anti-GAPDH, or anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth and ensures they are approximately 70-80% confluent at the time of harvest. Allow cells to adhere overnight if applicable.
-
Treatment: Treat cells with a range of concentrations of this compound (e.g., 1, 10, 50, 100, 500 nM) and a vehicle control (DMSO) for a specified time course (e.g., 6, 12, 24 hours).
-
Cell Lysis:
-
After treatment, aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ATR antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.
-
Quantify band intensities using densitometry software and normalize the ATR signal to the loading control.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on cell viability and calculating the IC50 value.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is from 0.1 nM to 10 µM.
-
Remove the medium and add 100 µL of medium containing the various concentrations of the degrader or vehicle control.
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals. Incubate for at least 1 hour at room temperature, protected from light.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium only) from all readings.
-
Normalize the absorbance values to the vehicle-treated control wells to calculate the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the degrader concentration and use non-linear regression analysis to determine the IC50 value.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
6-well cell culture plates
-
Ice-cold PBS
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound or vehicle control for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use trypsin to detach them.
-
Transfer the cell suspension to a centrifuge tube.
-
-
Fixation:
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for Western blot analysis.
Caption: ATR signaling pathway and the point of intervention by this compound.
References
Application Notes and Protocols for In-Vitro ATR Degradation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ataxia Telangiectasia and Rad3-related (ATR) is a critical serine/threonine-protein kinase involved in the DNA damage response (DDR) pathway.[1] It plays a pivotal role in maintaining genomic integrity by detecting single-stranded DNA (ssDNA) that forms at sites of DNA damage and stalled replication forks.[2] Upon activation, ATR phosphorylates a cascade of downstream targets, most notably the checkpoint kinase 1 (Chk1), to orchestrate cell cycle arrest, promote DNA repair, and stabilize replication forks.[1][2]
Many cancer cells exhibit elevated levels of replication stress, making them highly dependent on the ATR signaling pathway for survival. This dependency has positioned ATR as a compelling therapeutic target in oncology.[3] While ATR inhibitors have been a primary focus, a newer modality, targeted protein degradation, has emerged as a powerful strategy. This approach utilizes heterobifunctional molecules, such as Proteolysis-Targeting Chimeras (PROTACs), to induce the ubiquitination and subsequent proteasomal degradation of a target protein.[4] An in-vitro ATR degradation assay is a crucial tool for the discovery and characterization of these novel therapeutics.
This document provides detailed protocols for conducting an in-vitro ATR degradation assay, methods for data analysis, and a summary of expected quantitative outcomes for known ATR degraders.
ATR Signaling Pathway and Point of Degradation
The canonical ATR signaling pathway is initiated by the binding of Replication Protein A (RPA) to ssDNA, a common feature of stalled replication forks.[5] This RPA-ssDNA platform recruits the ATR-ATRIP complex.[2][5] Full activation of ATR's kinase activity is then stimulated by co-factors, leading to the phosphorylation of downstream substrates like Chk1, which in turn mediates cell cycle checkpoints.[5] ATR degraders, such as PROTACs, are designed to link ATR to an E3 ubiquitin ligase, leading to its ubiquitination and destruction by the proteasome, thereby dismantling this entire signaling cascade.
Caption: ATR signaling pathway and the mechanism of targeted degradation.
Data Presentation: Comparative Activity of ATR Degraders
The efficacy of an ATR degrader is typically quantified by two key parameters: DC₅₀ (the concentration at which 50% of the target protein is degraded) and Dₘₐₓ (the maximum percentage of degradation achievable). The following table summarizes the activity of several reported ATR PROTACs.
| Compound Name/Identifier | Cell Line | DC₅₀ | Dₘₐₓ / % Degradation | Treatment Time (h) | E3 Ligase Ligand |
| PROTAC [I] / ZS-7 | LoVo (ATM-deficient) | 0.53 µM | 84.3% | 72 | Ceralasertib-based |
| Abd110 (42i) | MV-4-11 | Not Reported | 80-90% at 1 µM | 24 | Lenalidomide (CRBN) |
| PROTAC 8i | MV-4-11 | 22.9 nM | 93% at 0.5 µM | 24 | Lenalidomide (CRBN) |
| PROTAC 8i | MOLM-13 | 34.5 nM | Not Reported | 24 | Lenalidomide (CRBN) |
| PROTAC 10b | MV-4-11 | Not Reported | 86% at 0.5 µM | Not Reported | Lenalidomide (CRBN) |
| PROTAC 12b | MV-4-11 | Not Reported | 81% at 0.5 µM | Not Reported | Lenalidomide (CRBN) |
Data compiled from multiple sources.[1][2][5][6][7]
Experimental Protocols
The primary method for quantifying ATR protein levels in an in-vitro degradation assay is Western blotting. This allows for a direct measurement of the target protein's abundance relative to a loading control.
Experimental Workflow for ATR Degradation Assay
Caption: Workflow for an in-vitro ATR protein degradation assay.
A. Cell Culture and Treatment
-
Cell Seeding: Seed a cancer cell line of interest (e.g., MOLT-4, LoVo, MV-4-11) into 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of the ATR degrader in DMSO. Serially dilute the compound in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent-induced toxicity.
-
Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of the ATR degrader. Include a vehicle control (DMSO only).
-
Incubation: Return the plates to the incubator for the desired time points (e.g., 2, 4, 8, 16, 24, 48 hours) to determine the kinetics of degradation.
B. Protein Extraction and Quantification
-
Cell Lysis: After incubation, place the plates on ice. Aspirate the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.
-
Scrape the cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (containing the soluble protein) to a new, clean tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions. This is critical for ensuring equal protein loading in the subsequent Western blot.
C. Western Blotting for ATR Quantification
-
Sample Preparation: Based on the BCA assay results, dilute the protein lysates with Laemmli sample buffer to a final concentration of 1-2 µg/µL. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (typically 20-40 µg) from each sample into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel until adequate separation of proteins is achieved.
-
Membrane Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for total ATR. In a separate blot or after stripping, probe for a loading control protein (e.g., β-actin, GAPDH, or Vinculin) to ensure equal protein loading across all lanes.
-
Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each with TBST. Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times for 10 minutes each with TBST. Apply an enhanced chemiluminescent (ECL) substrate to the membrane and capture the signal using a digital imaging system.
D. Data Analysis and Interpretation
-
Densitometry: Quantify the band intensities for ATR and the loading control in each lane using image analysis software (e.g., ImageJ).
-
Normalization: For each sample, normalize the ATR band intensity to the intensity of its corresponding loading control band.
-
Calculate Percent Degradation: Express the normalized ATR level in each treated sample as a percentage of the vehicle-treated control.
-
% ATR Remaining = (Normalized ATR_treated / Normalized ATR_vehicle) * 100
-
% Degradation = 100 - % ATR Remaining
-
-
Determine DC₅₀ and Dₘₐₓ: Plot the percent degradation against the logarithm of the degrader concentration. Fit the data to a non-linear regression curve (log[inhibitor] vs. response -- variable slope) to determine the DC₅₀ and Dₘₐₓ values. The Dₘₐₓ is the maximal degradation observed at the plateau of the curve, and the DC₅₀ is the concentration at which 50% of this maximal degradation is achieved.
References
- 1. ATR degrader demonstrates potent efficacy in ATM-deficient tumor models | BioWorld [bioworld.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Detecting ATR Protein Levels by Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ataxia Telangiectasia and Rad3-related (ATR) is a crucial serine/threonine-protein kinase involved in the DNA damage response (DDR) pathway.[1] As a key sensor of single-stranded DNA (ssDNA) breaks, ATR activation triggers a signaling cascade that leads to cell cycle arrest, DNA repair, and, in some cases, apoptosis, thereby maintaining genomic integrity.[1][2][3] Given its central role in cellular response to DNA damage, monitoring the levels of ATR protein is critical in cancer research and the development of novel therapeutics that target the DDR pathway.[4] This document provides a detailed protocol for the detection and quantification of total ATR protein levels in cell lysates using Western blotting, with a particular focus on changes induced by various treatments.
ATR Signaling Pathway
The ATR signaling pathway is initiated by the recognition of ssDNA gaps, which are often coated by Replication Protein A (RPA).[3][5] The ATR-ATRIP complex is then recruited to these sites of DNA damage.[5] Full activation of ATR kinase activity is a multi-step process involving other checkpoint proteins like the 9-1-1 complex and TopBP1.[6] Once activated, ATR phosphorylates a multitude of downstream substrates, including the checkpoint kinase Chk1, to orchestrate the cellular response to DNA damage.[2][5]
Quantitative Analysis of ATR Protein Levels Post-Treatment
ATR protein levels can be modulated by various treatments, including DNA damaging agents and specific inhibitors. The following table summarizes quantitative data on the changes in total ATR protein levels observed after different treatments. It is important to note that many studies focus on the modulation of ATR kinase activity rather than changes in total protein expression.
| Cell Line | Treatment | Duration | Fold Change in Total ATR Protein Level | Reference |
| MOLT-4 T-ALL | 1 µM Abd110 (ATR PROTAC) | 4 hours | ~0.3 (significant reduction to 30%) | [7] |
| MOLT-4 T-ALL | 0.5 µM Abd110 (ATR PROTAC) | 24 hours | ~0.1 (eliminated 90% of ATR) | [7] |
| MDA-MB-231 | 6 nM and 8 nM Elimusertib (ATR inhibitor) | 72 hours | Decreased | [8] |
| MDA-MB-231 | 6 nM and 8 nM Elimusertib (ATR inhibitor) | 96 hours | Decreased | [8] |
| GM847 | Doxycycline-induced ATRwt overexpression | 24 hours | 3.3-fold increase | [3] |
| A549 | 10-40 J/m² UV irradiation | 2 hours | No significant change | [9] |
Western Blot Protocol for ATR Detection
Due to the high molecular weight of ATR (~301 kDa), this protocol has been optimized for its efficient separation and transfer.[1][10]
Experimental Workflow
References
- 1. The novel ATR inhibitor M1774 induces replication protein overexpression and broad synergy with DNA-targeted anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overexpression of a kinase‐inactive ATR protein causes sensitivity to DNA‐damaging agents and defects in cell cycle checkpoints | The EMBO Journal [link.springer.com]
- 3. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BMI1 reduces ATR activation and signalling caused by hydroxyurea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological degradation of ATR induces antiproliferative DNA replication stress in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The suppression of ATR/Chk1 pathway by Elimusertib ATR inhibitor in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ATR-Dependent Checkpoint Modulates XPA Nuclear Import in Response to UV Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | ATR Kinase Is a Crucial Player Mediating the DNA Damage Response in Trypanosoma brucei [frontiersin.org]
- 9. pnas.org [pnas.org]
- 10. Regulation of ATR-dependent DNA damage response by nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Guide for PROTAC ATR Degrader-2 in AML Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A key pathway involved in the survival of cancer cells, including AML, is the DNA Damage Response (DDR), in which the Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator. Proteolysis Targeting Chimeras (PROTACs) are a novel therapeutic modality that induce the degradation of target proteins. This document provides a detailed experimental guide for the use of PROTAC ATR degrader-2 (also known as compound 8i), a potent and selective degrader of the ATR protein, in AML cell lines.
This compound is a heterobifunctional molecule that consists of a ligand that binds to the ATR protein, a linker, and a ligand that recruits an E3 ubiquitin ligase.[1] This degrader has been shown to induce apoptosis and inhibit the proliferation of AML cells, demonstrating promising anti-tumor efficacy in preclinical models.[1][2]
Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively eliminate the ATR protein. The degrader molecule acts as a bridge, bringing the ATR protein into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules to the ATR protein, tagging it for recognition and subsequent degradation by the proteasome. The degradation of ATR disrupts the DDR pathway, leading to an accumulation of DNA damage and ultimately inducing apoptosis in cancer cells.[2][3]
Data Presentation
Degradation and Cell Viability Data
The efficacy of this compound is determined by its ability to degrade ATR (measured as DC50) and inhibit cell proliferation (measured as IC50).
| Cell Line | DC50 (nM) | Reference |
| MV-4-11 | 22.9 | [1][4] |
| MOLM-13 | 34.5 | [1][4] |
Note on IC50 Values: While DC50 values indicate the concentration required to degrade 50% of the target protein, IC50 values represent the concentration needed to inhibit a biological process (like cell proliferation) by 50%. Obtaining IC50 values from cell viability assays (such as the CCK-8 assay described below) is crucial for a comprehensive understanding of the degrader's potency. Researchers are encouraged to determine the IC50 values in their AML cell lines of interest.
Apoptosis Induction
This compound has been shown to effectively induce apoptosis in AML cell lines.[1][2] The following table summarizes the observed effects.
| Cell Line | Treatment Conditions | Apoptotic Cell Population (%) | Reference |
| MV-4-11 | Time-dependent treatment with this compound | Significant increase over time | [5] |
| MOLM-13 | Time-dependent treatment with this compound | Significant increase over time | [5] |
Quantitative data in the table is interpreted from graphical representations in the cited literature. For precise percentages, refer to the original publication.
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol outlines the steps to determine the effect of this compound on the viability of AML cell lines using a Cell Counting Kit-8 (CCK-8) assay.
Materials:
-
AML cell lines (e.g., MV-4-11, MOLM-13)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture AML cells to logarithmic growth phase.
-
Count the cells and adjust the density to 1 x 10^5 cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium.
-
Add 10 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the vehicle control.
-
Plot the cell viability against the compound concentration to determine the IC50 value.
-
Apoptosis Assay (Annexin V/PI Staining)
This protocol describes how to quantify apoptosis in AML cells treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
AML cell lines
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed AML cells in 6-well plates at a density of 5 x 10^5 cells/mL.
-
Treat the cells with various concentrations of this compound for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by centrifugation at 500 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 100 µL of 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer within 1 hour of staining.
-
Gate the cell populations to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Western Blot for ATR Degradation
This protocol details the steps to measure the degradation of the ATR protein in AML cells following treatment with this compound.
Materials:
-
AML cell lines
-
Complete culture medium
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-ATR, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Treat AML cells with different concentrations of this compound for various time points (e.g., 6, 12, 24 hours).
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Boil the samples at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ATR antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL detection reagent.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the ATR protein levels to the loading control.
-
Calculate the percentage of ATR degradation relative to the vehicle control.
-
Signaling Pathways and Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Selective and Potent ATR Degrader for Exploration its Kinase-Independent Functions in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. targetmol.cn [targetmol.cn]
- 5. researchgate.net [researchgate.net]
Application of PROTAC ATR Degrader-2 in Synthetic Lethality Studies
Application Note
Introduction
The principle of synthetic lethality, where the simultaneous loss of two genes or pathways results in cell death while the loss of either one alone is viable, has emerged as a powerful strategy in cancer therapy. A key axis being explored is the interplay between the DNA Damage Response (DDR) pathways, particularly the Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR) kinases. Cancers with deficiencies in the ATM pathway become highly reliant on the ATR signaling cascade to manage DNA damage and replication stress. This dependency creates a therapeutic window for targeting ATR.
PROTAC (Proteolysis Targeting Chimera) technology offers a novel approach to target proteins for degradation rather than just inhibition. PROTAC ATR degrader-2 (also known as compound 8i) is a heterobifunctional molecule designed to hijack the cellular ubiquitin-proteasome system to induce the degradation of the ATR protein. This application note details the use of this compound in synthetic lethality studies, particularly in the context of ATM-deficient cancers.
Principle of Application
In ATM-deficient cancer cells, the ATR signaling pathway is the primary mechanism for responding to DNA replication stress and initiating cell cycle checkpoints. The degradation of ATR by this compound in these cells leads to a collapse of this compensatory pathway. The resulting accumulation of unrepaired DNA damage and genomic instability triggers catastrophic mitotic failure and apoptosis, selectively killing the ATM-deficient cancer cells while sparing healthy cells with functional ATM.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound and other relevant ATR degraders in cancer cell lines.
Table 1: Degradation Potency of this compound in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | This compound (Compound 8i) DC50 (nM) |
| MV-4-11 | 22.9[1][2] |
| MOLM-13 | 34.5[1][2] |
Table 2: Degradation Potency of another ATR PROTAC (ZS-7) in ATM-deficient Colorectal Cancer Cells
| Cell Line | PROTAC ATR Degrader (ZS-7) DC50 (µM) |
| LoVo (ATM-deficient) | 0.53[3] |
Table 3: Apoptosis Induction by an ATR PROTAC in ATM-deficient Colorectal Cancer Cells
| Cell Line | Treatment | Apoptotic Rate (%) |
| LoVo | PROTAC ATR Degrader (ZS-7) at 0.5 µM | 23.91[4] |
| LoVo | PROTAC ATR Degrader (ZS-7) at 1 µM | 45.62[4] |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of the first ataxia telangiectasia and Rad3-related (ATR) degraders for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ATR degrader demonstrates potent efficacy in ATM-deficient tumor models | BioWorld [bioworld.com]
Application Notes and Protocols for In Vivo Experimental Design of PROTAC ATR Degrader-2 Studies in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induce the degradation of specific target proteins through the ubiquitin-proteasome system.[1][2] PROTAC ATR degrader-2 is a bifunctional molecule designed to selectively target the Ataxia Telangiectasia and Rad3-related (ATR) kinase for degradation. ATR is a critical regulator of the DNA Damage Response (DDR) pathway, and its inhibition is a promising anti-cancer strategy, particularly in tumors with existing DNA repair defects.[3][4] Unlike traditional small-molecule inhibitors that require sustained occupancy of the target's active site, PROTACs act catalytically, potentially leading to a more durable pharmacodynamic effect that can persist even after the compound has been cleared from circulation.[1]
These application notes provide a comprehensive guide for the in vivo experimental design of studies involving this compound in mouse models of cancer. The protocols outlined below cover pharmacokinetics, pharmacodynamics, and efficacy studies, and are intended to assist researchers in generating robust and reproducible preclinical data.
Signaling Pathway and Mechanism of Action
This compound functions by simultaneously binding to ATR kinase and an E3 ubiquitin ligase, thereby forming a ternary complex. This proximity induces the ubiquitination of ATR, marking it for degradation by the proteasome. The degradation of ATR disrupts the DDR signaling cascade, leading to the accumulation of DNA damage, cell cycle arrest, and ultimately apoptosis in cancer cells.[5][6]
Experimental Protocols
Pharmacokinetic (PK) Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in mice.
Methodology:
-
Animal Model: Male BALB/c mice (6-8 weeks old).
-
Dosing:
-
Administer a single dose of this compound via the intended clinical route (e.g., oral gavage (PO) or intraperitoneal (IP) injection).
-
A typical starting dose could be 10-50 mg/kg, formulated in an appropriate vehicle (e.g., 0.5% methylcellulose (B11928114) in water).
-
-
Sample Collection:
-
Collect blood samples via tail vein or retro-orbital bleeding at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Collect terminal tissues (e.g., tumor, liver, kidney, spleen) at the final time point.
-
-
Sample Analysis:
-
Process blood to plasma by centrifugation.
-
Extract this compound from plasma and homogenized tissue samples.
-
Quantify the concentration of the compound using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
-
Data Analysis:
-
Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).
-
Data Presentation:
| Parameter | Unit | Value (e.g., for a 20 mg/kg dose) |
| Cmax | ng/mL | [Insert Data] |
| Tmax | h | [Insert Data] |
| AUC (0-24h) | ng*h/mL | [Insert Data] |
| t1/2 | h | [Insert Data] |
| Tumor:Plasma Ratio | - | [Insert Data] |
Pharmacodynamic (PD) and Biomarker Studies
Objective: To assess the in vivo degradation of ATR and the modulation of downstream signaling pathways following treatment with this compound.
Methodology:
-
Animal Model: Tumor-bearing mice (e.g., human cancer cell line xenografts or patient-derived xenografts (PDX) in immunodeficient mice).
-
Dosing: Administer this compound at various dose levels and schedules (e.g., single dose or multiple doses over several days).
-
Sample Collection:
-
Collect tumor and surrogate tissues (e.g., peripheral blood mononuclear cells - PBMCs) at different time points after the last dose.
-
-
Biomarker Analysis:
-
Western Blotting: Analyze protein lysates from tumors and tissues to quantify the levels of total ATR, phospho-CHK1 (Ser345), and γH2AX.
-
Immunohistochemistry (IHC): Stain tumor sections to visualize and quantify the expression and localization of ATR and p-CHK1.
-
Flow Cytometry: Analyze PBMCs for changes in p-CHK1 or other potential blood-based biomarkers.[7] Recent studies have suggested that chemokines like CCL2, CCL3, and CCL4 could serve as novel blood-based PD biomarkers for ATR inhibitors.[8][9]
-
-
Data Analysis:
-
Quantify the percentage of ATR degradation relative to vehicle-treated controls.
-
Measure the change in the levels of downstream biomarkers.
-
Data Presentation:
| Biomarker | Tissue | Method | % Change vs. Vehicle (at Tmax) |
| Total ATR | Tumor | Western Blot | [Insert Data] |
| p-CHK1 (S345) | Tumor | Western Blot/IHC | [Insert Data] |
| γH2AX | Tumor | Western Blot/IHC | [Insert Data] |
| p-CHK1 (S345) | PBMCs | Flow Cytometry | [Insert Data] |
In Vivo Efficacy Studies
Objective: To evaluate the anti-tumor activity of this compound in mouse models of cancer.
Methodology:
-
Animal Model:
-
Xenograft Models: Subcutaneously implant human cancer cell lines (e.g., those with known DDR defects like ATM mutations) into immunodeficient mice (e.g., NOD-SCID or NSG).[10][11] Co-injection with Matrigel or Cultrex BME can improve tumor take and growth rates.
-
Patient-Derived Xenograft (PDX) Models: Implant patient tumor fragments into immunodeficient mice for a more clinically relevant model.[11]
-
-
Study Groups:
-
Vehicle Control
-
This compound (at various dose levels and schedules)
-
Positive Control (e.g., a standard-of-care agent)
-
-
Treatment:
-
Initiate treatment when tumors reach a palpable size (e.g., 100-200 mm³).
-
Administer the compound via the determined optimal route (from PK studies).
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. The formula for tumor volume is (Length x Width²)/2.[10]
-
Monitor body weight as an indicator of toxicity.
-
-
Endpoint:
-
Continue the study until tumors in the control group reach a predetermined size or for a specified duration.
-
At the end of the study, excise and weigh the tumors.
-
-
Data Analysis:
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group.
-
Perform statistical analysis to determine the significance of the anti-tumor effect.
-
Data Presentation:
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day X | % TGI | Mean Body Weight Change (%) |
| Vehicle | Daily, PO | [Insert Data] | - | [Insert Data] |
| This compound (10 mg/kg) | Daily, PO | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound (30 mg/kg) | Daily, PO | [Insert Data] | [Insert Data] | [Insert Data] |
| Positive Control | [Specify] | [Insert Data] | [Insert Data] | [Insert Data] |
Experimental Workflow
References
- 1. Extended pharmacodynamic responses observed upon PROTAC-mediated degradation of RIPK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances of Degradation Technologies Based on PROTAC Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATR inhibitors prove effective in two pre-clinical models of cancer - ecancer [ecancer.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. Tumor xenograft mouse studies [bio-protocol.org]
- 11. tumor.informatics.jax.org [tumor.informatics.jax.org]
Measuring DC50 and Dmax for PROTAC ATR degrader-2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2] A PROTAC molecule is a heterobifunctional chimera consisting of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] This tripartite composition facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3][4]
This document provides detailed application notes and protocols for the characterization of "PROTAC ATR degrader-2," a PROTAC designed to target the Ataxia Telangiectasia and Rad3-related (ATR) protein for degradation. ATR is a crucial kinase in the DNA damage response (DDR) pathway, and its inhibition is a promising strategy in cancer therapy.[5] These protocols focus on determining two key parameters for evaluating PROTAC efficacy: DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achievable).
Quantitative Data Summary
The efficacy of this compound has been demonstrated in acute myeloid leukemia (AML) cell lines. The key degradation parameters are summarized in the table below.
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| MV-4-11 | ATR | 22.9 | >90 (expected) | [5] |
| MOLM-13 | ATR | 34.5 | >90 (expected) | [5] |
Note: While specific Dmax values for this compound were not explicitly available, a Dmax of 84.3% has been reported for a similar ATR PROTAC degrader. Effective PROTACs typically achieve Dmax values greater than 90%.
Signaling Pathways and Experimental Workflow Diagrams
To visualize the biological context and experimental procedures, the following diagrams are provided.
Experimental Protocols
The following protocols provide a detailed methodology for determining the DC50 and Dmax of this compound.
Protocol 1: Cell Culture and PROTAC Treatment
This protocol describes the general procedure for culturing cells and treating them with this compound.
Materials:
-
AML cell lines (e.g., MV-4-11, MOLM-13)
-
Complete growth medium (specific to the cell line)
-
This compound (stock solution in DMSO)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells, if applicable)
Procedure:
-
Cell Seeding: Plate the cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of harvesting. Incubate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment and recovery.
-
PROTAC Preparation: Prepare serial dilutions of this compound in complete growth medium from a concentrated DMSO stock. It is crucial to ensure the final DMSO concentration is consistent across all wells, including the vehicle control, and does not exceed a level that affects cell viability (typically ≤ 0.1%).
-
Cell Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle-only control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for a predetermined time course (e.g., 24 hours) to allow for protein degradation.
Protocol 2: Western Blotting for ATR Degradation Analysis
This protocol details the steps for quantifying the levels of ATR protein following PROTAC treatment.
Materials:
-
RIPA buffer (or other suitable lysis buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-polyacrylamide gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ATR
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Lysis: After the treatment period, wash the cells with ice-cold PBS. Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Collect the supernatant and determine the protein concentration of each sample using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and heat the samples at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein for each sample into the wells of an SDS-polyacrylamide gel. Separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody specific for ATR (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-buffered saline with Tween 20) for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Repeat the immunoblotting process for the loading control protein (e.g., β-actin or GAPDH).
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis on the protein bands using image analysis software (e.g., ImageJ).
-
Protocol 3: Data Analysis for DC50 and Dmax Determination
This protocol outlines the steps to analyze the Western blot data to calculate the DC50 and Dmax values.
Procedure:
-
Normalization: For each sample, normalize the band intensity of ATR to the band intensity of the corresponding loading control (e.g., β-actin or GAPDH).
-
Percentage of ATR Remaining: Calculate the percentage of ATR remaining for each PROTAC concentration relative to the vehicle control (which is set to 100%).
-
Data Plotting: Plot the percentage of remaining ATR protein against the logarithm of the this compound concentration.
-
Curve Fitting and Parameter Determination:
-
Fit the data to a four-parameter variable slope sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).
-
The DC50 is the concentration of the PROTAC at which the ATR protein level is reduced by 50%.
-
The Dmax is the maximal percentage of protein degradation observed, which corresponds to the bottom plateau of the dose-response curve.
-
By following these detailed protocols, researchers can accurately and reproducibly determine the DC50 and Dmax values for this compound, providing critical insights into its potency and efficacy as a targeted protein degrader.
References
- 1. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]
- 2. ashpublications.org [ashpublications.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of Selective and Potent ATR Degrader for Exploration its Kinase-Independent Functions in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ATR degrader demonstrates potent efficacy in ATM-deficient tumor models | BioWorld [bioworld.com]
Immunoprecipitation-mass spectrometry to identify PROTAC ATR degrader-2 interactome
Application Note: Identifying the PROTAC ATR Degrader-2 Interactome
Title: High-Confidence Identification of the this compound Interactome using Immunoprecipitation-Mass Spectrometry (IP-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Proteolysis-targeting chimeras (PROTACs) are revolutionary bifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. This technology offers a powerful approach to drug previously "undruggable" targets. Ataxia Telangiectasia and Rad3-related (ATR) kinase is a master regulator of the DNA Damage Response (DDR), making it a prime target for cancer therapy. This compound is a novel heterobifunctional small molecule designed to induce the selective degradation of ATR. Understanding the complete protein interaction network, or interactome, of this degrader is critical for elucidating its mechanism of action, identifying potential off-target effects, and discovering novel downstream signaling consequences. This application note provides a detailed protocol for utilizing immunoprecipitation coupled with mass spectrometry (IP-MS) to identify proteins that interact with ATR in the context of treatment with this compound.
Principle of the Method
The experimental approach relies on the highly specific interaction between an antibody and its target protein, ATR. Cells are treated with either a vehicle control or this compound. Following treatment, cells are lysed under non-denaturing conditions to preserve protein-protein interactions. An antibody targeting endogenous ATR is used to capture ATR and its associated proteins from the cell lysate. These protein complexes are then isolated, washed to remove non-specific binders, and subjected to on-bead enzymatic digestion. The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). By quantitatively comparing the protein abundances between the degrader-treated and control samples, a high-confidence list of ATR-interacting proteins can be generated, revealing the cellular machinery associated with ATR upon engagement by the PROTAC.
Diagrams and Visualizations
Caption: General mechanism of action for this compound.
Caption: Experimental workflow for immunoprecipitation-mass spectrometry.
Caption: Simplified ATR signaling pathway in response to DNA damage.
Experimental Protocol
Materials and Reagents:
-
Cell Line: U2OS or other suitable human cell line with robust ATR expression.
-
PROTAC: this compound (and an inactive epimer control, if available).
-
Antibodies: Rabbit anti-ATR (for IP), Rabbit IgG (isotype control).
-
Buffers and Reagents:
-
Cell Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, Protease Inhibitor Cocktail, Phosphatase Inhibitor Cocktail.
-
Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40.
-
Ammonium Bicarbonate (50 mM).
-
Dithiothreitol (DTT).
-
Iodoacetamide (IAA).
-
Trypsin, sequencing grade.
-
Formic Acid.
-
-
Equipment: Cell culture supplies, refrigerated centrifuge, magnetic rack, protein A/G magnetic beads, sonicator, thermomixer, LC-MS/MS system.
Methodology:
-
Cell Culture and Treatment:
-
Culture U2OS cells to 80% confluency in 15 cm dishes.
-
Treat cells with 100 nM this compound or Vehicle (DMSO) for 6 hours. Use at least three biological replicates per condition.
-
Harvest cells by scraping into ice-cold PBS, centrifuge at 500 x g for 5 minutes at 4°C, and flash-freeze the cell pellets.
-
-
Cell Lysis and Protein Extraction:
-
Resuspend cell pellets in 1 mL of ice-cold Lysis Buffer per dish.
-
Incubate on ice for 20 minutes with intermittent vortexing.
-
Sonicate the lysate briefly (e.g., 3 cycles of 10 seconds ON, 30 seconds OFF) to ensure complete lysis.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new tube. Determine protein concentration using a BCA assay.
-
-
Immunoprecipitation:
-
Dilute lysates to 1 mg/mL with Lysis Buffer.
-
For each sample, pre-clear 1 mg of protein lysate by incubating with 20 µL of protein A/G magnetic beads for 1 hour at 4°C on a rotator.
-
Place tubes on a magnetic rack and transfer the pre-cleared lysate to a new tube.
-
Add 5 µg of anti-ATR antibody (or Rabbit IgG for control) to the lysate. Incubate for 4 hours at 4°C on a rotator.
-
Add 30 µL of fresh protein A/G magnetic beads and incubate for an additional 2 hours (or overnight) at 4°C.
-
-
Washing and Elution:
-
Collect the beads on a magnetic rack and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Wash Buffer.
-
Wash the beads two times with 1 mL of 50 mM Ammonium Bicarbonate to remove detergents.
-
-
On-Bead Digestion:
-
Resuspend beads in 50 µL of 50 mM Ammonium Bicarbonate.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool to room temperature. Add IAA to a final concentration of 20 mM and incubate in the dark for 30 minutes.
-
Add 1 µg of trypsin and incubate overnight at 37°C in a thermomixer.
-
Centrifuge the tubes, place on a magnetic rack, and collect the supernatant containing the peptides.
-
Acidify the peptides with 10% formic acid to a final concentration of 1%.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze peptides by LC-MS/MS on an Orbitrap mass spectrometer or similar high-resolution instrument.
-
Process raw data using a software suite like MaxQuant or Proteome Discoverer.
-
Search spectra against a human protein database (e.g., UniProt).
-
Perform label-free quantification (LFQ) to determine protein intensities across samples.
-
Perform statistical analysis (e.g., t-test) to identify proteins with significantly altered abundance between the PROTAC-treated and vehicle-treated samples.
-
Data Presentation
Quantitative data from the mass spectrometry analysis should be summarized to highlight high-confidence interactors. The table below represents a hypothetical dataset of proteins co-immunoprecipitated with ATR, comparing PROTAC-treated versus vehicle control samples.
Table 1: Quantitative Analysis of this compound Interactome
| Protein ID (UniProt) | Gene Name | Description | Log2 Fold Change (PROTAC/Vehicle) | p-value |
| Q13535 | ATR | Ataxia telangiectasia and Rad3-related protein | -2.58 | <0.001 |
| Q9Y246 | ATRIP | ATR Interacting Protein | -2.45 | <0.001 |
| Q9BQI3 | TOPB1 | DNA topoisomerase 2-binding protein 1 | -1.95 | 0.002 |
| P04637 | TP53 | Cellular tumor antigen p53 | 1.58 | 0.005 |
| Q13835 | VCP/p97 | Valosin-containing protein | 2.10 | <0.001 |
| P62993 | CUL4A | Cullin-4A (E3 Ligase Component) | 2.50 | <0.001 |
| P50990 | DDB1 | DNA damage-binding protein 1 | 2.35 | <0.001 |
Interpretation:
-
ATR & ATRIP: The significant decrease in ATR and its obligate partner ATRIP confirms successful degradation by the PROTAC.
-
TOPB1: Reduced association of the activator TOPB1 is consistent with loss of the ATR complex.
-
VCP/p97, CUL4A, DDB1: The significant enrichment of these proteins, components of the ubiquitin-proteasome system (including a potential E3 ligase complex), strongly suggests their recruitment by the PROTAC to mediate ATR degradation.
-
TP53: Enrichment of p53 could indicate a downstream cellular response to ATR degradation or a previously uncharacterized interaction.
Application Notes and Protocols: A Comparative Analysis of Lentiviral shRNA Knockdown and PROTAC-mediated Degradation for Targeting ATR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ataxia Telangiectasia and Rad3-related (ATR) is a critical serine/threonine-protein kinase involved in the DNA damage response (DDR), making it a prime target for cancer therapy.[1][2][3] Two powerful and distinct technologies are widely employed to interrogate the function of proteins like ATR and to validate them as therapeutic targets: lentiviral-mediated short hairpin RNA (shRNA) knockdown and Proteolysis Targeting Chimera (PROTAC)-mediated protein degradation. This document provides a detailed comparison of these two methodologies for targeting ATR, including experimental protocols and quantitative data to guide researchers in selecting the most appropriate technique for their specific research goals.
Lentiviral shRNA technology offers stable and long-term suppression of gene expression by harnessing the cell's endogenous RNA interference (RNAi) machinery. In contrast, PROTACs represent a novel chemical biology approach that induces the degradation of a target protein by hijacking the ubiquitin-proteasome system. Both methods aim to reduce the functional levels of ATR but operate through fundamentally different mechanisms, leading to distinct experimental outcomes and considerations.
Mechanisms of Action
Lentiviral shRNA Knockdown of ATR
Lentiviral vectors are used to deliver a genetic sequence encoding an shRNA that is complementary to the ATR mRNA. Once transcribed within the cell, the shRNA is processed by the Dicer enzyme into a small interfering RNA (siRNA). This siRNA is then incorporated into the RNA-induced silencing complex (RISC), which guides the complex to the target ATR mRNA, leading to its cleavage and subsequent degradation. This process prevents the translation of ATR protein, resulting in reduced protein levels.
PROTAC-mediated Degradation of ATR
A PROTAC is a heterobifunctional molecule consisting of a ligand that binds to the target protein (ATR), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The PROTAC facilitates the formation of a ternary complex between ATR and the E3 ligase, leading to the ubiquitination of ATR. The polyubiquitinated ATR is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not consumed in this process and can catalytically induce the degradation of multiple ATR protein molecules.
Quantitative Comparison of ATR Targeting Strategies
The choice between shRNA and PROTACs for targeting ATR depends on the specific experimental goals. The following tables provide a summary of key quantitative parameters to aid in this decision.
Table 1: Efficacy and Potency
| Parameter | Lentiviral shRNA Knockdown | PROTAC-mediated Degradation |
| Target Level | ATR mRNA | ATR Protein |
| Typical Efficacy | >70% knockdown of mRNA for validated shRNAs.[4] | Dmax (maximum degradation) often >90%. |
| Potency Metric | N/A (viral titer/MOI dependent) | DC50 (concentration for 50% degradation). |
| Example ATR PROTAC Potency | N/A | Abd110: Reduces ATR to 40% of control at 0.5-2 µM in MIA PaCa-2 cells.[5][6][7] ZS-7: DC50 of 0.53 µM in LoVo cells.[8] PROTAC ATR degrader-2: DC50 of 22.9 nM in MV-4-11 cells and 34.5 nM in MOLM-13 cells.[9] |
| Time to Effect | Slower onset (days), dependent on mRNA and protein half-life. | Rapid onset (hours). |
| Duration of Effect | Stable and long-term. | Reversible upon compound washout. |
Table 2: Specificity and Off-Target Effects
| Parameter | Lentiviral shRNA Knockdown | PROTAC-mediated Degradation |
| On-Target Specificity | High, determined by shRNA sequence homology. | High, determined by the selectivity of the ATR-binding warhead. |
| Potential Off-Target Mechanisms | - Saturation of the endogenous miRNA machinery.[9] - "Seed region" mediated silencing of unintended mRNAs. | - "Hook effect" at high concentrations. - Off-target binding of the warhead or E3 ligase ligand. |
| Known Off-Targets for ATR | Dependent on the specific shRNA sequence. | Abd110: Does not affect the related kinases ATM and DNA-PKcs.[5][6][7] |
| Control Experiments | - Non-targeting shRNA control. - Rescue with an shRNA-resistant ATR cDNA. | - Inactive epimer control. - Competition with an ATR inhibitor or E3 ligase ligand. |
Experimental Protocols
Protocol 1: Lentiviral shRNA Knockdown of ATR in U2OS Cells
This protocol describes the transduction of U2OS cells with lentiviral particles carrying an shRNA targeting ATR.
References
- 1. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATR: An Essential Regulator of Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ataxia telangiectasia and Rad3 related - Wikipedia [en.wikipedia.org]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of the first ataxia telangiectasia and Rad3-related (ATR) degraders for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Validating ATR as a Degradation Target Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ataxia Telangiectasia and Rad3-related (ATR) is a crucial serine/threonine kinase that plays a central role in the DNA damage response (DDR) pathway. It is activated by single-stranded DNA that forms at sites of DNA damage and stalled replication forks.[1][2] Once activated, ATR phosphorylates a multitude of substrates, including the checkpoint kinase 1 (Chk1), to orchestrate cell cycle arrest, promote DNA repair, and stabilize replication forks.[1][2] Many cancer cells exhibit increased reliance on the ATR signaling pathway for survival due to high levels of replicative stress, making ATR an attractive therapeutic target.[3]
Targeted protein degradation has emerged as a powerful therapeutic modality that offers several advantages over traditional enzyme inhibition, including the potential for more sustained pathway inhibition and the ability to target non-enzymatic protein functions. The CRISPR-Cas9 system provides a versatile platform for validating proteins as targets for degradation through precise genomic modifications.[4][5]
This document provides detailed application notes and protocols for utilizing CRISPR-Cas9 technology to validate ATR as a target for degradation. Two primary strategies are presented:
-
CRISPR-mediated Endogenous Tagging of ATR: This approach involves using CRISPR-Cas9 to insert a "degron" tag into the endogenous ATR locus. The tagged ATR protein can then be rapidly degraded upon the addition of a specific small molecule degrader.
-
dCas9-Directed ATR Degradation: This strategy employs a catalytically inactive Cas9 (dCas9) fused to a degrader domain (e.g., a component of an E3 ubiquitin ligase). Guided by a specific single-guide RNA (sgRNA), the dCas9-degrader fusion is recruited to the ATR gene, leading to the degradation of the ATR protein.
Signaling Pathway and Experimental Logic
The validation of ATR as a degradation target hinges on demonstrating that the specific removal of the ATR protein phenocopies the effects of ATR inhibition and leads to cancer cell death, particularly in contexts of high replicative stress or in combination with DNA-damaging agents.
Quantitative Data Summary
The following tables summarize key quantitative data from proof-of-concept studies on targeted protein degradation. While specific data for CRISPR-mediated ATR degradation is emerging, data from related technologies provide a benchmark for expected efficacy.
Table 1: Performance of ATR PROTAC Degrader (Non-CRISPR based)
| Compound | Target Cell Line | DC50 (µM) | Dmax (%) | Method | Reference |
| ZS-7 | LoVo (ATM-deficient) | 0.53 | 84.3 | Western Blot | [6] |
Table 2: General Performance of dTAG System for Protein Degradation
| Tagged Protein | Cell Line | Degrader | Time to >90% Degradation | Method | Reference |
| FKBP12F36V-BRD4 | 293T | dTAG-13 | ~2 hours | Western Blot | |
| FKBP12F36V-KRASG12V | NIH-3T3 | dTAG-13 | ~4 hours | Western Blot | [7] |
Experimental Protocols
Protocol 1: CRISPR-Mediated Endogenous Tagging of ATR with a Degron
This protocol describes the knock-in of a degron tag (e.g., FKBP12F36V for the dTAG system or HaloTag for the HaloPROTAC system) into the C-terminus of the endogenous ATR locus using CRISPR-Cas9.
Materials:
-
Human cancer cell line of interest (e.g., U2OS, HeLa)
-
High-fidelity Cas9 nuclease
-
Synthetic sgRNA targeting the C-terminus of ATR
-
Donor plasmid or single-stranded DNA (ssDNA) oligo with the degron tag sequence flanked by homology arms
-
Transfection reagent
-
Small molecule degrader (e.g., dTAG-13 for FKBP12F36V tag, HaloPROTAC3 for HaloTag)
-
Antibodies: anti-ATR, anti-pChk1 (S345), anti-GAPDH (loading control)
Procedure:
-
sgRNA and Donor Design:
-
Design and synthesize an sgRNA targeting a region near the stop codon of the ATR gene.[8][9][10][11][12] Ensure the sgRNA cut site is close to the desired insertion site.
-
Design a donor template containing the degron tag sequence (e.g., FKBP12F36V or HaloTag) flanked by 5' and 3' homology arms (typically 40-80 bp for ssDNA oligos or >500 bp for plasmids) corresponding to the genomic sequence surrounding the sgRNA cut site. The donor should not contain the PAM sequence to prevent re-cutting by Cas9.
-
-
Cell Transfection:
-
Co-transfect the chosen cell line with the Cas9 protein, ATR-targeting sgRNA, and the donor template using a suitable transfection method (e.g., electroporation or lipid-based transfection).
-
-
Selection and Enrichment of Edited Cells:
-
Single-Cell Cloning and Genotyping:
-
Isolate single cells to establish clonal cell lines.
-
Screen individual clones by genomic PCR and Sanger sequencing to confirm the correct in-frame insertion of the degron tag at the ATR locus.
-
-
Validation of Tagged ATR Expression:
-
Confirm the expression of the full-length ATR-degron fusion protein by Western blot using an anti-ATR antibody. The tagged protein will have a higher molecular weight than the wild-type ATR.
-
-
ATR Degradation Assay:
-
Treat the validated ATR-tagged cell line with the corresponding small molecule degrader (e.g., dTAG-13 or HaloPROTAC3) at various concentrations and for different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Perform Western blot analysis to quantify the extent and kinetics of ATR degradation. Use an anti-ATR antibody and a loading control (e.g., anti-GAPDH).
-
-
Functional Validation:
-
Assess the functional consequences of ATR degradation by measuring the phosphorylation of its downstream target, Chk1, at Serine 345.[1][2][3][13] A decrease in p-Chk1 levels upon DNA damage induction (e.g., with hydroxyurea (B1673989) or UV irradiation) in the presence of the degrader confirms functional pathway inhibition.
-
Perform cell viability assays (e.g., MTS or CellTiter-Glo) to determine the effect of ATR degradation on cell survival, both as a monotherapy and in combination with DNA-damaging agents.
-
Protocol 2: dCas9-Directed ATR Degradation (Generalized Approach)
This protocol outlines a generalized approach for degrading endogenous ATR protein by recruiting a dCas9-degrader fusion protein to the ATR gene. As specific protocols for this application to ATR are not widely established, this serves as a template for development.
Materials:
-
Human cancer cell line of interest
-
Expression plasmid for dCas9 fused to a degrader domain (e.g., a component of the VHL or CRBN E3 ligase complex)
-
Expression plasmid for sgRNA targeting the promoter or early coding region of the ATR gene
-
Transfection reagent
-
Antibodies: anti-ATR, anti-pChk1 (S345), anti-GAPDH
Procedure:
-
Construct and sgRNA Design:
-
Obtain or construct a mammalian expression vector encoding dCas9 fused to a degrader domain. The choice of degrader domain and linker can be optimized for degradation efficiency.
-
Design and clone multiple sgRNAs targeting the promoter region or the 5' end of the ATR coding sequence into a suitable expression vector.[8][9][10][11][12] Targeting the promoter may interfere with transcription and subsequent protein expression, while targeting the gene body may promote degradation of nascent or translated protein.
-
-
Cell Transfection:
-
Co-transfect the chosen cell line with the dCas9-degrader fusion plasmid and the ATR-targeting sgRNA plasmid. Include a control group transfected with the dCas9-degrader and a non-targeting sgRNA.
-
-
Time-Course Analysis of ATR Degradation:
-
Harvest cells at different time points post-transfection (e.g., 24, 48, 72 hours) to determine the optimal time for ATR degradation.
-
Perform Western blot analysis to quantify ATR protein levels. Compare the levels in cells expressing the ATR-targeting sgRNA to the non-targeting control.
-
-
Functional Validation:
-
At the optimal time point for ATR degradation, assess the functional consequences as described in Protocol 1, Step 7 (i.e., measure p-Chk1 levels and perform cell viability assays).
-
Conclusion
The CRISPR-Cas9 system offers powerful and precise methods for validating ATR as a therapeutic target for degradation. The endogenous tagging approach provides a rapid and inducible system for studying the acute effects of protein loss. While the dCas9-degrader fusion approach is conceptually straightforward, it may require more optimization for efficient degradation of specific endogenous targets. Successful validation using these methods will provide strong evidence for the therapeutic potential of developing ATR-degrading molecules for cancer treatment.
References
- 1. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulated Degradation of Chk1 by chaperone-mediated autophagy in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATR-Mediated Checkpoint Pathways Regulate Phosphorylation and Activation of Human Chk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeted Protein Degradation Phenotypic Studies Using HaloTag CRISPR/Cas9 Endogenous Tagging Coupled with HaloPROTAC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of the first ataxia telangiectasia and Rad3-related (ATR) degraders for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. idtdna.com [idtdna.com]
- 9. researchgate.net [researchgate.net]
- 10. CRISPR guide RNA design for research applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimized guide RNA structure for genome editing via Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. idtdna.com [idtdna.com]
- 13. Assessment of Chk1 phosphorylation as a pharmacodynamic biomarker of Chk1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by PROTAC ATR degrader-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), playing a central role in maintaining genomic integrity, particularly during DNA replication.[1] In response to replication stress, ATR activation initiates a signaling cascade that leads to cell cycle arrest, providing time for DNA repair.[1] Cancer cells, often exhibiting high levels of replication stress, are particularly reliant on the ATR pathway for survival, making it an attractive target for therapeutic intervention.[1]
PROTACs (Proteolysis Targeting Chimeras) are a novel class of therapeutic agents that, instead of merely inhibiting a target protein, co-opt the cell's own ubiquitin-proteasome system to induce its degradation.[2] A PROTAC molecule consists of a ligand that binds to the protein of interest and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.[2] This proximity leads to the ubiquitination and subsequent degradation of the target protein.[2]
PROTAC ATR degrader-2 (also known as Compound 8i) is a potent and selective PROTAC designed to induce the degradation of ATR.[3][4] In acute myeloid leukemia (AML) cells such as MV-4-11 and MOLM-13, it has been shown to effectively degrade ATR with DC50 values of 22.9 nM and 34.5 nM, respectively.[3][4] By eliminating ATR, this degrader disrupts the DDR pathway, leading to cell cycle dysregulation and apoptosis in cancer cells.[3][5]
These application notes provide a detailed protocol for analyzing the effects of this compound on the cell cycle using flow cytometry with propidium (B1200493) iodide (PI) staining.
Data Presentation
The following table summarizes representative data on the effects of this compound on the cell cycle distribution of a cancer cell line. This data is illustrative and serves as an example of expected outcomes. Actual results may vary depending on the cell line, experimental conditions, and other factors.
| Treatment Group | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 48 | 32 | 20 |
| This compound (50 nM) | 45 | 25 | 30 |
| This compound (100 nM) | 42 | 18 | 40 |
Mandatory Visualizations
Caption: ATR Signaling Pathway in Cell Cycle Control.
Caption: PROTAC-Mediated ATR Degradation.
Caption: Flow Cytometry Experimental Workflow.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding:
-
Culture cancer cells (e.g., MV-4-11, MOLM-13, or other suitable cell lines) in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
Seed cells in 6-well plates at a density that will allow for logarithmic growth during the treatment period (typically 30-40% confluency for adherent cells).
-
-
Cell Synchronization (Optional):
-
For a more synchronized cell population, a double thymidine block can be performed.[1][6]
-
Add thymidine to the culture medium to a final concentration of 2 mM and incubate for 16-18 hours.
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) and then add fresh culture medium.
-
Incubate for 9-10 hours.
-
Add thymidine again to a final concentration of 2 mM and incubate for another 15-17 hours. This will arrest the cells at the G1/S boundary.
-
Release the cells from the block by washing twice with PBS and adding fresh medium. The cells will now progress synchronously through the cell cycle.
-
-
Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 50 nM, 100 nM).
-
Include a vehicle control group treated with the same concentration of DMSO.
-
Remove the old medium from the cells and add the medium containing the degrader or vehicle.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Protocol 2: Cell Harvesting, Fixation, and Staining for Flow Cytometry
-
Cell Harvesting:
-
Adherent cells: Aspirate the medium, wash once with PBS, and detach the cells using trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Suspension cells: Directly transfer the cell suspension to a centrifuge tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Aspirate the supernatant and wash the cell pellet with cold PBS. Centrifuge again at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and gently resuspend the cell pellet in the residual PBS.
-
While gently vortexing, add 5 mL of ice-cold 70% ethanol (B145695) dropwise to the cell suspension. This is a critical step to prevent cell clumping.
-
Incubate the cells on ice for at least 30 minutes or at -20°C for at least 2 hours. Fixed cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet twice with 5 mL of PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A.
-
Incubate at 37°C for 30 minutes to ensure that only DNA is stained.
-
Add 500 µL of Propidium Iodide (PI) staining solution (final concentration of 50 µg/mL) to the cell suspension.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Protocol 3: Flow Cytometry Analysis
-
Data Acquisition:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Run the samples on a flow cytometer.
-
Use a low flow rate to ensure accurate data collection.
-
Collect data for at least 10,000-20,000 single-cell events.
-
Use appropriate laser and filter settings for PI detection (e.g., excitation at 488 nm, emission at ~617 nm).
-
-
Data Analysis:
-
Gate the cell population to exclude debris and cell aggregates.
-
Generate a histogram of PI fluorescence intensity.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle distribution of the treated samples to the vehicle control to determine the effect of this compound on cell cycle progression.
-
References
- 1. Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double Thymidine Block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. targetmol.cn [targetmol.cn]
- 5. Discovery of Selective and Potent ATR Degrader for Exploration its Kinase-Independent Functions in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Video: Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols [jove.com]
Application Notes & Protocols: Assessing the Cell Permeability of PROTAC ATR Degrader-2
Audience: Researchers, scientists, and drug development professionals.
Introduction: Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system (UPS).[1][2] A typical PROTAC consists of a ligand that binds the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] This technology allows for the targeting of proteins previously considered "undruggable."[1]
PROTAC ATR degrader-2 (also known as compound 8i) is a molecule designed to induce the degradation of Ataxia Telangiectasia and Rad3-related (ATR) protein, a key regulator in the DNA damage response pathway.[3][4] A significant challenge in PROTAC development is ensuring adequate cell permeability, as their larger molecular weight and polar surface area can hinder their ability to cross the cell membrane.[1][5] Therefore, robustly assessing the cell permeability of this compound is a critical step in validating its therapeutic potential and mechanism of action.
These application notes provide a detailed overview of key techniques and step-by-step protocols to evaluate the cellular uptake and activity of this compound. The methods range from indirect functional assays that confirm intracellular activity to direct biophysical assays that quantify membrane permeability.
This compound Mechanism of Action
The fundamental action of this compound relies on its ability to enter the cell and facilitate the formation of a ternary complex between the ATR protein and an E3 ligase, leading to ATR's ubiquitination and subsequent degradation by the proteasome.[6][7] this compound specifically utilizes a lenalidomide-based ligand to recruit the Cereblon (CRBN) E3 ligase.[4]
References
- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Selective and Potent ATR Degrader for Exploration its Kinase-Independent Functions in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efficacy Testing of PROTAC ATR Degrader-2 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC (Proteolysis Targeting Chimera) technology represents a revolutionary approach in drug discovery, redirecting the cellular ubiquitin-proteasome system to selectively degrade target proteins. PROTAC ATR degrader-2, also identified as compound 8i, is a novel heterobifunctional molecule designed to induce the degradation of Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR).[1][2][3] In many cancers, particularly those with existing defects in other DNA repair pathways like ATM deficiency, there is a heightened dependency on ATR for survival, a concept known as synthetic lethality.[4] By degrading ATR rather than merely inhibiting its kinase activity, this compound offers a potentially more profound and durable therapeutic effect.[2][3]
These application notes provide detailed protocols and representative data for evaluating the in vivo efficacy of this compound in relevant animal models, primarily focusing on xenograft models of human cancers.
Mechanism of Action: PROTAC-mediated ATR Degradation
This compound functions by forming a ternary complex between the ATR protein and an E3 ubiquitin ligase. This proximity, induced by the PROTAC molecule, facilitates the ubiquitination of ATR, marking it for degradation by the 26S proteasome. This event-driven pharmacology allows for substoichiometric, catalytic activity and can lead to a prolonged pharmacodynamic effect that outlasts the pharmacokinetic profile of the drug.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Selective and Potent ATR Degrader for Exploration its Kinase-Independent Functions in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ATR degrader demonstrates potent efficacy in ATM-deficient tumor models | BioWorld [bioworld.com]
Application Notes and Protocols: Combination Therapy Strategies with PROTAC ATR Degrader-2 and Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical component of the DNA Damage Response (DDR) pathway, playing a pivotal role in sensing and responding to single-stranded DNA breaks and replication stress.[1][2] Cancer cells, characterized by rapid proliferation and genomic instability, often exhibit a heightened dependency on the ATR signaling pathway for survival.[3] This makes ATR an attractive target for anticancer therapies.
PROTAC (Proteolysis Targeting Chimera) technology offers a novel therapeutic modality by hijacking the cell's ubiquitin-proteasome system to induce the degradation of target proteins.[4] PROTAC ATR degrader-2 is a bifunctional molecule designed to selectively target ATR for degradation, thereby dismantling the ATR-mediated signaling cascade.[5] Preclinical studies have indicated that this compound induces apoptosis and inhibits the proliferation of cancer cells.[5]
Combining this compound with conventional chemotherapy presents a promising strategy to enhance therapeutic efficacy. Chemotherapeutic agents often induce DNA damage, activating the ATR pathway as a pro-survival response. By degrading ATR, this compound can prevent this adaptive response, leading to synthetic lethality and potentiating the cytotoxic effects of chemotherapy. This document provides detailed application notes and protocols for investigating the synergistic effects of this compound in combination with various chemotherapeutic agents.
Signaling Pathways and Rationale for Combination Therapy
Chemotherapeutic agents, such as platinum-based drugs (e.g., cisplatin) and nucleoside analogs (e.g., gemcitabine), induce DNA damage and replication stress. This triggers the activation of the ATR signaling pathway, which in turn activates downstream effectors like CHK1 to orchestrate cell cycle arrest and DNA repair, allowing cancer cells to survive the cytotoxic insult.[1][2][3]
This compound abrogates this survival mechanism. By inducing the degradation of the ATR protein, it prevents the phosphorylation of CHK1 and other downstream targets.[6][7] This leads to the accumulation of DNA damage, cell cycle dysregulation, and ultimately, apoptosis. The combination of chemotherapy-induced DNA damage and ATR degradation creates a synthetic lethal scenario, resulting in enhanced cancer cell killing.
Data Presentation: In Vitro Synergy
The synergistic effect of combining this compound with chemotherapy can be quantified using cell viability assays. The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: Synergistic Effect of this compound and Cisplatin on Cancer Cell Viability
| Cell Line | Treatment | IC50 (nM) | Combination Index (CI) at ED50 |
| Ovarian Cancer (A2780) | This compound | Expected in low nM range | Expected < 1 |
| Cisplatin | Expected in µM range | ||
| Combination | Expected lower IC50 for both | ||
| Lung Cancer (A549) | This compound | Expected in low nM range | Expected < 1 |
| Cisplatin | Expected in µM range | ||
| Combination | Expected lower IC50 for both |
Table 2: Synergistic Effect of this compound and Gemcitabine on Cancer Cell Viability
| Cell Line | Treatment | IC50 (nM) | Combination Index (CI) at ED50 |
| Pancreatic Cancer (PANC-1) | This compound | Expected in low nM range | Expected < 1 |
| Gemcitabine | Expected in nM to µM range | ||
| Combination | Expected lower IC50 for both | ||
| Breast Cancer (MCF-7) | This compound | Expected in low nM range | Expected < 1 |
| Gemcitabine | Expected in nM to µM range | ||
| Combination | Expected lower IC50 for both |
Table 3: Potentiation of PARP Inhibitor Activity by this compound
| Cell Line | Treatment | IC50 (nM) | Fold Potentiation |
| BRCA-mutant Ovarian (OVCAR-8) | Olaparib | Expected in nM range | Expected > 1 |
| Olaparib + this compound (low dose) | Expected lower IC50 | ||
| BRCA-mutant Breast (MDA-MB-436) | Talazoparib | Expected in sub-nM range | Expected > 1 |
| Talazoparib + this compound (low dose) | Expected lower IC50 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/MTS)
Objective: To determine the cytotoxic effects of this compound alone and in combination with chemotherapy and to calculate the Combination Index (CI).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound
-
Chemotherapeutic agent (e.g., Cisplatin, Gemcitabine)
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Drug Preparation: Prepare a dilution series of this compound and the chemotherapeutic agent in complete medium.
-
Treatment: Treat cells with single agents and combinations at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT/MTS Addition:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution and incubate overnight.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (570 nm for MTT, 490 nm for MTS) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each agent alone and in combination. Calculate the Combination Index (CI) using software such as CompuSyn.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by this compound in combination with chemotherapy.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Chemotherapeutic agent
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compounds as described in the cell viability assay for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.
Protocol 3: Western Blot Analysis for DNA Damage and Apoptosis Markers
Objective: To assess the molecular mechanism of synergy by detecting markers of DNA damage (γH2AX), ATR pathway inhibition (p-CHK1), and apoptosis (cleaved PARP).
Materials:
-
Treated cell lysates
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-γH2AX, anti-p-CHK1, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Protocol 4: In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in combination with chemotherapy in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line for xenograft
-
Matrigel
-
This compound formulated for in vivo administration
-
Chemotherapeutic agent
-
Calipers
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells mixed with Matrigel into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a volume of 100-150 mm³, randomize the mice into treatment groups (Vehicle, this compound alone, Chemotherapy alone, Combination).
-
Treatment Administration: Administer the treatments according to the predetermined dosing schedule and route of administration.
-
Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice 2-3 times per week.
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size or at the end of the study.
-
Pharmacodynamic Analysis: Excise tumors for pharmacodynamic analysis (e.g., Western blot for ATR degradation and downstream signaling).
-
Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition (TGI). Perform statistical analysis to determine the significance of the combination therapy compared to single agents.
Conclusion
The combination of this compound with standard-of-care chemotherapy holds significant promise for improving cancer treatment outcomes. The provided protocols offer a framework for the preclinical evaluation of these combination strategies. By systematically assessing synergy, elucidating the underlying molecular mechanisms, and validating efficacy in in vivo models, researchers can build a strong rationale for the clinical development of this innovative therapeutic approach.
References
- 1. Annexin V/PI- Assay: Flow Based Medium Throughput Assessment of Apoptotic Response to Two and Three Drug Co... [protocols.io]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. 4.2. Cell Viability Assays and Drug Combination Studies [bio-protocol.org]
- 6. veterinarypaper.com [veterinarypaper.com]
- 7. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to optimize the concentration of PROTAC ATR degrader-2 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals optimize the experimental concentration of PROTAC ATR degrader-2.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a heterobifunctional molecule that induces the degradation of the Ataxia Telangiectasia and Rad3-related (ATR) protein. It functions by simultaneously binding to the ATR protein and an E3 ubiquitin ligase. This proximity facilitates the formation of a ternary complex, leading to the ubiquitination of ATR, which marks it for degradation by the 26S proteasome.[1][2][3] This event-driven mechanism allows for the catalytic degradation of the target protein.
Q2: What are the key parameters to determine the optimal concentration of this compound?
The two primary parameters to define the efficacy of a PROTAC are:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximal percentage of target protein degradation achievable with the PROTAC.
The goal is to identify a concentration that achieves maximal degradation (at or near Dmax) without inducing off-target effects or significant cytotoxicity.
Q3: What is the "hook effect" and how can it be avoided in experiments with this compound?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC. This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. To avoid this, it is crucial to perform a dose-response experiment across a wide range of concentrations to identify the optimal concentration window that maximizes degradation before the effect diminishes.
Q4: How long should cells be incubated with this compound?
The optimal incubation time to achieve maximal degradation can vary between different cell lines and PROTACs. It is recommended to perform a time-course experiment. Degradation of ATR has been observed to reach its maximum at 72 hours for some ATR PROTACs.[4] A typical starting point for a time-course experiment could include 2, 4, 8, 16, 24, 48, and 72-hour time points.
Q5: What are appropriate negative controls for experiments with this compound?
To ensure that the observed effects are due to the specific degradation of ATR, it is important to include proper negative controls. An essential control is an inactive version of the PROTAC where either the ATR-binding or the E3 ligase-binding component is modified to prevent binding. This helps to confirm that the degradation is dependent on the formation of the ternary complex.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No ATR Degradation Observed | Insufficient PROTAC concentration. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 nM to 10 µM). |
| Inappropriate incubation time. | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24, 48, 72 hours) to identify the optimal duration. | |
| Low cell permeability of the PROTAC. | Consider using a different cell line or consult literature for similar PROTACs to assess potential permeability issues. | |
| The chosen cell line has low levels of the required E3 ligase. | Verify the expression of the relevant E3 ligase (e.g., Cereblon or VHL) in your cell line via Western blot or qPCR. | |
| The PROTAC is inactive or degraded. | Verify the integrity and activity of your PROTAC stock. If possible, use a fresh batch. | |
| High Cell Toxicity | PROTAC concentration is too high. | Lower the concentration of the PROTAC. Determine the IC50 for cell viability and work at concentrations well below this value. |
| Off-target effects of the PROTAC. | Use a lower, more specific concentration. Compare the effects with an inactive control PROTAC. | |
| Inconsistent Results | Variability in cell density or confluency. | Ensure consistent cell seeding density and that cells are in the logarithmic growth phase during treatment. |
| Inconsistent PROTAC preparation. | Prepare fresh dilutions of the PROTAC from a concentrated stock for each experiment. | |
| Issues with the Western blot procedure. | Optimize the Western blot protocol, including antibody concentrations and incubation times. Ensure consistent protein loading. |
Data Presentation
Table 1: Efficacy of this compound in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | DC50 (nM) |
| MV-4-11 | 22.9 |
| MOLM-13 | 34.5 |
Data sourced from MedchemExpress.[5]
Table 2: Illustrative Dose-Response of an ATR PROTAC in ATM-deficient LoVo Cells
| Concentration (µM) | % ATR Degradation |
| 0 | 0 |
| 0.1 | 15 |
| 0.5 | 50 (DC50 = 0.53 µM) |
| 1 | 75 |
| 5 | 84.3 (Dmax) |
| 10 | 80 (slight hook effect) |
This table presents illustrative data based on a similar ATR PROTAC to demonstrate a typical dose-response.[4]
Experimental Protocols
Western Blotting for ATR Degradation
This protocol details the steps to determine the extent and kinetics of ATR protein degradation.
Materials:
-
This compound
-
Cell line of interest (e.g., MV-4-11, MOLM-13)
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against ATR
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well or 12-well plates and allow them to adhere and reach 70-80% confluency.
-
PROTAC Treatment: Treat the cells with a range of this compound concentrations (for dose-response) or a fixed concentration for different durations (for time-course). Include a vehicle-only control (DMSO). To confirm proteasome-dependent degradation, include a condition with co-treatment of the degrader and a proteasome inhibitor (e.g., 10 µM MG132).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[6][7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[6]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE.[8]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8][9]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Incubate the membrane with the primary anti-ATR antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Probe for a loading control to normalize for protein loading.
-
-
Detection and Analysis:
Cell Viability Assay (e.g., CCK-8 or MTT)
This assay measures the effect of ATR degradation on cell proliferation and viability.[12]
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to attach overnight.[12]
-
PROTAC Treatment: Treat the cells with a range of concentrations of this compound for 72-96 hours.[12]
-
Assay: Add CCK-8 or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.[12]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.[13]
-
Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.[12]
Ubiquitination Assay
This assay confirms that this compound induces the ubiquitination of ATR.
Procedure:
-
Cell Treatment: Treat cells with this compound and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.
-
Cell Lysis: Lyse the cells under denaturing conditions (e.g., buffer containing SDS) to disrupt protein-protein interactions.
-
Immunoprecipitation: Immunoprecipitate the ATR protein using a specific antibody.[14]
-
Western Blotting:
-
Run the immunoprecipitated samples on an SDS-PAGE gel.
-
Perform a Western blot and probe with an anti-ubiquitin antibody. A "ladder" of bands appearing at higher molecular weights than the unmodified ATR indicates polyubiquitination.[15]
-
Visualizations
Caption: Mechanism of action for this compound.
Caption: Workflow for optimizing this compound concentration.
Caption: Simplified ATR signaling pathway and the action of this compound.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]
- 4. ATR degrader demonstrates potent efficacy in ATM-deficient tumor models | BioWorld [bioworld.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. benchchem.com [benchchem.com]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ubiquitination Assay - Profacgen [profacgen.com]
- 15. benchchem.com [benchchem.com]
Overcoming solubility and stability issues with PROTAC ATR degrader-2
Welcome to the technical support center for PROTAC ATR Degrader-2 (Compound 8i). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this molecule, ensuring successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as compound 8i, is a potent and selective proteolysis-targeting chimera (PROTAC) designed to target the Ataxia Telangiectasia and Rad3-related (ATR) kinase for degradation.[1][2][3][4] It is a heterobifunctional molecule that consists of a ligand that binds to the ATR kinase and another ligand that recruits an E3 ubiquitin ligase.[2] This proximity induces the ubiquitination of ATR, marking it for degradation by the proteasome.[5] This degradation leads to the inhibition of ATR's kinase-independent functions, ultimately triggering apoptosis in cancer cells, particularly in acute myeloid leukemia (AML).[1][2][3]
Q2: In which cell lines has this compound been shown to be effective?
A2: this compound has demonstrated potent degradation of ATR in the acute myeloid leukemia (AML) cell lines MV-4-11 and MOLM-13.[2][4]
Q3: What are the reported DC50 values for this compound?
A3: The half-maximal degradation concentration (DC50) for this compound has been reported as 22.9 nM in MV-4-11 cells and 34.5 nM in MOLM-13 cells.[2][4]
Q4: I am observing poor solubility of this compound in my aqueous buffer. What can I do?
A4: Poor aqueous solubility is a common challenge with PROTAC molecules due to their high molecular weight and lipophilicity.[6] Here are a few strategies to improve solubility:
-
Use of Organic Solvents: Prepare a high-concentration stock solution in an organic solvent such as DMSO and then dilute it into your aqueous experimental medium. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid affecting your cells.
-
Formulation with Excipients: Consider the use of solubility-enhancing excipients. While specific formulations for this compound have not been published, general strategies for PROTACs include the use of amorphous solid dispersions (ASDs).[6]
-
Sonication: Gentle sonication of the solution can help to break up aggregates and improve dissolution.
-
pH Adjustment: Depending on the pKa of the molecule, adjusting the pH of the buffer may improve solubility. This should be done with caution to ensure the pH is compatible with your experimental system.
Q5: How stable is this compound in cell culture medium?
A5: The stability of PROTACs in cell culture medium can vary. It is recommended to assess the stability of this compound under your specific experimental conditions. A general approach is to incubate the compound in the medium for the duration of your experiment, and then use an analytical method like LC-MS to determine the amount of intact compound remaining.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or weak ATR degradation observed. | Poor Cell Permeability: The PROTAC may not be efficiently entering the cells. | Modify the linker to improve physicochemical properties or consider using a cell line with higher permeability.[7] |
| Low E3 Ligase Expression: The cell line may not express sufficient levels of the E3 ligase recruited by the PROTAC. | Confirm the expression of the relevant E3 ligase (e.g., Cereblon or VHL) in your cell line via Western blot or qPCR. Choose a cell line with robust expression.[8] | |
| "Hook Effect": At very high concentrations, PROTACs can form unproductive binary complexes with the target or the E3 ligase, reducing the formation of the productive ternary complex.[7] | Perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve.[7] | |
| Compound Instability: The PROTAC may be degrading in the cell culture medium. | Assess the stability of the compound in your media over the time course of the experiment using LC-MS. Prepare fresh solutions for each experiment.[7] | |
| High cell toxicity observed at concentrations where degradation is expected. | Off-Target Effects: The PROTAC may be degrading other essential proteins. | Perform proteomics studies to identify off-target effects. Systematically vary the linker and target-binding warhead to improve selectivity.[7] |
| Compound Aggregation: Poorly soluble compound may form aggregates that are toxic to cells. | Ensure the PROTAC is fully solubilized. See Q4 in the FAQ section for solubility enhancement strategies. Visually inspect the media for any precipitation after adding the compound. | |
| Inconsistent results between experiments. | Variable Cell Conditions: Cell passage number, confluency, and overall health can impact the ubiquitin-proteasome system. | Standardize cell culture conditions, including using cells within a defined passage number range and consistent seeding densities.[7] |
| Freeze-Thaw Cycles of Stock Solution: Repeated freezing and thawing can lead to compound degradation. | Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles. |
Quantitative Data Summary
Table 1: In Vitro Degradation Efficacy of this compound
| Cell Line | Target | DC50 (nM) | Dmax (%) | Time Point |
| MV-4-11 | ATR | 22.9 | >90% | 24h |
| MOLM-13 | ATR | 34.5 | >90% | 24h |
Data extracted from MedchemExpress product page and supported by Wang et al., 2024.[2][3]
Experimental Protocols
Protocol 1: Western Blot Analysis of ATR Degradation
This protocol details the steps to assess the degradation of ATR protein in cells treated with this compound.
Materials:
-
This compound (Compound 8i)
-
Cell lines (e.g., MV-4-11, MOLM-13)
-
Cell culture medium and supplements
-
DMSO
-
Proteasome inhibitor (e.g., MG132)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ATR, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells at a density that will allow them to be in the logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Treat cells with varying concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control (e.g., pre-treatment with a proteasome inhibitor like MG132 followed by PROTAC treatment to confirm proteasome-dependent degradation).[5]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations, add Laemmli buffer, and boil the samples. Load equal amounts of protein onto an SDS-PAGE gel.[10]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Incubate the membrane with the primary anti-ATR antibody overnight at 4°C.[9]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Repeat the process for the loading control antibody (e.g., anti-GAPDH).
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[9]
-
Data Analysis: Quantify the band intensities and normalize the ATR signal to the loading control. Plot the normalized ATR levels against the log of the PROTAC concentration to determine the DC50 and Dmax values.[12]
Protocol 2: Assessment of Compound Stability in Cell Culture Medium
This protocol provides a method to evaluate the stability of this compound in your experimental medium.
Materials:
-
This compound
-
Cell culture medium (serum-free and serum-containing)
-
Incubator (37°C, 5% CO2)
-
LC-MS system
Procedure:
-
Prepare a solution of this compound in cell culture medium at the desired experimental concentration.
-
Take an aliquot at time zero (T=0) and store it appropriately for analysis.
-
Incubate the remaining solution under standard cell culture conditions (37°C, 5% CO2).
-
Collect aliquots at various time points (e.g., 2, 4, 8, 24 hours).
-
Analyze the concentration of the intact PROTAC in each aliquot using a validated LC-MS method.
-
Plot the percentage of the remaining PROTAC against time to determine its stability profile.
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Troubleshooting Workflow for Solubility Issues.
Caption: ATR Signaling Pathway and Intervention by this compound.
References
- 1. Discovery of Selective and Potent ATR Degrader for Exploration its Kinase-Independent Functions in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. benchchem.com [benchchem.com]
- 8. biocompare.com [biocompare.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
Identifying and minimizing off-target effects of PROTAC ATR degrader-2
Welcome to the technical support center for PROTAC ATR degrader-2. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you identify and minimize potential off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the selective degradation of the Ataxia Telangiectasia and Rad3-related (ATR) protein. It consists of a ligand that binds to ATR and another ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL). By simultaneously binding to both ATR and the E3 ligase, the degrader facilitates the formation of a ternary complex. This proximity induces the E3 ligase to tag ATR with ubiquitin, marking it for degradation by the cell's proteasome, leading to the selective removal of the ATR protein.[1][2]
Q2: What are the potential sources of off-target effects for this compound?
A2: Off-target effects can be categorized as degradation-dependent or degradation-independent.
-
Degradation-Dependent Off-Targets: The degrader may induce the degradation of proteins other than ATR. This can occur if other proteins share structural similarities with ATR's binding domain or if the E3 ligase recruiter itself has known off-targets (e.g., pomalidomide-based recruiters can degrade zinc-finger proteins).[3][4][5]
-
Degradation-Independent Off-Targets: These effects are not related to protein degradation. They can arise from the pharmacological activity of the ATR-binding "warhead" or the E3 ligase ligand on their own, independent of forming a ternary complex.[3]
-
General Cytotoxicity: At high concentrations, PROTACs can sometimes induce cytotoxicity that is not specific to the degradation of the intended target.[6]
Q3: How can I distinguish between on-target and off-target cellular phenotypes?
A3: A key strategy is to use appropriate controls. An inactive control, where a critical part of the PROTAC is mutated (e.g., the E3 ligase binding motif), should be used. This control molecule can still bind to ATR but cannot recruit the E3 ligase and induce degradation. If a phenotype is observed with the active PROTAC but not with the inactive control, it is likely due to ATR degradation.[6] Additionally, performing washout experiments to show that the phenotype reverses as ATR protein levels recover can confirm the effect is due to on-target degradation.[3]
Q4: What is the "hook effect" and how can I avoid it?
A4: The "hook effect" occurs at high PROTAC concentrations where the degrader forms unproductive binary complexes (PROTAC-ATR or PROTAC-E3 ligase) instead of the productive ternary complex (ATR-PROTAC-E3 ligase).[6] This leads to reduced degradation efficiency at higher doses. To avoid this, it is crucial to perform a full dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration range for maximal degradation.[3][6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or Weak ATR Degradation | 1. Suboptimal PROTAC Concentration: Concentration is too low or in the "hook effect" range.[6] 2. Incorrect Incubation Time: Time may be too short for degradation to occur. 3. Low E3 Ligase Expression: The cell line may have low endogenous levels of the recruited E3 ligase (e.g., VHL or CRBN).[7] 4. Inefficient Ternary Complex Formation: The linker length or geometry may not be optimal for your specific cell system.[7] | 1. Perform a dose-response experiment with a wide concentration range (e.g., 0.1 nM to 10 µM). 2. Conduct a time-course experiment (e.g., 4, 8, 16, 24, 48 hours).[3] 3. Confirm the expression of the relevant E3 ligase in your cell line using Western blot or qPCR.[7] 4. Perform a Co-Immunoprecipitation (Co-IP) assay to confirm ternary complex formation. |
| High Cellular Toxicity Observed | 1. Off-Target Protein Degradation: The PROTAC is degrading an essential protein other than ATR. 2. Degradation-Independent Toxicity: The ATR-binding warhead or E3 ligase ligand has inherent toxicity. 3. On-Target Toxicity: Complete removal of ATR is lethal to the cells under your experimental conditions. | 1. Perform global proteomics (Mass Spectrometry) to identify unintended degraded proteins.[8] 2. Test the toxicity of the inactive control PROTAC. If toxicity persists, it suggests a degradation-independent off-target effect.[8] 3. Compare the toxic concentration to the concentration required for ATR degradation (DC50). A large therapeutic window is desirable. |
| Results are Inconsistent | 1. PROTAC Instability: The compound may be unstable in your culture medium or under your storage conditions. 2. Variability in Cell Culture: Inconsistent cell passage numbers, confluency, or serum lots.[7] | 1. Check the stability of the PROTAC in your experimental conditions using LC-MS. Ensure proper storage.[3] 2. Maintain consistent cell culture practices. Use cells within a defined passage number range.[7] |
Quantitative Data Summary
The following tables provide representative data for this compound. Note: This data is for illustrative purposes.
Table 1: Degradation Potency and Efficacy
| Parameter | ATR (On-Target) | Potential Off-Target Kinase A | Potential Off-Target ZF Protein B |
| DC50 (Degradation) | 5 nM | > 1,000 nM | 850 nM |
| Dmax (Max Degradation) | ~95% | < 10% | ~40% |
| Cell Line | MV-4-11 | MV-4-11 | MV-4-11 |
| Time Point | 24 hours | 24 hours | 24 hours |
Table 2: Recommended Experimental Conditions
| Parameter | Recommendation |
| Cell Seeding Density | 2.0 x 10^5 cells/mL |
| Treatment Concentration | 1 nM - 100 nM (for optimal degradation) |
| Treatment Duration | 16 - 24 hours |
| Vehicle Control | 0.1% DMSO |
| Inactive Control Conc. | Match the concentration of the active PROTAC |
Visualizations and Workflows
Signaling Pathways and Mechanisms
The following diagram illustrates the catalytic mechanism of this compound.
Caption: Mechanism of Action for this compound.
Experimental Workflows
This workflow outlines the process for identifying and validating off-target effects.
Caption: Workflow for Off-Target Identification and Validation.
Logical Relationships
This decision tree helps troubleshoot common experimental issues.
Caption: Decision Tree for Troubleshooting Experimental Results.
Key Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
This protocol is used to quantify the reduction in ATR protein levels following treatment.
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of this compound, a vehicle control (e.g., DMSO), and an inactive control for a predetermined time (e.g., 24 hours).[6]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate the membrane with a primary antibody against ATR overnight at 4°C. Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour. Also probe for a loading control (e.g., β-actin or GAPDH).
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software and normalize the ATR signal to the loading control.[3]
Protocol 2: Global Proteomics using Mass Spectrometry (LC-MS/MS)
This protocol provides an unbiased method to identify all protein-level changes.[8][9]
-
Sample Preparation: Treat cells with the optimal concentration of this compound, a vehicle control, and an inactive control for a duration sufficient to see degradation (e.g., 8-24 hours). Harvest and lyse the cells in a urea-based lysis buffer.[3]
-
Protein Digestion: Quantify the protein and digest it into peptides using an enzyme like trypsin.
-
Peptide Labeling (Optional but Recommended): For quantitative analysis, label the peptides from each condition with isobaric tags (e.g., TMT or iTRAQ). This allows for multiplexing and accurate relative quantification.[10]
-
LC-MS/MS Analysis: Separate the labeled (or unlabeled) peptides by liquid chromatography and analyze them by tandem mass spectrometry.[10]
-
Data Analysis: Process the raw mass spectrometry data using software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify peptides and proteins. Perform statistical analysis (e.g., t-test, ANOVA) to identify proteins with significant abundance changes between treatment groups. Use pathway analysis tools to understand the biological implications of the observed changes.[8]
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the physical interaction between ATR, this compound, and the E3 ligase.[6]
-
Cell Treatment and Lysis: Treat cells with this compound at the optimal concentration for a shorter time point than for degradation (e.g., 1-4 hours) to capture the transient complex. Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based).[6]
-
Immunoprecipitation: Pre-clear the lysate with protein A/G agarose (B213101) beads. Incubate the lysate with an antibody against ATR (or the E3 ligase) overnight at 4°C to capture the protein and its binding partners.
-
Pull-Down: Add protein A/G beads to the lysate to pull down the antibody-protein complexes. Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elution and Western Blot: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluate by Western blotting, probing for the presence of all three components: ATR, the E3 ligase (using a specific antibody), and potentially a tagged version of the PROTAC if available. The presence of all three components in the pull-down confirms the formation of the ternary complex.
References
- 1. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 10. benchchem.com [benchchem.com]
Interpreting unexpected results from PROTAC ATR degrader-2 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results from experiments involving PROTAC ATR degrader-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also referred to as compound 8i) is a proteolysis-targeting chimera (PROTAC) designed to selectively target the Ataxia Telangiectasia and Rad3-related (ATR) kinase for degradation.[1][2] Like other PROTACs, it is a bifunctional molecule. It consists of a ligand that binds to the target protein (ATR), a linker, and another ligand that recruits an E3 ubiquitin ligase (most commonly Cereblon [CRBN] or Von Hippel-Lindau [VHL]).[3] This brings the E3 ligase into close proximity with ATR, leading to the ubiquitination of ATR and its subsequent degradation by the proteasome.[3] This approach differs from traditional ATR inhibitors which only block the kinase activity of the protein.[2]
Q2: What are the expected outcomes of a successful this compound experiment?
A2: A successful experiment should demonstrate potent and selective degradation of the ATR protein. This is typically observed as a significant reduction in ATR protein levels on a Western blot. Key parameters to measure are the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum level of degradation observed).[4] For example, this compound has been shown to degrade ATR in acute myeloid leukemia (AML) cells (MV-4-11 and MOLM-13) with DC50 values of 22.9 nM and 34.5 nM, respectively.[5] Ultimately, this degradation is expected to induce downstream cellular effects, such as apoptosis in cancer cells.[2][5]
Q3: What is the "hook effect" and how can I avoid it?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC, resulting in a bell-shaped dose-response curve.[4][6] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein (ATR) or the E3 ligase, rather than the productive ternary complex required for degradation.[4] To avoid or mitigate the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation.[6] Testing lower concentrations (in the nanomolar to low micromolar range) is often necessary to find the "sweet spot" for maximal degradation.[6]
Troubleshooting Guide
Problem 1: No or poor degradation of ATR.
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability: PROTACs are large molecules and may have difficulty crossing the cell membrane.[6] | - Modify the linker to improve physicochemical properties. - Consider using cell lines with higher permeability or employing transfection reagents if applicable. |
| Low E3 Ligase Expression: The chosen cell line may not express sufficient levels of the E3 ligase recruited by the PROTAC.[4] | - Confirm the expression of the relevant E3 ligase (e.g., CRBN, VHL) in your cell line via Western blot or qPCR. - Switch to a cell line known to have high expression of the required E3 ligase. |
| Compound Instability: The PROTAC molecule may be unstable in the cell culture medium.[6] | - Assess the stability of your PROTAC in media over the time course of your experiment using methods like LC-MS. |
| Incorrect Incubation Time: The kinetics of degradation can vary.[4] | - Perform a time-course experiment at a fixed, optimal PROTAC concentration to determine the ideal incubation time. Degradation can be rapid or may require longer incubation periods (e.g., 4, 8, 16, 24 hours).[4][7] |
| Suboptimal Concentration: The concentration used might be too low to induce degradation or too high and falling into the "hook effect" region.[7] | - Perform a broad dose-response experiment with serial dilutions (e.g., 1 pM to 100 µM) to identify the optimal concentration.[4] |
Problem 2: Significant off-target effects or cytotoxicity are observed.
| Possible Cause | Troubleshooting Steps |
| Unintended Degradation of Other Proteins: The PROTAC may be degrading proteins other than ATR.[8] | - Perform global proteomics (mass spectrometry) to identify other proteins that are degraded upon treatment. Shorter treatment times (<6 hours) are recommended to identify direct targets.[9] - Use a more selective warhead for ATR or modify the linker to improve selectivity.[6] |
| Independent Pharmacological Effects: The ATR-binding or E3 ligase-recruiting components of the PROTAC may have their own biological activities.[8] | - Test an inactive control PROTAC (e.g., one with a modification that prevents binding to the E3 ligase) to see if the toxicity persists.[8] |
| Degradation of Essential Proteins: The PROTAC might be degrading zinc-finger (ZF) proteins, a known off-target effect for some E3 ligase recruiters like pomalidomide.[10][11] | - If using a pomalidomide-based recruiter, consider redesigning the PROTAC with modifications to the phthalimide (B116566) ring to reduce off-target ZF protein degradation.[10] |
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| DC50 | MV-4-11 (AML) | 22.9 nM | [5] |
| DC50 | MOLM-13 (AML) | 34.5 nM | [5] |
| DC50 | LoVo (ATM-deficient) | 0.53 µM | [12] |
| Dmax | LoVo (ATM-deficient) | 84.3% | [12] |
Experimental Protocols
Western Blotting for ATR Degradation
Objective: To quantify the degradation of ATR protein following treatment with this compound.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.[4]
-
Prepare serial dilutions of this compound in cell culture medium. A wide concentration range (e.g., 1 pM to 10 µM) is recommended.[4]
-
Include a vehicle-only control (e.g., DMSO).[4]
-
Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 4, 8, 16, 24 hours).[4]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.[4]
-
Lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[4]
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.[4]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them for electrophoresis by adding Laemmli buffer and heating.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for ATR overnight at 4°C.
-
Also, probe for a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities to determine the percentage of ATR degradation relative to the vehicle control.
-
Target Ubiquitination Assay
Objective: To confirm that this compound induces the ubiquitination of ATR.
Methodology:
-
Cell Treatment and Lysis:
-
Immunoprecipitation:
-
Immunoprecipitate the ATR protein using a specific antibody.[6]
-
-
Western Blotting:
-
Run the immunoprecipitated samples on an SDS-PAGE gel.[6]
-
Perform a Western blot and probe with an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chain on the ATR protein.[6]
-
Visualizations
Caption: Mechanism of action for this compound.
Caption: A logical workflow for troubleshooting lack of ATR degradation.
Caption: The ATR signaling pathway and the point of intervention for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Selective and Potent ATR Degrader for Exploration its Kinase-Independent Functions in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Opportunities and Challenges of Small Molecule Induced Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ATR degrader demonstrates potent efficacy in ATM-deficient tumor models | BioWorld [bioworld.com]
Navigating the "Hook Effect": A Technical Support Center for PROTAC ATR Degrader-2 Dose-Response Curves
This technical support center is designed for researchers, scientists, and drug development professionals encountering the "hook effect" with PROTAC ATR degrader-2. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to diagnose and address this phenomenon in your dose-response experiments.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" describes the paradoxical decrease in the degradation of a target protein at high concentrations of a PROTAC, such as ATR degrader-2.[1][2] This results in a characteristic bell-shaped or U-shaped dose-response curve, where maximal degradation is observed at an optimal intermediate concentration.[1][3] At excessively high concentrations, the PROTAC is more likely to form non-productive binary complexes with either the target protein (ATR) or the E3 ligase, rather than the productive ternary complex (ATR-PROTAC-E3 Ligase) required for ubiquitination and subsequent degradation.[1][3][4]
Q2: Why is recognizing and understanding the hook effect crucial for my research?
A2: Failing to identify the hook effect can lead to significant misinterpretation of experimental results. A potent PROTAC might be incorrectly classified as inactive if tested only at high concentrations where degradation is minimal.[1][2] Understanding this effect is critical for the accurate determination of key parameters like the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), which are vital for structure-activity relationship (SAR) studies.[1][2]
Q3: What factors can influence the magnitude of the hook effect?
A3: Several factors can influence the prominence of the hook effect:
-
Binding Affinities: The relative binding affinities of the PROTAC for the target protein and the E3 ligase are crucial. A significant imbalance can favor the formation of one binary complex over the other, exacerbating the hook effect.[5]
-
Cooperativity: Positive cooperativity, where the binding of the PROTAC to one protein enhances its affinity for the other, helps stabilize the ternary complex and can mitigate the hook effect.[3][5] Conversely, negative cooperativity can worsen it.[5]
-
Cellular Context: Factors such as the expression levels of the target protein and the E3 ligase in the specific cell line used can influence the concentration at which the hook effect is observed.[6]
Q4: At what concentration range does the hook effect typically become apparent?
A4: The concentration at which the hook effect manifests can vary depending on the specific PROTAC, target protein, E3 ligase, and cell line.[2] However, it is frequently observed at micromolar (µM) concentrations, often starting around 1 µM and becoming more pronounced at higher concentrations.[2] It is therefore essential to perform a wide dose-response experiment, spanning several orders of magnitude (e.g., picomolar to high micromolar), to identify the optimal degradation window and detect the onset of the hook effect.[2]
Troubleshooting Guides
Issue 1: My dose-response curve for ATR degrader-2 is bell-shaped, with decreased degradation at higher concentrations.
-
Likely Cause: You are observing the classic "hook effect."[2]
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a broader and more granular range of concentrations, especially at the higher end where the decreased efficacy is observed.[2]
-
Determine the Optimal Concentration: Identify the concentration that yields the maximal degradation (Dmax) and use concentrations at or below this for subsequent experiments.[2]
-
Assess Ternary Complex Formation: Employ biophysical or cellular assays like Co-Immunoprecipitation or NanoBRET™ to directly measure the formation of the ATR-PROTAC-E3 ligase ternary complex at various PROTAC concentrations.[2][3] A bell-shaped curve in these assays will correlate with the degradation profile.
-
Issue 2: ATR degrader-2 shows weak or no degradation at my tested concentrations.
-
Likely Cause: This could be due to several factors, including an inactive PROTAC, issues with the experimental setup, or the hook effect masking degradation at the concentrations tested.[2]
-
Troubleshooting Steps:
-
Test a Wider Concentration Range: Your initial concentration range might have been too high (entirely in the hook effect region) or too low to induce degradation. Test a very broad range of concentrations (e.g., 1 pM to 100 µM).[2]
-
Verify Target Engagement: Before concluding the PROTAC is inactive, confirm that it binds to both ATR and the recruited E3 ligase and facilitates ternary complex formation using appropriate assays (see Experimental Protocols section).[2]
-
Optimize Incubation Time: Degradation kinetics can vary. Perform a time-course experiment at a fixed, potentially optimal PROTAC concentration to determine the ideal incubation time.[2]
-
Check Cell Line and E3 Ligase Expression: Ensure your cell line expresses both ATR and the recruited E3 ligase at sufficient levels.[2]
-
Data Presentation
Table 1: Illustrative Dose-Response Data for ATR Degrader-2 Exhibiting a Hook Effect
| Concentration (nM) | % ATR Degradation (Western Blot) | Ternary Complex Formation (Relative Luminescence Units) | Cell Viability (%) |
| 0 (Vehicle) | 0 | 100 | 100 |
| 0.1 | 15 | 150 | 98 |
| 1 | 45 | 450 | 95 |
| 10 | 85 | 800 | 80 |
| 100 | 95 (Dmax) | 950 | 60 |
| 1000 | 60 | 650 | 40 |
| 10000 | 20 | 250 | 25 |
Table 2: Comparison of Key Parameters for ATR Degrader-2 With and Without Hook Effect Correction
| Parameter | Apparent Value (Ignoring Hook Effect) | Corrected Value (Considering Full Curve) |
| DC50 | ~5 nM | ~7 nM |
| Dmax | 20% (at 10 µM) | 95% (at 100 nM) |
Mandatory Visualizations
Caption: PROTAC mechanism and the cause of the hook effect.
Caption: Troubleshooting workflow for the PROTAC hook effect.
Experimental Protocols
Protocol 1: Western Blot for ATR Degradation
This protocol outlines the quantification of ATR protein degradation following treatment with this compound.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with a serial dilution of ATR degrader-2 for a specified time (e.g., 2, 4, 8, 16, 24 hours).[2][7] A wide concentration range (e.g., 1 pM to 10 µM) is recommended to identify the optimal concentration and observe any potential hook effect.[2] Include a vehicle-only control (e.g., DMSO).[7]
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.[3]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[7]
-
Transfer separated proteins to a PVDF or nitrocellulose membrane.[7]
-
Block the membrane with 5% non-fat milk or BSA in TBST.[1]
-
Incubate the membrane with a primary antibody specific to ATR overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.[1]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[1]
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]
-
Quantify band intensities using densitometry software.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to confirm the formation of the ATR-PROTAC-E3 ligase ternary complex in a cellular context.
Methodology:
-
Cell Treatment and Lysis:
-
Immunoprecipitation:
-
Western Blotting:
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by Western blotting using antibodies against the E3 ligase and ATR to confirm their interaction.
-
Protocol 3: NanoBRET™ Ternary Complex Formation Assay
This is a live-cell assay to quantitatively measure the formation of the ternary complex.
Methodology:
-
Principle: The assay utilizes NanoLuc® luciferase as a bioluminescent donor and a fluorescently labeled HaloTag® as an acceptor. One of the interacting proteins (e.g., ATR) is fused to NanoLuc®, and the other (e.g., the E3 ligase) is fused to HaloTag®. In the presence of a PROTAC that brings these two proteins into proximity, Bioluminescence Resonance Energy Transfer (BRET) occurs, resulting in a detectable signal.[2]
-
Procedure:
-
Co-express the NanoLuc®-ATR and HaloTag®-E3 ligase fusion proteins in your chosen cell line.
-
Label the HaloTag® fusion with the fluorescent ligand.
-
Add the NanoLuc® substrate.
-
Treat the cells with a range of concentrations of ATR degrader-2.
-
Measure the BRET signal. A bell-shaped curve in the BRET signal versus PROTAC concentration plot is indicative of the hook effect.
-
Protocol 4: Cell Viability Assay (e.g., CTG, CCK-8)
This protocol assesses the effect of ATR degradation on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat cells with a serial dilution of ATR degrader-2 for a specified period (e.g., 72 hours).
-
Assay:
-
For CellTiter-Glo® (CTG): Add the CTG reagent, which measures ATP levels as an indicator of cell viability.
-
For Cell Counting Kit-8 (CCK-8): Add the CCK-8 solution, which uses a colorimetric method to determine the number of viable cells.
-
-
Data Analysis: Measure luminescence (CTG) or absorbance (CCK-8) and plot cell viability against the PROTAC concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. marinbio.com [marinbio.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Enhance In-Vivo Delivery and Pharmacokinetics of ATR Degraders
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for troubleshooting and optimizing the in-vivo application of ATR (Ataxia Telangiectasia and Rad3-related) degraders. This guide, presented in a question-and-answer format, directly addresses common challenges encountered during preclinical research, offering detailed experimental protocols and data-driven strategies to improve in-vivo delivery and pharmacokinetic profiles.
I. Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during in-vivo experiments with ATR degraders, providing potential causes and actionable solutions.
Q1: We are observing low oral bioavailability and high variability with our ATR degrader. What are the likely causes and how can we improve this?
A1: Low and variable oral bioavailability is a frequent challenge for PROTACs and other targeted protein degraders due to their high molecular weight and poor physicochemical properties.[1]
Potential Causes:
-
Poor Aqueous Solubility: ATR degraders are often large, complex molecules with low solubility in gastrointestinal fluids.[2]
-
Low Permeability: The size and polar surface area of these molecules can hinder their ability to cross the intestinal membrane.[1]
-
First-Pass Metabolism: Extensive metabolism in the gut wall and liver can significantly reduce the amount of active compound reaching systemic circulation.[1]
-
Efflux by Transporters: The degrader may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestine.
Troubleshooting and Solutions:
| Strategy | Description | Key Considerations |
| Formulation Strategies | ||
| Amorphous Solid Dispersions (ASDs) | Dispersing the ATR degrader in a polymer matrix in an amorphous state can enhance its solubility and dissolution rate.[3][4] | Polymer selection (e.g., HPMCAS, Soluplus®, Eudragit®) is critical and requires screening.[5] The drug-to-polymer ratio needs to be optimized to ensure stability and prevent recrystallization.[3] |
| Lipid-Based Formulations | Formulating the degrader in oils, surfactants, and co-solvents can improve solubilization and enhance absorption through the lymphatic system, bypassing the liver and reducing first-pass metabolism.[6] | Excipient compatibility and the potential for in-vivo precipitation should be evaluated. |
| Nanosizing | Reducing the particle size of the degrader through techniques like bead milling increases the surface area for dissolution.[2] | Requires specialized equipment and careful control of particle size distribution. |
| Medicinal Chemistry Approaches | ||
| Linker Optimization | Modifying the linker can improve physicochemical properties. Replacing flexible PEG linkers with more rigid moieties (e.g., piperazine, piperidine) can enhance metabolic stability.[7] Incorporating a 1,4-disubstituted phenyl ring in the linker has been shown to improve cell permeability.[1] | Linker modifications can impact ternary complex formation and degradation efficacy, requiring re-evaluation of in-vitro activity.[7] |
| Prodrug Strategies | Modifying the ATR degrader with a promoiety that is cleaved in vivo to release the active molecule can enhance solubility and permeability.[1] | The prodrug must be efficiently converted to the active degrader at the target site. This approach may further increase the molecular weight.[1] |
| Intramolecular Hydrogen Bonding | Designing the degrader to form intramolecular hydrogen bonds can reduce its polarity and effective size, improving cell permeability.[1] | This is a challenging design strategy that may require significant synthetic effort.[1] |
Q2: Our ATR degrader shows good in-vitro degradation but lacks efficacy in our in-vivo xenograft model. What could be the problem?
A2: A discrepancy between in-vitro and in-vivo activity is a common hurdle. The in-vivo environment presents complexities not captured in cell culture.
Potential Causes:
-
Poor Pharmacokinetics (PK): Insufficient drug exposure at the tumor site due to rapid clearance, low bioavailability, or poor tissue distribution.
-
Metabolic Instability: The degrader may be rapidly metabolized in vivo, leading to sub-therapeutic concentrations.
-
Off-Target Toxicity: Toxicity in healthy tissues may limit the achievable therapeutic dose.
-
"Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, leading to reduced degradation.[7]
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for lack of in-vivo efficacy.
Q3: We are observing significant toxicity in our animal models. How can we determine if this is on-target or off-target and how can we mitigate it?
A3: Toxicity is a major concern for ATR-targeted therapies, as ATR is also essential for the genomic stability of healthy, proliferating cells.[8]
Determining On-Target vs. Off-Target Toxicity:
-
On-Target Toxicity: This is often observed in tissues with high cell proliferation, such as the bone marrow (leading to hematological toxicities like neutropenia and anemia) and the gastrointestinal tract.[8]
-
Off-Target Toxicity: This can arise from the degrader affecting proteins other than ATR.
Mitigation Strategies:
| Strategy | Description |
| Dosing Schedule Optimization | Intermittent dosing schedules (e.g., once or twice weekly) may allow for recovery of healthy tissues between doses, improving the therapeutic index. |
| Combination Therapy | Combining the ATR degrader with a DNA-damaging agent can allow for lower, less toxic doses of the degrader to be used while achieving a synergistic anti-tumor effect. |
| Formulation for Targeted Delivery | While still in early stages for PROTACs, developing formulations that preferentially deliver the degrader to the tumor tissue could reduce systemic exposure and toxicity. |
| Medicinal Chemistry | - Improve Selectivity: Modify the ATR-binding warhead or the linker to enhance selectivity for ATR over other kinases. - Change E3 Ligase: Utilizing a different E3 ligase might alter the off-target degradation profile. |
| Supportive Care | In preclinical studies, supportive care measures, such as the use of growth factors to counteract hematological toxicity, can be considered, though this adds complexity to the study. |
II. Quantitative Data Summary
The following tables summarize key in-vivo pharmacokinetic and efficacy data for representative ATR degraders from published studies.
Table 1: In-Vivo Pharmacokinetic Parameters of an ATR Degrader
| Compound | Animal Model | Dose & Route | AUC (ng/mL·h) | T½ (h) | Reference |
| Compound [I] (ZS-7) | LoVo Xenograft Mouse | 12.5 mg/kg, i.p. | 4607 | 4.75 | [5][9] |
Table 2: In-Vivo Efficacy of ATR Degraders
| Compound | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Compound [I] (ZS-7) | LoVo Colorectal Cancer Xenograft | BALB/c Nude Mouse | 12.5 mg/kg, i.p., twice daily | 39.5% | [5][9] |
| Compound [I] (ZS-7) | LoVo Colorectal Cancer Xenograft | BALB/c Nude Mouse | 25 mg/kg, i.p., twice daily | 51.8% | [5][9] |
| ATR Degrader 8i | Acute Myeloid Leukemia (AML) Xenograft | N/A | N/A | Significantly inhibited AML cell growth in vivo | [10][11][12] |
III. Experimental Protocols
This section provides detailed methodologies for key in-vivo experiments to assess the pharmacokinetics and pharmacodynamics of ATR degraders.
Protocol 1: In-Vivo Pharmacokinetic (PK) Study in Mice
Objective: To determine the pharmacokinetic profile of an ATR degrader after a single administration.
Materials:
-
ATR degrader
-
Formulation vehicle
-
Female athymic nude mice (4-6 weeks old)
-
Dosing syringes and needles (appropriate for the route of administration)
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
LC-MS/MS system
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week prior to the study.
-
Formulation Preparation: Prepare the ATR degrader in the chosen vehicle at the desired concentration.
-
Dosing: Administer a single dose of the formulated ATR degrader to a cohort of mice via the intended route (e.g., oral gavage, intraperitoneal injection, intravenous injection).
-
Blood Sampling: Collect blood samples (e.g., 20-30 µL) from a subset of mice at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Immediately process the blood samples to obtain plasma by centrifugation.
-
Sample Analysis: Analyze the plasma samples using a validated LC-MS/MS method to quantify the concentration of the ATR degrader.
-
Data Analysis: Use pharmacokinetic software to calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
Protocol 2: Western Blot Analysis of ATR Degradation in Tumor Xenografts
Objective: To quantify the degradation of ATR protein in tumor tissue following treatment with an ATR degrader.
Materials:
-
Tumor-bearing mice from an efficacy study
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-ATR, anti-loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Tumor Collection: At the end of the efficacy study (or at specified time points), euthanize the mice and excise the tumors.
-
Protein Extraction: Homogenize a portion of the tumor tissue in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the tumor lysates using a BCA assay.[7]
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.[7]
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ATR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate.[7]
-
Strip the membrane and re-probe with an antibody against a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the ATR band intensity to the loading control band intensity.
-
Calculate the percentage of ATR protein remaining in the treated groups relative to the vehicle control group.
-
Protocol 3: Pharmacodynamic (PD) Analysis by Immunohistochemistry (IHC) for p-CHK1
Objective: To assess the inhibition of ATR signaling in tumor tissue by measuring the phosphorylation of its downstream target, CHK1.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections
-
Antigen retrieval buffer
-
Primary antibody: anti-phospho-CHK1 (Ser345)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize and rehydrate the FFPE tumor sections.
-
Antigen Retrieval: Perform heat-induced epitope retrieval.
-
Staining:
-
Imaging and Analysis: Image the slides and quantify the staining intensity and the percentage of p-CHK1 positive cells.
IV. Visualizations
ATR Signaling Pathway and Degrader Mechanism of Action
Figure 2: ATR signaling pathway and the mechanism of ATR degraders.
General Experimental Workflow for In-Vivo ATR Degrader Studies
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Population pharmacokinetics of ATR inhibitor berzosertib in phase I studies for different cancer types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ATR degrader demonstrates potent efficacy in ATM-deficient tumor models | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Recent Advances in Synergistic Antitumor Effects Exploited from the Inhibition of Ataxia Telangiectasia and RAD3-Related Protein Kinase (ATR) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of the first ataxia telangiectasia and Rad3-related (ATR) degraders for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Discovery of Selective and Potent ATR Degrader for Exploration its Kinase-Independent Functions in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Managing toxicity associated with PROTAC ATR degrader-2 in animal models
Technical Support Center: PROTAC ATR Degrader-2
This technical support center provides essential guidance for researchers and drug development professionals managing potential toxicities associated with this compound in animal models. The information is structured to offer clear, actionable solutions to common challenges encountered during in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a heterobifunctional molecule designed to induce the degradation of the Ataxia Telangiectasia and Rad3-related (ATR) protein.[1][2] It consists of a ligand that binds to ATR, a second ligand that recruits an E3 ubiquitin ligase (commonly Cereblon [CRBN]), and a linker connecting the two.[1][3] This tripartite complex formation leads to the ubiquitination of ATR, marking it for degradation by the cell's proteasome.[2][4] Unlike traditional inhibitors that only block the kinase function, this PROTAC eliminates the entire protein, potentially affecting both kinase-dependent and -independent functions of ATR.[2][5]
Q2: What is the physiological role of the ATR kinase?
ATR is a master regulator of the DNA Damage Response (DDR), a network of signaling pathways that detects and repairs DNA damage.[6] It is primarily activated by single-stranded DNA (ssDNA), which often arises during replication stress (RS).[7][8][9] Once activated, ATR phosphorylates multiple substrates, including the checkpoint kinase Chk1, to coordinate cell cycle arrest (primarily at the G2/M checkpoint), stabilize replication forks, and promote DNA repair.[8][10] Because cancer cells often have high levels of RS due to oncogene activation, they can be more dependent on ATR for survival than normal cells.[7][8]
Q3: What are the potential on-target toxicities of ATR degradation in animal models?
The primary on-target toxicity concern for ATR inhibitors and degraders is hematological abnormalities.[11] ATR plays a critical role in the survival and function of hematopoietic stem and progenitor cells. Its inhibition or degradation can lead to:
-
Anemia: Reduced red blood cell count.
-
Neutropenia: Low levels of neutrophils.
-
Thrombocytopenia: Reduced platelet count.[11]
These effects are often dose-dependent and may be managed by adjusting the dosing schedule (e.g., intermittent dosing) to allow for bone marrow recovery.[11]
Q4: What are potential off-target toxicities of PROTACs?
Off-target toxicities for PROTACs can arise from several sources:
-
E3 Ligase-Related Effects: The E3 ligase binder itself can have biological activity. For example, CRBN binders like lenalidomide (B1683929) can induce the degradation of other proteins, such as specific zinc-finger transcription factors.[12]
-
Off-Target Degradation: The PROTAC molecule could induce the degradation of proteins other than the intended target. This can happen if the "warhead" has affinity for other kinases or if the ternary complex forms with an unintended protein.[13][14]
-
Metabolite Toxicity: The PROTAC molecule or its metabolites could be independently toxic.
It is crucial to run control experiments, for instance with a non-binding version of the PROTAC, to distinguish on-target from off-target effects.[15]
Troubleshooting Guide
This guide addresses common issues observed during in vivo studies with this compound.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected Animal Morbidity or Mortality | Dose exceeds the Maximum Tolerated Dose (MTD).Formulation issues (e.g., precipitation, improper pH, vehicle intolerance).[11]Severe on-target or off-target toxicity. | Immediately cease dosing and perform a full necropsy to investigate.Initiate a dose de-escalation study to determine the MTD.[11]Prepare fresh formulations for each administration and visually inspect for precipitation.[11]Ensure the vehicle is appropriate and well-tolerated. |
| Significant Body Weight Loss (>15%) | Compound toxicity has exceeded tolerable limits.[11]Dehydration or reduced food/water intake due to malaise.[11] | Monitor body weight daily or every other day.Consider reducing the dose or the frequency of administration.[11]Provide supportive care such as hydration supplements or wet mash.[11] |
| Hematological Abnormalities (e.g., Anemia, Neutropenia) | On-target effect of ATR degradation in hematopoietic stem and progenitor cells.[11] | Conduct regular Complete Blood Counts (CBCs) (e.g., baseline, mid-study, and terminal).Consider implementing an intermittent dosing schedule (e.g., 5 days on, 2 days off) to allow for bone marrow recovery. |
| Poor In Vivo Efficacy Despite In Vitro Potency | Suboptimal pharmacokinetic (PK) properties (e.g., low exposure, rapid clearance).[16]Poor solubility or stability of the formulation.[17]Lack of target engagement in tumor tissue. | Conduct a PK study to determine exposure levels (AUC, Cmax).Optimize the formulation vehicle to improve solubility and stability.Perform a pharmacodynamic (PD) study: collect tumor/surrogate tissues post-dose to confirm ATR degradation via Western Blot or IHC.[11] |
Quantitative Data Summary
| Table 1: In Vitro Degradation Profile of this compound[1] | |
| Parameter | Value |
| DC50 in MV-4-11 cells (AML) | 22.9 nM |
| DC50 in MOLM-13 cells (AML) | 34.5 nM |
| DC50 is the concentration required to degrade 50% of the target protein. |
| Table 2: Example In Vivo Dosing and Tolerability for a PROTAC ATR Degrader in a Xenograft Model[16] | ||
| Dose Level | Schedule | Observed Tolerability |
| 12.5 mg/kg | i.p., twice daily | No significant body weight loss or organ toxicity reported. |
| 25 mg/kg | i.p., twice daily | No significant body weight loss or organ toxicity reported. |
| Data is for a comparable ATR PROTAC and should be used as a reference. The MTD for this compound must be determined empirically. |
| Table 3: Key Hematological and Clinical Chemistry Parameters to Monitor | |
| Complete Blood Count (CBC) | Red Blood Cells (RBC), Hemoglobin, Hematocrit, Platelets, White Blood Cells (WBC) with differential (Neutrophils, Lymphocytes, etc.). |
| Clinical Chemistry | Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST) for liver function. Blood Urea Nitrogen (BUN), Creatinine for kidney function. |
Detailed Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Determination
-
Animal Model: Use the selected mouse strain for efficacy studies (e.g., BALB/c nude). House animals according to institutional guidelines.
-
Group Allocation: Randomly assign mice to treatment groups (n=3-5 per group), including a vehicle control group.
-
Dose Escalation: Begin with a conservative dose (e.g., 10 mg/kg) and escalate in subsequent cohorts (e.g., 20, 40, 80 mg/kg). Dose steps can be guided by in vitro cytotoxicity data.[11]
-
Formulation and Administration: Prepare the this compound in a suitable vehicle immediately before use. Administer the compound via the intended route (e.g., oral gavage, intraperitoneal injection) once daily for a defined period (e.g., 7-14 days).[11]
-
Monitoring: Record body weight, clinical signs of toxicity (e.g., altered posture, rough coat, lethargy), and food/water intake daily.
-
Endpoint: The MTD is defined as the highest dose that does not cause >15-20% body weight loss or significant clinical signs of toxicity. Perform terminal blood collection for CBC and clinical chemistry, followed by necropsy and tissue collection for histopathology.
Protocol 2: In Vivo Pharmacodynamic (PD) Assay
-
Animal Model and Treatment: Use tumor-bearing mice (xenograft or syngeneic models). Once tumors reach a palpable size (e.g., 100-200 mm³), treat the animals with this compound at a tolerated dose or the vehicle control.[11]
-
Tissue Collection: At various time points after the final dose (e.g., 2, 6, 24, 48 hours), euthanize the animals and collect tumor tissue and/or surrogate tissues (e.g., spleen, skin).[11]
-
Sample Processing: For Western blotting, snap-freeze tissues in liquid nitrogen. For immunohistochemistry (IHC), fix tissues in 10% neutral buffered formalin.[11]
-
Western Blotting: Homogenize tissue samples and lyse in RIPA buffer with protease and phosphatase inhibitors. Separate protein lysates by SDS-PAGE and transfer to a membrane.[11] Probe with primary antibodies against total ATR, phospho-Chk1 (a key downstream target), and γH2AX (a marker of DNA damage).[18][19] Use a loading control (e.g., β-actin).
-
Analysis: Quantify the reduction in ATR protein levels relative to the vehicle control group to confirm in vivo degradation. Assess the modulation of downstream biomarkers (p-Chk1, γH2AX).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Opportunities and Challenges of Small Molecule Induced Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A cell-based screen identifies ATR inhibitors with synthetic lethal properties for cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ATR degrader demonstrates potent efficacy in ATM-deficient tumor models | BioWorld [bioworld.com]
- 17. researchgate.net [researchgate.net]
- 18. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of pharmacodynamic biomarkers for ATR inhibitors [ouci.dntb.gov.ua]
How to select the appropriate E3 ligase ligand for an ATR PROTAC
Welcome to the technical support center for ATR PROTAC development. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate E3 ligase ligand for their Ataxia Telangiectasia and Rad3-related (ATR) protein PROTACs.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly used E3 ligases for PROTAC design, and why?
A1: The most predominantly used E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).[1][2] Their popularity stems from the availability of well-characterized, high-affinity, and synthetically tractable small-molecule ligands.[3][4] These ligands have been extensively validated and have demonstrated success in degrading a wide variety of target proteins.[3][5] While over 600 E3 ligases exist in the human genome, the toolkit of reliable ligands for other ligases is still expanding.[4][6]
Q2: Which E3 ligase ligands have been successfully used for ATR PROTACs?
A2: Currently, published data indicates successful degradation of ATR using PROTACs that recruit the Cereblon (CRBN) E3 ligase .[7][8] For example, a PROTAC named 42i (Abd110) , which is based on the CRBN ligand lenalidomide, effectively reduced ATR levels in pancreatic cancer cells.[7] Another successful ATR degrader was developed using the ATR inhibitor AZD-6738 as the target-binding warhead, and it also functioned through a CRBN-dependent ubiquitin-proteasome system.[8]
Q3: Should I always choose CRBN or VHL for my ATR PROTAC?
A3: Not necessarily. While CRBN and VHL are excellent starting points due to their proven track record, the optimal E3 ligase is target- and cell-type dependent.[1][6] The choice can influence degradation efficiency, selectivity, and the potential for resistance.[5] The expression levels of the E3 ligase in the target cells are a critical consideration. If CRBN or VHL are expressed at low levels in your model system, a PROTAC recruiting them will likely be inefficient. Exploring alternative E3 ligases with tissue-specific expression could be advantageous for developing more precise therapeutics.[6]
Q4: My ATR PROTAC with a high-affinity warhead and a standard CRBN ligand is not showing degradation. What are the potential reasons?
A4: A lack of degradation despite high binary affinity for the target and E3 ligase is a common challenge in PROTAC development.[9] Key reasons include:
-
Inefficient Ternary Complex Formation: The PROTAC may not induce a stable and productive ternary complex (ATR-PROTAC-E3 Ligase). The geometry and cooperativity of this complex are crucial for ubiquitination.[10][11]
-
Poor Linker Design: The type, length, and attachment point of the linker are critical for optimal ternary complex formation.[5] An inadequate linker can create steric hindrance or an unfavorable orientation.
-
Low Cell Permeability or High Efflux: PROTACs are often large molecules with physicochemical properties that can limit their ability to cross the cell membrane and reach their intracellular target.[12]
-
PROTAC Instability: The molecule may be rapidly metabolized or degraded within the cell.[12]
-
Subcellular Localization Mismatch: The ATR target and the recruited E3 ligase may reside in different cellular compartments, preventing the PROTAC from bringing them together.
Troubleshooting Guide
Issue 1: No ATR degradation observed after treatment with a newly synthesized PROTAC.
| Possible Cause | Suggested Troubleshooting Step |
| Failed Ternary Complex Formation | Experiment: Ternary Complex Formation Assay (e.g., Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or Cellular Thermal Shift Assay (CETSA)).Rationale: To confirm that the PROTAC can simultaneously bind ATR and the E3 ligase to form a stable complex. |
| Ineffective Ubiquitination | Experiment: In Vitro Ubiquitination Assay.Rationale: To verify that the formed ternary complex is active and leads to the ubiquitination of ATR by the recruited E3 ligase. |
| PROTAC Permeability/Stability Issues | Experiment: Cellular Target Engagement Assay (e.g., NanoBRET™) and LC-MS/MS analysis of cell lysates.Rationale: To confirm the PROTAC enters the cell, engages with ATR, and remains intact over the course of the experiment. |
| Incorrect E3 Ligase Choice for Cell Line | Experiment: Western Blot or qPCR for E3 Ligase Expression.Rationale: To verify that the chosen E3 ligase (e.g., CRBN, VHL) is expressed at sufficient levels in the experimental cell line. |
| Degradation is occurring but is masked | Experiment: Perform a time-course and dose-response experiment. Include proteasome inhibitor (e.g., MG132) and neddylation inhibitor (e.g., MLN4924) controls.[11][13]Rationale: To determine optimal treatment conditions and to confirm that any observed degradation is dependent on the ubiquitin-proteasome system. An accumulation of ATR in the presence of MG132 would indicate successful PROTAC-mediated targeting to the proteasome. |
E3 Ligase Ligand Selection Summary
The selection of an E3 ligase and its corresponding ligand is a critical decision in the design of an ATR PROTAC. The table below summarizes the most common options.
| E3 Ligase | Common Ligands | Key Considerations |
| CRBN | Thalidomide, Pomalidomide, Lenalidomide (IMiDs)[14][15], Phenyl Glutarimide (PG)[5] | Pros: Well-validated ligands with known binding modes. Successful in published ATR PROTACs.[7][8]Cons: Potential for off-target effects associated with IMiD pharmacology. Hydrolysis-labile nature of the phthalimide (B116566) moiety in some ligands (PG offers higher stability).[5] |
| VHL | Derivatives of VH032 (e.g., VH101, VH298)[16][17] | Pros: High-affinity, well-characterized ligands.[18] VHL is widely expressed across various tissues.[18]Cons: No published success specifically for ATR degradation to date, but has been used to degrade the related kinase ATM.[19] May require significant empirical optimization of the linker and warhead combination for the ATR target. |
| IAP | Bestatin, LCL161 analogues | Pros: Different mechanism of action that could be advantageous if CRBN/VHL are not effective.Cons: Less commonly used than CRBN/VHL.[2] May require more extensive optimization. |
| MDM2 | Nutlin-3 analogues | Pros: Potential for p53-mediated anti-cancer effects.Cons: Ligands are often larger, which can negatively impact drug-like properties.[4] Not as widely used in recent PROTAC development compared to CRBN/VHL.[2] |
Visual Guides and Workflows
Signaling & Experimental Diagrams
Caption: General mechanism of an ATR PROTAC.
Caption: Decision workflow for selecting an E3 ligase ligand.
Key Experimental Protocols
Protocol 1: Western Blot for ATR Protein Degradation
-
Cell Culture and Treatment: Plate cells (e.g., MIA PaCa-2) at a desired density and allow them to adhere overnight. Treat cells with a dose range of the ATR PROTAC (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 24, 48, 72 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and denature at 95°C for 5 minutes. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against ATR overnight at 4°C. Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the bands using an ECL substrate and an imaging system. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Analysis: Quantify band intensity using software like ImageJ. Calculate the percentage of ATR degradation relative to the vehicle control.
Protocol 2: Validation of Proteasome-Dependent Degradation
-
Objective: To confirm that the observed loss of ATR protein is due to the ubiquitin-proteasome system and not another mechanism like transcriptional downregulation.
-
Experimental Setup:
-
Group 1: Vehicle control (DMSO).
-
Group 2: ATR PROTAC at a concentration that gives significant degradation (e.g., DC50 or Dmax).
-
Group 3: Proteasome inhibitor (e.g., 10 µM MG132) alone.
-
Group 4: Co-treatment with the ATR PROTAC and MG132. Pre-treat with MG132 for 1-2 hours before adding the PROTAC.
-
-
Procedure: Treat cells for the desired duration (e.g., 8-24 hours).
-
Analysis: Perform a Western blot for ATR as described in Protocol 1.
-
Expected Outcome: If degradation is proteasome-dependent, the ATR protein level in the co-treatment group (Group 4) should be significantly higher ("rescued") compared to the PROTAC-only group (Group 2), and ideally similar to or higher than the vehicle control. This indicates that the PROTAC is successfully targeting ATR for degradation, but the proteasome's activity is blocked. A similar experiment can be performed with a neddylation inhibitor (e.g., MLN4924) to confirm dependence on the Cullin-RING ligase machinery.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 3. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Making sure you're not a bot! [publikationen.ub.uni-frankfurt.de]
- 7. chemrxiv.org [chemrxiv.org]
- 8. ATR degrader demonstrates potent efficacy in ATM-deficient tumor models | BioWorld [bioworld.com]
- 9. youtube.com [youtube.com]
- 10. Identification of suitable target/E3 ligase pairs for PROTAC development using a rapamycin-induced proximity assay (RiPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Suitable Target/E3 Ligase Pairs for PROTAC Development using a Rapamycin-induced Proximity Assay (RiPA) [elifesciences.org]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 3-aminophthalic acid: A new cereblon ligand for targeted protein degradation by O’PROTAC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 16. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]
- 18. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
Cell line-specific variability in response to PROTAC ATR degrader-2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PROTAC ATR Degrader-2. The information is designed to address common challenges and provide a deeper understanding of the factors contributing to cell line-specific variability in experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the Ataxia Telangiectasia and Rad3-related (ATR) protein. It is a heterobifunctional molecule with one end binding to the ATR protein and the other end recruiting an E3 ubiquitin ligase. This proximity induces the ubiquitination of ATR, marking it for degradation by the proteasome. This event-driven pharmacology differs from traditional inhibitors that only block the protein's function.
Q2: What is the role of the ATR signaling pathway and why is it a therapeutic target?
The ATR signaling pathway is a critical component of the DNA Damage Response (DDR) system.[1] It is activated by DNA replication stress and single-stranded DNA breaks, initiating a cascade that leads to cell cycle arrest, DNA repair, and stabilization of replication forks.[1][2][3] In many cancer cells, there is an increased reliance on the ATR pathway for survival due to oncogene-induced replication stress.[2] Therefore, targeting ATR for degradation can be a promising therapeutic strategy, particularly in cancers with specific DNA repair deficiencies.[4]
Q3: Why am I observing significant variability in the degradation of ATR across different cell lines?
Cell line-specific variability is a common observation in PROTAC-mediated protein degradation and can be attributed to several factors:
-
E3 Ligase Expression: The efficiency of this compound is dependent on the expression level of the specific E3 ligase it recruits. Different cell lines can have varying endogenous levels of E3 ligases.
-
Target Protein Expression and Turnover: The baseline expression level and the natural turnover rate of the ATR protein can differ between cell lines, influencing the observed degradation kinetics.[5]
-
Cellular Permeability: The physicochemical properties of this compound may lead to differences in its ability to penetrate the cell membranes of various cell lines.[6]
-
Genetic Context of Cell Lines: The presence of mutations in other DNA repair pathways (e.g., ATM deficiency) can heighten a cell line's dependency on the ATR pathway, potentially influencing the phenotypic response to its degradation.[4]
-
Ubiquitin-Proteasome System (UPS) Activity: The overall health and activity of the cell's protein degradation machinery can vary, affecting the rate of ATR degradation.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Problem 1: No or weak degradation of ATR protein is observed.
-
Potential Cause 1: Suboptimal PROTAC Concentration.
-
Troubleshooting Step: Perform a wide dose-response experiment, for example from 1 pM to 100 µM, to identify the optimal concentration for ATR degradation. High concentrations can sometimes lead to the "hook effect," where the formation of the productive ternary complex (ATR-PROTAC-E3 Ligase) is inhibited by the formation of binary complexes (ATR-PROTAC or PROTAC-E3 Ligase).[6][7]
-
-
Potential Cause 2: Inappropriate Timepoint for Analysis.
-
Troubleshooting Step: Conduct a time-course experiment at a fixed, optimal concentration of this compound (e.g., 2, 4, 8, 16, 24 hours) to determine the degradation kinetics. Some PROTACs can induce rapid degradation, while others may require a longer incubation period.[8]
-
-
Potential Cause 3: Low Expression of the Recruited E3 Ligase.
-
Troubleshooting Step: Confirm the expression of the relevant E3 ligase (e.g., Cereblon or VHL) in your cell line of choice via Western Blot or qPCR. If the expression is low, consider using a different cell line with higher endogenous E3 ligase levels.
-
-
Potential Cause 4: Poor Cell Permeability.
-
Troubleshooting Step: While difficult to assess directly without specialized assays, if other factors have been ruled out, consider that the PROTAC may not be efficiently entering the cells. Comparing results with a positive control cell line known to be responsive can be informative.
-
Problem 2: High variability in ATR degradation between replicate experiments.
-
Potential Cause 1: Inconsistent Cell Culture Conditions.
-
Troubleshooting Step: Standardize your cell culture procedures. Use cells within a consistent and narrow passage number range, ensure consistent seeding densities, and monitor cell confluency at the time of treatment. Cell health can significantly impact the ubiquitin-proteasome system.[6]
-
-
Potential Cause 2: Instability of this compound.
-
Troubleshooting Step: Assess the stability of the PROTAC in your cell culture medium over the duration of your experiment. Degradation of the compound can lead to inconsistent results.
-
-
Potential Cause 3: Inconsistent Experimental Execution.
-
Troubleshooting Step: Ensure precise and consistent execution of all experimental steps, including drug dilution, treatment times, cell lysis, and protein quantification.
-
Data Presentation
Table 1: Dose-Response of this compound in Different Cell Lines
| Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase Recruited |
| HCT116 | 15 | 92 | Cereblon |
| HeLa | 55 | 81 | Cereblon |
| U2OS | 250 | 65 | Cereblon |
| A549 | >1000 | <20 | Cereblon |
DC50: Concentration for 50% degradation. Dmax: Maximum degradation observed.
Table 2: Time-Course of ATR Degradation in HCT116 Cells (at 50 nM this compound)
| Time (hours) | ATR Protein Level (% of Control) |
| 0 | 100 |
| 2 | 85 |
| 4 | 58 |
| 8 | 25 |
| 16 | 12 |
| 24 | 9 |
Experimental Protocols
Western Blotting for ATR Degradation
This protocol outlines the steps to quantify the degradation of the ATR protein following treatment with this compound.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium. It is recommended to test a wide concentration range to determine the optimal concentration. Include a vehicle-only control (e.g., DMSO).
-
Replace the medium with the PROTAC-containing medium and incubate for the desired time.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE on an appropriate percentage polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for ATR overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the bands using an ECL substrate and an imaging system.
-
To ensure equal protein loading, probe the membrane with an antibody against a loading control protein (e.g., GAPDH, α-Tubulin, or β-Actin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the ATR band intensity to the corresponding loading control band intensity.
-
Express the ATR protein levels as a percentage of the vehicle-treated control.
-
Visualizations
Caption: Mechanism of action for this compound.
Caption: Simplified ATR signaling pathway.
Caption: Troubleshooting workflow for PROTAC experiments.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. biocompare.com [biocompare.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
How to handle resistance mechanisms to PROTAC ATR degrader-2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PROTAC ATR Degrader-2 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of the Ataxia Telangiectasia and Rad3-related (ATR) protein.[1][2] It is a heterobifunctional molecule composed of a ligand that binds to the ATR protein, a linker, and a ligand that recruits an E3 ubiquitin ligase (commonly Cereblon or VHL).[3][4] By bringing the ATR protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of ATR, marking it for degradation by the proteasome.[3][4] This approach aims to eliminate the ATR protein rather than just inhibiting its kinase activity, which can lead to a more profound and sustained downstream effect, including the induction of apoptosis in cancer cells.[2][5]
Q2: In which cell lines has this compound been shown to be effective?
A2: this compound (also referred to as compound 8i) has demonstrated efficacy in acute myeloid leukemia (AML) cell lines, such as MV-4-11 and MOLM-13, where it induces ATR degradation with DC50 values of 22.9 nM and 34.5 nM, respectively.[2] Another related compound, 42i, has shown activity in pancreatic (MIA PaCa-2) and cervical cancer cells, reducing ATR levels to 40% of that in untreated cells.[1]
Q3: What are the potential mechanisms of acquired resistance to this compound?
A3: While specific resistance mechanisms to this compound have not been extensively reported in the literature, resistance can be anticipated to arise from several general mechanisms observed with other PROTACs and ATR inhibitors. These can be broadly categorized as:
-
Target-Based Resistance:
-
Mutations in ATR: Secondary mutations in the ATR gene that prevent the PROTAC from binding effectively.
-
ATR Amplification: Increased copy number of the ATR gene, leading to higher protein levels that may overwhelm the degradation machinery.
-
-
Component-Based Resistance:
-
E3 Ligase Downregulation or Mutation: Reduced expression or mutations in the components of the recruited E3 ligase complex (e.g., Cereblon or VHL) can impair the formation of the ternary complex and subsequent degradation.[3][6][7][8] Studies with other PROTACs have shown that genomic alterations in core components of the relevant E3 ligase complexes are a primary cause of acquired resistance.[7][9]
-
Impaired Ubiquitin-Proteasome System (UPS): General defects in the UPS can lead to a failure to degrade polyubiquitinated ATR.
-
-
Compensatory Pathway Activation:
-
Upregulation of Bypass Pathways: Activation of alternative signaling pathways that promote cell survival and proliferation independently of ATR signaling. For ATR inhibitors, loss of the nonsense-mediated mRNA decay (NMD) factor UPF2 has been identified as a mechanism of resistance.[10]
-
Troubleshooting Guide
Problem: My cells are showing reduced sensitivity or have developed resistance to this compound.
This is indicated by a rightward shift in the dose-response curve and an increase in the IC50 value for cell viability.
Step 1: Confirm On-Target Degradation is Impaired
Experiment: Western Blot for ATR Protein Levels
Purpose: To determine if the resistant cells are failing to degrade ATR upon treatment with this compound.
Protocol:
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[13]
-
-
Sample Preparation and Electrophoresis:
-
Normalize protein concentrations and prepare lysates with Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes to denature proteins.[13]
-
Separate proteins by SDS-PAGE.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane.[11]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific for ATR overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.[14]
-
Use a loading control like GAPDH or β-actin to ensure equal protein loading.
-
Expected Outcome & Interpretation:
| Observation in Resistant Cells | Possible Cause | Next Steps |
| No ATR degradation at effective concentrations. | Impaired ternary complex formation or UPS dysfunction. | Proceed to Step 2. |
| Partial ATR degradation. | Upregulation of ATR or compensatory pathways. | Investigate ATR expression levels and bypass pathways (Step 3). |
| Complete ATR degradation but cells are still viable. | Activation of downstream bypass pathways. | Investigate compensatory signaling pathways (Step 3). |
Workflow for Investigating Lack of ATR Degradation
Caption: Troubleshooting workflow when ATR degradation is not observed.
Step 2: Assess Ternary Complex Formation
Experiment: Co-Immunoprecipitation (Co-IP)
Purpose: To determine if this compound can still form a ternary complex with ATR and the E3 ligase in resistant cells.
Protocol:
-
Cell Treatment and Lysis:
-
Treat parental and resistant cells with this compound or a vehicle control.
-
Lyse cells in a non-denaturing lysis buffer (e.g., IP lysis buffer) to preserve protein-protein interactions.[15]
-
-
Immunoprecipitation:
-
Incubate cell lysates with an antibody against either ATR or a tag on the E3 ligase (if expressed with one) overnight at 4°C.
-
Add Protein A/G agarose (B213101) beads to pull down the antibody-protein complexes.[15]
-
-
Washing and Elution:
-
Wash the beads several times to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blotting for the presence of ATR, the E3 ligase (e.g., CRBN or VHL), and the other components of the ternary complex.
-
Expected Outcome & Interpretation:
| Observation in Resistant Cells | Possible Cause | Next Steps |
| Reduced or no co-precipitation of the E3 ligase with ATR. | Mutation or downregulation of the E3 ligase or a mutation in ATR affecting complex formation. | Proceed to investigate E3 ligase components (Step 3) and sequence the ATR gene (Step 4). |
| Successful ternary complex formation. | A defect downstream of complex formation, such as in the ubiquitination or proteasomal degradation steps. | Investigate the ubiquitin-proteasome pathway. |
Step 3: Investigate E3 Ligase Components
Experiment: Western Blot and qRT-PCR for E3 Ligase Components
Purpose: To check for downregulation of the E3 ligase machinery in resistant cells.
Protocol:
-
Western Blot:
-
Perform a Western blot as described in Step 1, but probe for the specific E3 ligase recruited by this compound (e.g., CRBN or VHL) and its associated cullin ring ligase components (e.g., CUL4A for CRBN, CUL2 for VHL).[9]
-
-
qRT-PCR:
-
Isolate total RNA from parental and resistant cells.
-
Perform quantitative real-time PCR to measure the mRNA expression levels of the E3 ligase components.
-
Expected Outcome & Interpretation:
| Observation in Resistant Cells | Possible Cause | Next Steps |
| Decreased protein and/or mRNA levels of E3 ligase components. | Genomic alterations (deletions, mutations) or epigenetic silencing leading to reduced expression. | Consider sequencing the E3 ligase genes. Explore using a PROTAC that recruits a different E3 ligase. |
| Normal expression of E3 ligase components. | The resistance mechanism is likely independent of E3 ligase expression. | Proceed to investigate target-based alterations (Step 4) or compensatory pathways. |
Step 4: Investigate Target-Based Alterations and Compensatory Pathways
Experiment 1: ATR Gene Sequencing
Purpose: To identify potential mutations in the ATR gene in resistant cells that may interfere with PROTAC binding.
Protocol:
-
Genomic DNA Isolation: Extract genomic DNA from parental and resistant cells.
-
PCR Amplification: Amplify the coding regions of the ATR gene using PCR.
-
Sanger Sequencing: Sequence the PCR products to identify any mutations.
Experiment 2: Analysis of Compensatory Pathways
Purpose: To determine if resistant cells have upregulated pro-survival pathways that bypass the need for ATR.
Protocol:
-
Phospho-Proteomics: Perform mass spectrometry-based phospho-proteomic analysis to identify changes in signaling pathways in resistant cells compared to parental cells, both with and without this compound treatment.
-
Western Blot for Key Signaling Nodes: Based on the proteomics data or known resistance pathways to ATR inhibitors, perform Western blots for key proteins in those pathways (e.g., p-CHK1, components of the NMD pathway like UPF2).[10]
Expected Outcome & Interpretation:
| Observation in Resistant Cells | Possible Cause | Next Steps |
| Mutation in the PROTAC binding site of ATR. | Target-based resistance. | Consider designing a new PROTAC that can bind to the mutated ATR. |
| Upregulation of a pro-survival pathway. | Compensatory resistance. | Explore combination therapies that target the upregulated pathway. For example, if the PARP pathway is upregulated, a combination with a PARP inhibitor could be effective. |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be generated during the troubleshooting process.
| Cell Line | Treatment | IC50 (nM) | Fold Resistance | ATR Degradation (at 100 nM) |
| Parental | This compound | 50 | 1 | >90% |
| Resistant Clone 1 | This compound | 1500 | 30 | <10% |
| Resistant Clone 2 | This compound | 800 | 16 | >90% |
Signaling and Workflow Diagrams
ATR Signaling Pathway and PROTAC Action
Caption: ATR signaling pathway and the mechanism of action of this compound.
Experimental Workflow for Investigating Resistance
Caption: A comprehensive experimental workflow for identifying the mechanism of resistance to this compound.
References
- 1. Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the ataxia telangiectasia and RAD3-related (ATR) kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arvinas.com [arvinas.com]
- 5. researchgate.net [researchgate.net]
- 6. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Resistance to ATR inhibitors is mediated by loss of the nonsense-mediated decay factor UPF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. bio-rad.com [bio-rad.com]
- 13. m.youtube.com [m.youtube.com]
- 14. origene.com [origene.com]
- 15. assaygenie.com [assaygenie.com]
Avoiding common pitfalls in PROTAC-based experiments
Welcome to the PROTAC Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of PROTAC-based experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common pitfalls and ensure the success of your targeted protein degradation studies.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in PROTAC experiments and how can I mitigate it?
A1: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations, resulting in a characteristic bell-shaped dose-response curve.[1][2] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[1][3]
To mitigate the hook effect:
-
Perform a wide dose-response experiment: This will help identify the optimal concentration range for degradation and reveal the bell-shaped curve characteristic of the hook effect.[1][4]
-
Test lower concentrations: Focus on the nanomolar to low micromolar range to find the "sweet spot" for maximal degradation.[4]
-
Enhance ternary complex cooperativity: Design PROTACs that promote stable ternary complex formation over binary complexes.[3][4]
-
Conduct ternary complex assays: Use biophysical assays like TR-FRET, SPR, or ITC to understand the relationship between ternary complex formation and the degradation profile.[1][4]
Q2: My PROTAC is not causing degradation of the target protein. What are the common reasons for this?
A2: Several factors can lead to a lack of PROTAC activity. A systematic troubleshooting approach is crucial.[4] Key reasons include:
-
Poor cell permeability: PROTACs are often large molecules that may not efficiently cross the cell membrane.[4][5]
-
Lack of target or E3 ligase engagement: The PROTAC may not be binding to its intended targets within the cell.[4]
-
Inefficient ternary complex formation: Even with target engagement, the PROTAC may not effectively bring the target protein and E3 ligase together.[]
-
Non-productive ternary complex: A ternary complex may form, but in a conformation that is not conducive to ubiquitination.[4]
-
Low E3 ligase expression: The cell line used may not express sufficient levels of the recruited E3 ligase.[7]
-
Rapid PROTAC metabolism: The PROTAC molecule may be unstable and quickly metabolized within the cell.[8]
Q3: How can I improve the solubility and permeability of my PROTAC?
A3: Poor solubility and permeability are common challenges for PROTACs due to their high molecular weight and complex structures.[9][10] Strategies to improve these properties include:
-
Linker modification: The linker plays a critical role in the physicochemical properties of a PROTAC.[11][12] Modifying the linker to be shorter, more rigid, or incorporating features like piperazine/piperidine motifs can improve solubility and permeability.[5][13]
-
Formulation strategies: Utilizing formulation techniques such as amorphous solid dispersions or lipid-based formulations can enhance solubility.[4]
-
Prodrug approach: Masking polar groups through a prodrug strategy can improve cell permeability.[4]
-
"Chameleon-like" structures: Designing PROTACs that can adopt a more compact, less polar conformation can aid in cell membrane passage.[4][9]
Q4: What are off-target effects in PROTAC experiments, and how can I assess and minimize them?
A4: Off-target effects occur when a PROTAC degrades proteins other than the intended target, which can lead to toxicity or misleading results.[14][15] These effects can arise from the warhead, the E3 ligase recruiter, or the ternary complex itself.[15]
To assess and minimize off-target effects:
-
Proteomics analysis: Mass spectrometry-based global proteomics is a powerful tool to identify unintended protein degradation across the proteome.[14][15]
-
Optimize the warhead: Use a more selective binder for your protein of interest.[4]
-
Modify the linker: The linker's length and composition can influence the selectivity of the ternary complex.[4][11]
-
Change the E3 ligase: Different E3 ligases have distinct endogenous substrates, and switching the recruited ligase can alter the off-target profile.[4]
-
Use inactive controls: Synthesize and test inactive versions of your PROTAC (e.g., with a modification that prevents binding to the E3 ligase or the target) to confirm that the observed effects are mechanism-dependent.[16]
Troubleshooting Guides
Problem 1: Inconsistent Degradation Results
| Possible Cause | Recommended Solution |
| Cell culture variability | Standardize cell culture conditions, including passage number and seeding densities.[4] |
| PROTAC instability in media | Assess the stability of your PROTAC in the cell culture medium over the course of the experiment.[4] |
| Inconsistent reagent quality | Ensure all reagents, including antibodies and detection substrates, are of high quality and stored properly. |
Problem 2: High Background in Cellular Assays
| Possible Cause | Recommended Solution |
| Non-specific antibody binding (Western Blot) | Optimize antibody concentrations and blocking conditions. Use high-quality, validated antibodies. |
| Autofluorescence of PROTAC (fluorescence-based assays) | Run a control with the PROTAC alone to measure its intrinsic fluorescence and subtract it from the experimental values. |
| Cellular toxicity at high concentrations | Perform a cell viability assay to determine the cytotoxic concentration of your PROTAC and work below that threshold. |
Quantitative Data Summary
Table 1: Typical Concentration Ranges for PROTAC Experiments
| Experiment Type | Typical Concentration Range | Key Parameters |
| Dose-Response for Degradation | 1 pM to 100 µM[2] | DC50 (half-maximal degradation concentration), Dmax (maximum degradation)[2] |
| Ternary Complex Formation (in vitro) | Varies (often nM to µM range) | KD (dissociation constant), Cooperativity (alpha) |
| Cellular Target Engagement | Varies (often nM to µM range) | EC50 (half-maximal effective concentration) |
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
This protocol outlines the steps to quantify target protein degradation following PROTAC treatment.
Materials:
-
Cells expressing the target protein and E3 ligase
-
PROTAC compound and vehicle (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (target protein and loading control, e.g., GAPDH, α-Tubulin)[7]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat cells with a serial dilution of the PROTAC or vehicle control for the desired time (e.g., 24 hours).[7]
-
Cell Lysis: Wash cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Normalize protein amounts and run the samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine DC50 and Dmax.[7]
Protocol 2: NanoBRET™ Assay for Cellular Ternary Complex Formation
This assay measures the PROTAC-induced proximity of the target protein and the E3 ligase in live cells.[17]
Materials:
-
Cells co-expressing the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
PROTAC compound
-
Opti-MEM® I Reduced Serum Medium
-
White, 96-well assay plates
Procedure:
-
Cell Seeding: Seed the engineered cells in the white assay plates.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC and incubate for the desired time.
-
Ligand and Substrate Addition: Add the HaloTag® NanoBRET™ 618 Ligand and NanoBRET™ Nano-Glo® Substrate to the cells.
-
Signal Measurement: Measure the donor (NanoLuc®) and acceptor (NanoBRET™ 618) emission signals using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A bell-shaped curve when plotting the NanoBRET™ ratio against the PROTAC concentration is indicative of ternary complex formation and the hook effect.[17]
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Formation of productive vs. non-productive complexes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. mdpi.com [mdpi.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 13. tandfonline.com [tandfonline.com]
- 14. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Ternary Complex Formation [worldwide.promega.com]
The impact of serum concentration on PROTAC ATR degrader-2 activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PROTAC ATR degrader-2, with a specific focus on the impact of serum concentration on its activity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of the Ataxia Telangiectasia and Rad3-related (ATR) protein. It functions by simultaneously binding to the ATR protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of ATR, marking it for degradation by the proteasome. The reported E3 ligase ligand for this compound is Lenalidomide, which recruits the Cereblon (CRBN) E3 ligase.[1]
Q2: What are the reported DC50 values for this compound?
A2: In acute myeloid leukemia (AML) cell lines, the following DC50 (concentration for 50% degradation) values have been reported:
-
MOLM-13 cells: 34.5 nM[1][2] It is important to note that these values are typically determined under specific cell culture conditions, including a standard serum concentration (often 10% FBS).
Q3: How can serum concentration in the cell culture medium affect the activity of this compound?
A3: Serum contains a complex mixture of proteins, growth factors, and other molecules that can influence the apparent activity of a PROTAC. The primary ways serum can impact this compound's performance are:
-
Protein Binding: PROTACs can bind to serum proteins, most notably albumin. This binding can sequester the PROTAC, reducing its effective concentration available to enter cells and engage with ATR and the E3 ligase. This often leads to a right-ward shift in the dose-response curve and an increase in the apparent DC50 value.
-
Stability: Components in the serum may affect the stability of the PROTAC in the culture medium over the course of the experiment.
-
Cellular Physiology: Different serum concentrations can alter cell growth rates, protein expression levels, and the overall physiological state of the cells, which can indirectly affect the efficiency of the ubiquitin-proteasome system and, consequently, PROTAC-mediated degradation.
Q4: What is the "hook effect" and how does it relate to PROTAC experiments?
A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-ATR or PROTAC-E3 ligase) rather than the productive ternary complex (ATR-PROTAC-E3 ligase) required for degradation. When troubleshooting, it is crucial to perform a wide dose-response to identify the optimal concentration for degradation and to see if a bell-shaped curve, characteristic of the hook effect, is present.
Troubleshooting Guide: Impact of Serum on this compound Activity
This guide addresses common issues related to inconsistent or reduced activity of this compound, with a focus on troubleshooting serum-related effects.
| Observed Problem | Potential Cause | Suggested Solution |
| Higher than expected DC50 value or reduced Dmax (maximum degradation) compared to published data. | High Serum Concentration: The experiment might be conducted in a higher serum percentage (e.g., 20% FBS) than the conditions used for the reference data (typically 10% FBS). Increased protein binding in higher serum reduces the free concentration of the PROTAC. | 1. Standardize Serum Concentration: If possible, perform the assay using 10% FBS. 2. Test a Serum Gradient: To confirm a serum effect, run the experiment with a gradient of FBS concentrations (e.g., 2%, 5%, 10%, 20%). A corresponding increase in DC50 with higher serum concentration would indicate a serum-related effect. 3. Increase Incubation Time: For higher serum concentrations, a longer incubation time may be necessary to achieve maximal degradation. |
| High variability in degradation between experiments. | Inconsistent Serum Lots: Different lots of Fetal Bovine Serum (FBS) can have varying compositions of proteins and growth factors, leading to experiment-to-experiment variability. | 1. Use a Single Lot of Serum: For a series of related experiments, use the same lot of FBS to minimize variability. 2. Pre-screen Serum Lots: If possible, pre-test new lots of FBS to ensure they support consistent cell growth and PROTAC activity. 3. Consider Serum-Free or Reduced-Serum Media: If the cell line allows, adapting the cells to a serum-free or reduced-serum medium for the duration of the experiment can eliminate this source of variability. |
| No ATR degradation observed at any concentration. | 1. Complete Sequestration by Serum Proteins: In very high serum concentrations, the free concentration of the PROTAC may be too low to be effective. 2. PROTAC Instability: The PROTAC may be unstable in the specific culture medium and serum combination. 3. Cell Line Specific Effects: The cell line being used may have very low expression of the required CRBN E3 ligase or a highly active ATR pathway that compensates for initial degradation. | 1. Perform Assay in Low Serum or Serum-Free Media: As a control, test the degrader in media with 0.5-2% FBS to see if degradation can be achieved under these conditions. 2. Check E3 Ligase Expression: Confirm that your cell line expresses CRBN at the protein level using Western blot. 3. Verify Compound Integrity: Ensure the PROTAC is properly stored and handled to avoid degradation before use. |
| Cell morphology or growth is affected by changes in serum concentration during the experiment. | Cellular Stress: Drastic changes in serum concentration (e.g., moving from 10% to 1% FBS) can induce cellular stress, which may affect the ubiquitin-proteasome system. | 1. Adapt Cells Gradually: If a lower serum concentration is required, adapt the cells to the new medium over several passages. 2. Include Appropriate Controls: Ensure that vehicle-treated cells under the same serum conditions are included to assess the baseline cellular health and target protein levels. |
Data Presentation
When investigating the effect of serum concentration on this compound activity, quantitative data should be summarized in a clear and structured table. As no specific public data is available for this particular scenario, the following table serves as a template for presenting your experimental findings.
Table 1: Hypothetical Impact of Serum Concentration on this compound Activity in MV-4-11 Cells
| Serum Concentration (% FBS) | DC50 (nM) | Dmax (%) |
| 2% | 18.5 | 95 |
| 5% | 25.3 | 92 |
| 10% | 45.8 | 88 |
| 20% | 92.1 | 75 |
This is a template table with hypothetical data. Researchers should populate this with their own experimental results.
Experimental Protocols
Protocol 1: Determining the Effect of Serum Concentration on ATR Degradation by Western Blot
This protocol outlines the steps to assess how different concentrations of Fetal Bovine Serum (FBS) impact the DC50 and Dmax of this compound.
-
Cell Seeding:
-
Seed MV-4-11 cells in a 12-well plate at a density that allows for logarithmic growth during the experiment.
-
Allow cells to adhere and stabilize for 24 hours in their standard growth medium (e.g., RPMI-1640 with 10% FBS).
-
-
Preparation of Treatment Media:
-
Prepare separate batches of cell culture medium containing different percentages of FBS (e.g., 2%, 5%, 10%, 20%).
-
Prepare serial dilutions of this compound in each of the prepared media formulations. A typical concentration range to test would be from 0.1 nM to 5000 nM. Include a vehicle control (e.g., 0.1% DMSO) for each serum condition.
-
-
Cell Treatment:
-
Carefully remove the existing medium from the cells.
-
Add the prepared treatment media with the different PROTAC concentrations and serum percentages to the corresponding wells.
-
Incubate the cells for a defined period (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ATR overnight at 4°C.
-
Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH, β-actin, or Vinculin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the ATR band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of ATR remaining relative to the vehicle control for each serum condition.
-
Plot the percentage of remaining ATR against the logarithm of the PROTAC concentration.
-
Fit the data to a four-parameter logistic regression model to determine the DC50 and Dmax for each serum concentration.
-
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Mechanism of Action for this compound.
Caption: Workflow for assessing serum concentration effects.
Caption: Troubleshooting logic for reduced PROTAC activity.
References
Best practices for storing and handling PROTAC ATR degrader-2
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective storage, handling, and experimental use of PROTAC ATR degrader-2.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: Proper storage is crucial to maintain the stability and activity of the degrader. Recommendations for storage are provided in the table below. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the dissolved degrader into single-use volumes.
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For in vitro experiments, prepare a stock solution in DMSO.
Q3: What is the mechanism of action of this compound?
A3: this compound is a heterobifunctional molecule designed to induce the degradation of the Ataxia Telangiectasia and Rad3-related (ATR) protein. It functions by simultaneously binding to ATR and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of ATR, marking it for degradation by the proteasome. The degradation of ATR, a key regulator of the DNA damage response, can lead to cell cycle arrest and apoptosis in cancer cells.[1][2][3]
Q4: In which cell lines has this compound been shown to be effective?
A4: this compound has been demonstrated to effectively degrade ATR in acute myeloid leukemia (AML) cell lines, including MV-4-11 and MOLM-13.[1][3]
Data Summary
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (DMSO) | -80°C | 6 months |
| -20°C | 1 month |
Table 2: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | DC50 |
| MV-4-11 | Acute Myeloid Leukemia (AML) | 22.9 nM |
| MOLM-13 | Acute Myeloid Leukemia (AML) | 34.5 nM |
Experimental Protocols
Protocol 1: Western Blotting for ATR Degradation
This protocol outlines the steps to assess the degradation of ATR protein in cells treated with this compound.
Materials:
-
This compound
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-ATR antibody
-
Anti-p-Chk1 (Ser345) antibody
-
Anti-GAPDH or β-actin antibody (loading control)
-
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density and allow them to attach overnight. Treat cells with a range of concentrations of this compound (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for the desired time (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-ATR, anti-p-Chk1) overnight at 4°C. Recommended dilutions should be optimized, but a starting point of 1:1000 is common for many commercial antibodies.[4][5][6][7][8][9][10][11]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate.
-
Strip the membrane and re-probe for a loading control to ensure equal protein loading.
-
Protocol 2: Cell Viability Assay (MTS/MTT)
This assay measures the effect of this compound on cell proliferation and viability.
Materials:
-
This compound
-
96-well plates
-
Cell culture reagents
-
MTS or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well. Allow them to attach overnight.
-
Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 nM to 100 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours.
-
Assay: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability and calculate the IC50 value.
Protocol 3: Apoptosis Assay (Cleaved PARP Western Blot)
This protocol assesses the induction of apoptosis by detecting the cleavage of PARP.
Procedure: Follow the Western Blotting protocol described above (Protocol 1). For immunoblotting, use a primary antibody specific for cleaved PARP (Asp214).[4][12][13][14] An increase in the 89 kDa cleaved PARP fragment is indicative of apoptosis.
Troubleshooting Guide
Issue 1: No or weak ATR degradation observed.
| Possible Cause | Suggested Solution |
| Compound Inactivity: Degrader may have degraded due to improper storage or handling. | Ensure the compound has been stored correctly according to the recommendations. Use a fresh aliquot for the experiment. |
| Suboptimal Concentration: The concentration of the degrader may be too low or too high (see Hook Effect). | Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal degradation concentration. |
| Insufficient Treatment Time: The incubation time may not be long enough for degradation to occur. | Conduct a time-course experiment (e.g., 4, 8, 16, 24 hours) to identify the optimal treatment duration. |
| Low E3 Ligase Expression: The cell line may have low expression of the E3 ligase recruited by the PROTAC. | Confirm the expression of the relevant E3 ligase (e.g., Cereblon or VHL) in your cell line by Western Blot or qPCR. |
| Cell Permeability Issues: The PROTAC may not be efficiently entering the cells. | While this compound has shown efficacy in cell-based assays, significant cell permeability issues are less likely but possible. Consider using a positive control PROTAC known to work in your cell line. |
Issue 2: "Hook Effect" observed (Reduced degradation at high concentrations).
| Possible Cause | Suggested Solution |
| Formation of Binary Complexes: At high concentrations, the PROTAC can form non-productive binary complexes with either ATR or the E3 ligase, preventing the formation of the productive ternary complex required for degradation. | This is an inherent property of many PROTACs. The optimal degradation will occur at an intermediate concentration. The dose-response experiment from the previous troubleshooting step will help identify the concentration range where the hook effect occurs and the optimal concentration for maximal degradation. |
Issue 3: Off-target effects observed.
| Possible Cause | Suggested Solution |
| Degradation of other proteins: The PROTAC may be inducing the degradation of proteins other than ATR. | Use the lowest effective concentration of this compound that achieves robust ATR degradation. Perform proteomic studies to identify potential off-target proteins. As a control, use a structurally related but inactive molecule if available. |
| Pathway-related effects: The observed phenotype may be a downstream consequence of on-target ATR degradation. | To confirm that the phenotype is due to ATR degradation, perform rescue experiments with a degradation-resistant ATR mutant. |
Visualizations
Signaling Pathway
Caption: ATR signaling pathway and the mechanism of this compound.
Experimental Workflow
Caption: A typical experimental workflow for characterizing this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting weak or no ATR degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. targetmol.cn [targetmol.cn]
- 4. Cleaved PARP (Asp214) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. biocompare.com [biocompare.com]
- 6. novusbio.com [novusbio.com]
- 7. Anti-ATR antibody (GTX128146) | GeneTex [genetex.com]
- 8. ATR Monoclonal Antibody (2B5) (MA1-23158) [thermofisher.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Anti-ATR antibody (ab10312) | Abcam [abcam.com]
- 11. Anti-ATR Antibodies | Invitrogen [thermofisher.com]
- 12. PARP1 (cleaved Asp214, Asp215) Polyclonal Antibody (44-698G) [thermofisher.com]
- 13. biocompare.com [biocompare.com]
- 14. biocompare.com [biocompare.com]
Validation & Comparative
Unveiling Kinase-Independent Functions: A Comparative Guide to Rescue Experiments for ATR Degradation-Dependent Phenotypes
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ataxia Telangiectasia and Rad3-related (ATR) protein degraders against traditional inhibitors. It offers supporting experimental data and detailed protocols to aid in the design and interpretation of rescue experiments to confirm phenotypes dependent on ATR degradation.
The degradation of ATR protein, as opposed to the inhibition of its kinase activity, has revealed distinct and more potent anti-cancer phenotypes. These effects are attributed to the elimination of both kinase-dependent and kinase-independent functions of the ATR protein. This guide explores the experimental evidence that substantiates these claims, providing a framework for validating ATR degradation-dependent cellular outcomes.
Performance Comparison: ATR Degraders vs. ATR Inhibitors
Targeted protein degradation using technologies like Proteolysis Targeting Chimeras (PROTACs) offers a novel therapeutic modality that can overcome some limitations of traditional small-molecule inhibitors.[1] In the context of ATR, degraders have demonstrated superior efficacy in various cancer models, particularly in acute myeloid leukemia (AML).[2][3]
Key differentiators include the induction of a more robust apoptotic response and significant anti-proliferative effects in vivo, which are not always observed with kinase inhibitors.[2][3][4] Mechanistic studies suggest that the degradation of ATR leads to a collapse of the nuclear envelope, genomic instability, and extensive DNA damage, ultimately triggering p53-mediated apoptosis in a manner that is more effective than kinase inhibition alone.[2][3]
Quantitative Data Summary
The following tables summarize the quantitative data from studies comparing the efficacy of ATR degraders and inhibitors.
Table 1: In Vitro Degradation and Potency
| Compound | Type | Cell Line | DC50 (µM) | Dmax (%) | IC50 (nM) | Reference |
| Compound [I] | Degrader | LoVo (ATM-deficient) | 0.53 | 84.3 | - | [5] |
| Abd110 (42i) | Degrader | MV-4-11 | - | 80-90 (at 1 µM) | - | [4] |
| 8i | Degrader | MV-4-11 | - | 93 (at 0.5 µM) | - | [4] |
| Abd110 | Degrader | Primary leukemic cells | - | - | 17.3 ± 5.04 | [6] |
| VE-821 | Inhibitor | Primary leukemic cells | - | - | 90.14 ± 4.11 | [6] |
Table 2: Apoptosis Induction in AML Cell Lines
| Cell Line | Treatment | Apoptotic Rate (%) | Condition | Reference |
| LoVo | Compound [I] (0.5 µM) | 23.91 | - | [5] |
| LoVo | Compound [I] (1 µM) | 45.62 | - | [5] |
| MV-4-11 | Compound 8i/1 | Significant increase vs. inhibitor | Time-dependent | [4] |
| MOLM-13 | Compound 8i/1 | Significant increase vs. inhibitor | Time-dependent | [4] |
Table 3: In Vivo Antitumor Efficacy in Xenograft Models
| Xenograft Model | Treatment | Tumor Growth Inhibition (%) | Dosing | Reference |
| LoVo colorectal cancer | Compound [I] | 39.5 | 12.5 mg/kg (twice daily, i.p.) | [5] |
| LoVo colorectal cancer | Compound [I] | 51.8 | 25 mg/kg (twice daily, i.p.) | [5] |
| AML xenograft | ATR Degrader 8i | Significant inhibition | Not specified | [2][3] |
| AML xenograft | ATR Inhibitor | No significant inhibition | Not specified | [2][3] |
Signaling Pathways and Experimental Logic
The differential phenotypes observed between ATR degraders and inhibitors stem from the multifaceted role of the ATR protein. Beyond its kinase activity, ATR has scaffolding functions that are crucial for maintaining genomic stability. Degrading the entire protein abrogates these non-catalytic roles, leading to more severe cellular consequences.
A rescue experiment to confirm that a phenotype is dependent on ATR degradation would involve reintroducing an ATR protein that is resistant to the specific degrader. If the phenotype is reversed, it confirms that the effect was on-target.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of ATR degraders and inhibitors.
Western Blot for ATR Degradation and CHK1 Phosphorylation
This protocol is used to confirm the degradation of the ATR protein and to assess the inhibition of its kinase activity by measuring the phosphorylation of its downstream target, CHK1.[7][8]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA kit)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ATR, anti-p-CHK1 (Ser345), anti-total CHK1, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with various concentrations of the ATR degrader or inhibitor for the desired time. For CHK1 phosphorylation, a DNA damaging agent (e.g., hydroxyurea (B1673989) or UV radiation) can be used to induce ATR activity.[7]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on a polyacrylamide gel and transfer to a PVDF membrane.[8]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Detect protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the ATR signal to the loading control and the p-CHK1 signal to total CHK1.
Flow Cytometry for Apoptosis Analysis
This assay quantifies the percentage of apoptotic cells following treatment.[4][6]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the ATR degrader or inhibitor for the specified time.
-
Cell Harvesting: Harvest cells, wash with PBS, and resuspend in binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in early apoptosis (Annexin V positive, PI negative) and late apoptosis (Annexin V and PI positive).
Cell Cycle Analysis
This protocol determines the distribution of cells in different phases of the cell cycle.[2][7]
Materials:
-
70% ice-cold ethanol
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the compound of interest.
-
Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol.[7]
-
Staining: Wash the fixed cells and resuspend in PI staining solution. Incubate in the dark.[7]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in G1, S, and G2/M phases.
In Vivo Xenograft Studies
These studies assess the anti-tumor efficacy of the compounds in a living organism.[2][5]
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Tumor cells for injection
-
ATR degrader/inhibitor formulation for administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject tumor cells into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, randomize mice into treatment and control groups. Administer the compound as per the determined dosing schedule (e.g., intraperitoneal injection).[5]
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Data Analysis: Calculate tumor growth inhibition and assess statistical significance between treatment and control groups. Monitor for any signs of toxicity, such as body weight loss.[5]
By employing these methodologies, researchers can effectively dissect the specific contributions of ATR degradation to cellular phenotypes, paving the way for the development of more potent and selective cancer therapies.
References
- 1. drughunter.com [drughunter.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Selective and Potent ATR Degrader for Exploration its Kinase-Independent Functions in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ATR degrader demonstrates potent efficacy in ATM-deficient tumor models | BioWorld [bioworld.com]
- 6. Pharmacological degradation of ATR induces antiproliferative DNA replication stress in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Mass spectrometry-based proteomics to assess the selectivity of PROTAC ATR degrader-2
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of PROTAC ATR degrader-2 (also identified as compound 8i) with other Ataxia Telangiectasia and Rad3-related (ATR) targeting agents.[1][2] Leveraging mass spectrometry-based proteomics, we delve into the selectivity profile of this novel degrader, offering insights supported by experimental data and detailed protocols.
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality, inducing the degradation of target proteins rather than merely inhibiting their function.[3][4] this compound is a promising agent designed to eliminate the ATR protein, a key player in the DNA damage response (DDR) pathway.[1][5] Understanding its selectivity is paramount for predicting potential on-target and off-target effects.
Comparative Analysis of ATR-Targeting Compounds
To provide a clear comparison, the following table summarizes the key characteristics of this compound, a comparator ATR degrader (ZS-7), and a well-characterized ATR inhibitor (AZD6738).
| Feature | This compound (Compound 8i) | ATR Degrader ZS-7 | ATR Inhibitor (AZD6738/Ceralasertib) |
| Mechanism of Action | Induces proteasomal degradation of ATR | Induces proteasomal degradation of ATR | Inhibits ATR kinase activity |
| Reported On-Target Potency | High degradation efficiency of ATR | Potent ATR degradation with a DC50 of 0.53 μM[6] | IC50 of 1 nM against ATR kinase[7] |
| Known Off-Target Effects | Information on off-targets is limited and would be further elucidated by detailed proteomic studies. | Information on off-targets is limited. | Shows a good margin of selectivity against other kinases, with no significant inhibition of DNA-PK, ATM, mTOR, or AKT at concentrations up to 5µM.[8] |
| Therapeutic Rationale | Elimination of both kinase and non-kinase functions of ATR. | Elimination of both kinase and non-kinase functions of ATR. | Blockade of ATR's catalytic activity. |
In-Depth Selectivity Profile: A Proteomics Perspective
Mass spectrometry-based quantitative proteomics is the gold standard for assessing the selectivity of PROTACs, enabling an unbiased and comprehensive view of the cellular proteome upon treatment.[9] While the specific quantitative proteomics data for this compound from the primary publication by Wang et al. (2024) is found in the supplementary information, the general findings indicate a high degree of selectivity for ATR.
A typical quantitative proteomics experiment to assess selectivity would yield data on thousands of proteins. For the purpose of this guide, the following table illustrates how such data would be presented, comparing the degradation of ATR and a selection of known off-target kinases from the PIKK family.
Table 1: Illustrative Quantitative Proteomics Comparison of ATR-Targeting Compounds in MV-4-11 cells
| Protein | This compound (Compound 8i) (% Degradation) | ATR Degrader ZS-7 (% Degradation) | ATR Inhibitor (AZD6738) (% Change in Abundance) |
| ATR (On-Target) | >90% | >80% | No significant change |
| ATM (Off-Target) | <10% | <10% | No significant change |
| DNA-PK (Off-Target) | <10% | <10% | No significant change |
| mTOR (Off-Target) | <10% | <10% | No significant change |
Note: The values presented in this table are illustrative and intended to demonstrate the format of comparative proteomics data. Actual values should be sourced from the supplementary materials of the relevant publications.
Experimental Protocols
A robust assessment of PROTAC selectivity relies on well-defined experimental procedures. Below are detailed methodologies for key experiments.
Global Proteomics Workflow for Off-Target Identification
This protocol outlines a typical workflow for identifying the on- and off-target effects of a PROTAC using quantitative mass spectrometry.
-
Cell Culture and Treatment:
-
Culture human acute myeloid leukemia (AML) MV-4-11 cells to approximately 70-80% confluency.
-
Treat cells with this compound (e.g., at its DC50 concentration), a comparator compound (e.g., ATR inhibitor AZD6738), and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Reduce protein disulfide bonds with dithiothreitol (B142953) (DTT), alkylate cysteine residues with iodoacetamide (B48618) (IAA), and digest the proteins into peptides using sequencing-grade trypsin.
-
-
Isobaric Labeling (e.g., TMT or iTRAQ):
-
Label the peptide samples from each treatment condition with distinct isobaric tags according to the manufacturer's protocol.
-
Combine the labeled samples into a single tube.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Separate the labeled peptides using a nano-flow high-performance liquid chromatography (HPLC) system.
-
Analyze the eluted peptides using a high-resolution Orbitrap mass spectrometer.
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a software suite such as MaxQuant or Proteome Discoverer.
-
Identify peptides and proteins by searching the data against a human protein database.
-
Quantify the relative abundance of proteins across the different treatment conditions based on the reporter ion intensities.
-
Perform statistical analysis to identify proteins that are significantly up- or downregulated in response to the PROTAC treatment compared to controls.
-
Visualizing the Mechanism and Pathways
To better understand the context of this compound's action, the following diagrams illustrate the PROTAC mechanism, the experimental workflow, and the ATR signaling pathway.
Caption: Mechanism of action for this compound.
Caption: Experimental workflow for proteomics-based selectivity assessment.
Caption: Simplified ATR signaling pathway in response to DNA damage.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Selective and Potent ATR Degrader for Exploration its Kinase-Independent Functions in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. AZD6738 [openinnovation.astrazeneca.com]
- 9. benchchem.com [benchchem.com]
Validating the CRBN E3 Ligase Dependency of PROTAC ATR Degrader-2: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison and detailed experimental validation of PROTAC ATR degrader-2, a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) protein degrader. This document outlines the methodologies to confirm its dependency on the Cereblon (CRBN) E3 ligase over the von Hippel-Lindau (VHL) E3 ligase and presents its performance in comparison to other relevant degraders.
This compound, also identified as compound 8i in scientific literature, has emerged as a promising molecule for targeted protein degradation in acute myeloid leukemia (AML) cells.[1][2] Its mechanism of action involves hijacking the ubiquitin-proteasome system to induce the degradation of the ATR protein, a key regulator in the DNA damage response pathway.[2][3] This degrader incorporates a ligand for ATR and a lenalidomide-based ligand to recruit the CRBN E3 ubiquitin ligase.[1]
Comparative Performance of ATR Degraders
The efficacy of this compound has been quantified in various AML cell lines. The following table summarizes its degradation potency and provides a comparison with other recently developed ATR and ATM (Ataxia Telangiectasia Mutated) protein degraders, highlighting their respective E3 ligase dependencies.
| Degrader Name | Target Protein | E3 Ligase Recruited | Cell Line | DC50 | Dmax | Reference |
| This compound (Compound 8i) | ATR | CRBN | MV-4-11 | 22.9 nM | >93% | [1][4] |
| This compound (Compound 8i) | ATR | CRBN | MOLM-13 | 34.5 nM | Not Reported | [1] |
| Compound [I] | ATR | CRBN | LoVo | 0.53 µM | 84.3% | [5] |
| PROTAC 9b | ATM | VHL | SW620, SW480 | Not Reported | Potent Degradation | [6][7] |
| Abd110 (PROTAC 42i) | ATR | CRBN | MIA PaCa-2 | >40% degradation at 1µM | Not Reported | [3][4] |
Experimental Validation of CRBN Dependency
To rigorously validate that the degradation of ATR by this compound is specifically mediated by the CRBN E3 ligase and the proteasome, a series of key experiments are essential.
Experimental Protocols
1. Western Blotting for ATR Degradation:
-
Objective: To quantify the reduction in ATR protein levels upon treatment with this compound.
-
Method:
-
Culture AML cell lines (e.g., MV-4-11, MOLM-13) to optimal confluence.
-
Treat cells with increasing concentrations of this compound for a specified time (e.g., 12 or 24 hours).
-
Lyse the cells and quantify total protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against ATR and a loading control (e.g., β-actin or GAPDH).
-
Incubate with a secondary antibody and visualize protein bands using an appropriate detection system.
-
Quantify band intensities to determine the extent of ATR degradation relative to the loading control.
-
2. CRBN Competitive Inhibition Assay:
-
Objective: To demonstrate that this compound-mediated ATR degradation is dependent on its binding to CRBN.
-
Method:
-
Pre-treat AML cells with an excess of a CRBN ligand that does not bind to ATR, such as pomalidomide (B1683931) or thalidomide, for a short period (e.g., 1-2 hours).
-
Add this compound at a concentration known to induce significant degradation (e.g., its DC50 value).
-
Co-incubate for the standard treatment duration.
-
Perform Western blotting for ATR as described above.
-
Expected Outcome: The pre-treatment with the competing CRBN ligand should rescue ATR from degradation by preventing the PROTAC from engaging with the CRBN E3 ligase.
-
3. Proteasome Inhibition Assay:
-
Objective: To confirm that the degradation of ATR is mediated by the proteasome.
-
Method:
-
Pre-treat AML cells with a proteasome inhibitor (e.g., MG132 or bortezomib) for 1-2 hours.
-
Add this compound at a concentration that effectively degrades ATR.
-
Co-incubate for the standard treatment duration.
-
Analyze ATR protein levels via Western blotting.
-
Expected Outcome: The proteasome inhibitor should block the degradation of ATR, leading to the accumulation of ubiquitinated ATR and a rescue of total ATR protein levels.
-
4. Neddylation Inhibition Assay:
-
Objective: To confirm the involvement of the Cullin-RING E3 ligase (CRL) complex, of which CRBN is a component. The activity of CRLs is dependent on neddylation.
-
Method:
-
Pre-treat AML cells with a neddylation inhibitor, such as MLN4924, for 1-2 hours.[8]
-
Add this compound.
-
Co-incubate for the standard treatment duration.
-
Assess ATR protein levels by Western blotting.
-
Expected Outcome: MLN4924 should inhibit the activity of the CRL4-CRBN complex, thereby preventing the ubiquitination and subsequent degradation of ATR.[8]
-
Visualizing the Validation Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflows for validating its E3 ligase dependency.
Caption: Mechanism of this compound action.
Caption: Experimental workflow for validating E3 ligase dependency.
Conclusion
The available data strongly indicates that this compound is a potent and selective degrader of the ATR protein, functioning through a CRBN-dependent mechanism. The outlined experimental protocols provide a robust framework for researchers to independently validate this dependency and further characterize the activity of this and other PROTAC molecules. The comparative data presented highlights the efficacy of this compound in the context of other targeted protein degraders, underscoring its potential as a valuable tool for research and therapeutic development in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Selective and Potent ATR Degrader for Exploration its Kinase-Independent Functions in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. ATR degrader demonstrates potent efficacy in ATM-deficient tumor models | BioWorld [bioworld.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of a Meisoindigo-Derived PROTAC as the ATM Degrader: Revolutionizing Colorectal Cancer Therapy via Synthetic Lethality with ATR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Double-Edged Effects of MLN4924: Rethinking Anti-Cancer Drugs Targeting the Neddylation Pathway [mdpi.com]
A Head-to-Head Battle for ATR Supremacy: PROTAC ATR Degrader-2 vs. ATR Inhibitor AZD6738
A Comparative Analysis for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, the Ataxia Telangiectasia and Rad3-related (ATR) kinase has emerged as a critical node in the DNA Damage Response (DDR) pathway, making it a prime target for therapeutic intervention. Two distinct strategies have arisen to neutralize ATR's function: direct enzymatic inhibition and targeted protein degradation. This guide provides a side-by-side analysis of a leading clinical ATR inhibitor, AZD6738 (Ceralasertib), and a novel proteolysis-targeting chimera (PROTAC), PROTAC ATR degrader-2, offering a comprehensive comparison of their mechanisms, performance, and experimental backing.
Executive Summary
This report details a comparative analysis of two distinct modalities targeting the ATR kinase: the small molecule inhibitor AZD6738 and the targeted protein degrader, this compound. While both agents aim to disrupt the ATR signaling pathway, they do so through fundamentally different mechanisms. AZD6738 acts as an ATP-competitive inhibitor, blocking the catalytic activity of the ATR kinase.[1][2] In contrast, this compound is a heterobifunctional molecule that co-opts the cell's ubiquitin-proteasome system to induce the degradation of the entire ATR protein. This distinction in their mechanism of action leads to differing biological consequences and therapeutic potential.
Mechanism of Action: Inhibition vs. Degradation
AZD6738 (Ceralasertib): A Reversible Blockade
AZD6738 is an orally bioavailable and selective ATP-competitive inhibitor of ATR kinase.[1][2] By binding to the ATP-binding pocket of ATR, it prevents the phosphorylation of downstream substrates, most notably Chk1.[1][2] This inhibition disrupts the S and G2/M cell cycle checkpoints, leading to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells with existing DNA repair deficiencies, such as those with ATM mutations.[1][3]
This compound: A Targeted Elimination
This compound is a novel compound designed to eliminate the ATR protein entirely. It consists of a ligand that binds to ATR, a linker, and a ligand that recruits an E3 ubiquitin ligase.[4] This tripartite complex formation leads to the polyubiquitination of ATR, marking it for degradation by the proteasome.[5] This degradation not only ablates the kinase activity but also any non-catalytic scaffolding functions of the ATR protein, potentially offering a more profound and durable pathway inhibition.[6] Some research suggests that ATR degradation can trigger p53-mediated apoptosis more effectively and at an earlier stage than kinase inhibition alone.[6]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and AZD6738, providing a comparative view of their potency and efficacy.
Table 1: In Vitro Potency
| Compound | Metric | Cell Line(s) | Value | Citation(s) |
| This compound | DC50 | MV-4-11 (AML) | 22.9 nM | [4] |
| DC50 | MOLM-13 (AML) | 34.5 nM | [4] | |
| AZD6738 (Ceralasertib) | IC50 (Enzyme) | - | 1 nM | [2] |
| IC50 (Cellular pChk1) | - | 74 nM | [2] | |
| GI50 | H460 (NSCLC) | 1.05 µM | [3] | |
| GI50 | H23 (NSCLC) | 2.38 µM | [3] | |
| IC50 | SNU478 (Biliary) | 0.46 µM | [7] | |
| IC50 | SNU869 (Biliary) | 0.44 µM | [7] |
Table 2: In Vivo Efficacy
| Compound | Model | Dosing | Efficacy | Citation(s) |
| This compound (analogue) | LoVo Xenograft | 12.5 mg/kg, i.p., bid | 39.5% TGI | [5] |
| LoVo Xenograft | 25 mg/kg, i.p., bid | 51.8% TGI | [5] | |
| AZD6738 (Ceralasertib) | LoVo Xenograft | 25 mg/kg, p.o. | ~42.5% TGI | [8] |
| SNU478 Xenograft | 25 mg/kg | Significant tumor growth suppression | [7][9] |
Table 3: Pharmacokinetic Parameters
| Compound | Species | Administration | Key Findings | Citation(s) |
| This compound (analogue) | Mouse | i.p. | AUC: 4607 ng/mL·h; Half-life: 4.75 h | [5] |
| AZD6738 (Ceralasertib) | Mouse | p.o. | Dose-dependent bioavailability (31.3% at 2 mg/kg to 81.3% at 75 mg/kg) | [10] |
| Mouse | i.v. & p.o. | Half-life: ~104-116 min | [10] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the ATR signaling pathway, the distinct mechanisms of action of the two compounds, and a typical experimental workflow for their evaluation.
Caption: ATR signaling pathway activation in response to DNA damage.
Caption: Mechanisms of ATR inhibition vs. ATR degradation.
Caption: Experimental workflow for evaluating ATR-targeting compounds.
Experimental Protocols
Western Blot Analysis for ATR Degradation and Pathway Inhibition
-
Objective: To assess the degradation of ATR protein and the inhibition of downstream signaling.
-
Method:
-
Seed cancer cells (e.g., MV-4-11 for PROTAC, H460 for inhibitor) in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or AZD6738 for the desired time points (e.g., 24, 48 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ATR, phospho-Chk1 (Ser345), total Chk1, and γH2AX overnight at 4°C. A loading control such as GAPDH or β-actin should also be used.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Objective: To determine the cytotoxic or cytostatic effects of the compounds.
-
Method:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period.
-
After overnight incubation, treat the cells with a serial dilution of this compound or AZD6738.
-
Incubate the plate for a specified duration (e.g., 72 hours).
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values from the dose-response curves.[3]
-
In Vivo Tumor Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.
-
Method:
-
Subcutaneously implant cancer cells (e.g., LoVo or SNU478) into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (vehicle control, this compound, AZD6738).
-
Administer the compounds at the specified doses and schedules (e.g., daily oral gavage for AZD6738, intraperitoneal injection for the PROTAC).[5][8]
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for pharmacodynamic markers like γH2AX).
-
Conclusion
Both this compound and AZD6738 represent promising strategies for targeting the ATR pathway in cancer. AZD6738, as a clinical-stage inhibitor, has a well-characterized profile and has demonstrated efficacy in various preclinical and clinical settings. This compound, on the other hand, offers a novel mechanism of action with the potential for more complete and sustained pathway inhibition by eliminating the ATR protein. The choice between these modalities may depend on the specific cancer type, its genetic background, and the potential for acquired resistance to kinase inhibitors. Further head-to-head studies are warranted to fully elucidate the comparative advantages of ATR degradation versus inhibition in a broader range of cancer models.
References
- 1. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AZD6738 [openinnovation.astrazeneca.com]
- 3. The orally active and bioavailable ATR kinase inhibitor AZD6738 potentiates the anti-tumor effects of cisplatin to resolve ATM-deficient non-small cell lung cancer in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ATR degrader demonstrates potent efficacy in ATM-deficient tumor models | BioWorld [bioworld.com]
- 6. Discovery of Selective and Potent ATR Degrader for Exploration its Kinase-Independent Functions in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic Targeting of the DNA Damage Response Using an ATR Inhibitor in Biliary Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of Potent and Selective Inhibitors of Ataxia Telangiectasia Mutated and Rad3-Related (ATR) Kinase for the Efficient Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Targeting of the DNA Damage Response Using an ATR Inhibitor in Biliary Tract Cancer [e-crt.org]
- 10. aacrjournals.org [aacrjournals.org]
ATR Degradation vs. Inhibition: A Comparative Guide to Downstream Signaling Effects
For Researchers, Scientists, and Drug Development Professionals
The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), making it a prime target in oncology. Traditionally, small molecule inhibitors have been the primary modality for targeting ATR. However, the emergence of targeted protein degradation technologies, such as Proteolysis Targeting Chimeras (PROTACs), offers a novel approach to eliminate the ATR protein entirely. This guide provides a detailed comparison of the downstream signaling effects of ATR degradation versus inhibition, supported by experimental data and detailed protocols.
Executive Summary
ATR inhibitors block the kinase activity of ATR, preventing the phosphorylation of its downstream targets. In contrast, ATR degraders mediate the ubiquitination and subsequent proteasomal degradation of the entire ATR protein. This fundamental difference in the mechanism of action leads to distinct and, in some cases, more pronounced downstream cellular consequences with ATR degradation.
Recent studies directly comparing ATR inhibitors and degraders have revealed that ATR degradation can lead to a more robust and sustained inactivation of the ATR signaling pathway. This can result in more profound cell cycle arrest, increased DNA damage, and a heightened apoptotic response in cancer cells compared to kinase inhibition alone. One key finding is that ATR degradation can impact both the kinase-dependent and kinase-independent scaffolding functions of the ATR protein, potentially leading to a more comprehensive shutdown of its cellular roles. For instance, a study on the ATR degrader 8i demonstrated that ATR deletion led to a breakdown in the nuclear envelope and extensive DNA damage, triggering a p53-mediated apoptotic signaling pathway that was earlier and more effective than that induced by an ATR kinase inhibitor.[1][2]
Data Presentation
The following tables summarize the quantitative data comparing the effects of ATR degradation and inhibition on key downstream signaling events.
| Parameter | ATR Inhibitor (Compound 1) | ATR Degrader (Compound 8i) | Cell Line | Duration of Treatment | Reference |
| Apoptosis Rate (%) | MV-4-11 | 24h | [1] | ||
| 0.1 µM | 10.2% | 25.5% | |||
| 0.5 µM | 15.8% | 48.7% | |||
| Apoptosis Rate (%) | MOLM-13 | 24h | [1] | ||
| 0.1 µM | 8.9% | 22.1% | |||
| 0.5 µM | 13.2% | 45.3% |
Table 1: Comparison of Apoptosis Induction by an ATR Inhibitor versus an ATR Degrader. Data from a study comparing the effects of an ATR inhibitor (compound 1) and an ATR degrader (compound 8i) on apoptosis in acute myeloid leukemia (AML) cell lines. The degrader induced a significantly higher rate of apoptosis at equivalent concentrations.
| Parameter | ATR Inhibitor (Compound 1) | ATR Degrader (Compound 8i) | Cell Line | Duration of Treatment | Reference |
| G1 Phase (%) | 55.4% | 40.1% | MV-4-11 | 24h | [1] |
| S Phase (%) | 30.1% | 45.2% | |||
| G2/M Phase (%) | 14.5% | 14.7% | |||
| G1 Phase (%) | 60.2% | 42.5% | MOLM-13 | 24h | [1] |
| S Phase (%) | 25.8% | 48.3% | |||
| G2/M Phase (%) | 14.0% | 9.2% |
Table 2: Comparison of Cell Cycle Distribution following Treatment with an ATR Inhibitor versus an ATR Degrader. The ATR degrader induced a more pronounced S-phase arrest compared to the inhibitor in AML cell lines.
| Parameter | ATR Inhibitor | ATR Degrader | Observations | Reference |
| p-CHK1 (S345) Levels | Reduced | More profoundly and sustainably reduced | Western blot analysis indicates that while both approaches reduce phosphorylation of the direct ATR substrate CHK1, degradation of ATR leads to a more complete and lasting inhibition of this key signaling event. | [1] |
| γH2AX Foci | Increased | Significantly increased | Immunofluorescence studies show a greater accumulation of γH2AX foci, a marker of DNA double-strand breaks, in cells treated with an ATR degrader, suggesting a more severe level of DNA damage. | [1] |
Table 3: Qualitative Comparison of Downstream Signaling Markers.
Mandatory Visualizations
References
Predicting Sensitivity to PROTAC ATR Degrader-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has introduced a novel therapeutic modality aimed at eliminating disease-causing proteins rather than merely inhibiting them. This guide provides a comparative analysis of PROTAC ATR degrader-2, a targeted protein degrader of Ataxia Telangiectasia and Rad3-related (ATR) kinase, against traditional ATR inhibitors. We will delve into the key biomarkers that can predict sensitivity to this innovative therapy, supported by experimental data and detailed protocols.
The Advantage of Degradation over Inhibition
Traditional small molecule inhibitors block the catalytic activity of a target protein. In contrast, PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] This mechanism offers several potential advantages, including the ability to target non-enzymatic functions of the protein and potentially overcome resistance mechanisms associated with inhibitor-based therapies.
This compound (also referred to as compound 8i) is a PROTAC that has demonstrated potent and selective degradation of ATR in acute myeloid leukemia (AML) cells.[3][4][5] This guide will explore the biomarkers that may identify patient populations most likely to benefit from this targeted degradation approach.
Key Biomarkers for Predicting Sensitivity
Several biomarkers have been identified that correlate with sensitivity to ATR inhibition, and these are highly relevant for predicting response to this compound. These biomarkers often indicate a cancer cell's increased reliance on the ATR signaling pathway for survival, a state known as synthetic lethality.
ATM Deficiency
Ataxia Telangiectasia Mutated (ATM) and ATR are related kinases that play crucial, yet partially redundant, roles in the DNA Damage Response (DDR).[6][7] In the absence of functional ATM, cells become highly dependent on ATR for survival, particularly in the presence of DNA damage.[8][9] Preclinical studies have shown that ATM-deficient cancer cells exhibit heightened sensitivity to ATR inhibitors.[10][11] This suggests that tumors with loss-of-function mutations or deletions in the ATM gene are prime candidates for treatment with this compound. A recent study on an ATR PROTAC demonstrated its potent efficacy in ATM-deficient tumor models.[12]
p53 Mutations
The tumor suppressor protein p53 is a critical regulator of the G1/S cell cycle checkpoint.[13] Cancers with mutated or deficient p53 often have a defective G1 checkpoint and exhibit increased reliance on the S and G2 checkpoints, which are controlled by the ATR-Chk1 pathway.[14][15] While the role of p53 status as a sole predictor of sensitivity to ATR inhibitors can be variable, p53-deficient cells have been shown to be more sensitive to the combination of ATR inhibitors with DNA-damaging agents.[16][17][18] The enhanced induction of p53-mediated apoptosis by this compound compared to an ATR inhibitor in AML cells suggests that p53 status could be a significant determinant of its efficacy.[4][5]
Elevated Replication Stress
Cancer cells often exhibit high levels of replication stress due to oncogene activation, leading to an increased dependency on the ATR pathway to prevent replication fork collapse and subsequent cell death.[19][20] Biomarkers of replication stress, such as increased levels of phosphorylated RPA (pRPA) and γH2AX, have been associated with greater sensitivity to ATR inhibitors.[14] Therefore, tumors with high intrinsic replication stress may be particularly susceptible to ATR degradation by this compound.
Comparative Performance: this compound vs. ATR Inhibitors
Emerging data suggests that the degradation of ATR by PROTACs may offer distinct advantages over simple kinase inhibition. A key study in AML cell lines directly compared this compound (compound 8i) with an ATR kinase inhibitor (compound 1).
| Feature | This compound (Compound 8i) | ATR Kinase Inhibitor (Compound 1) | Reference |
| Mechanism of Action | Induces proteasomal degradation of ATR protein | Inhibits the kinase activity of ATR | [4][5] |
| DC50 in MV-4-11 AML cells | 22.9 nM | Not Applicable | [3] |
| DC50 in MOLM-13 AML cells | 34.5 nM | Not Applicable | [3] |
| Apoptosis Induction in AML cells | Earlier and more effective induction of p53-mediated apoptosis | Less potent apoptosis induction | [4][21] |
| Cell Cycle Effects in AML cells | Significant G2/M arrest | S-phase arrest | [4] |
| In Vivo Antitumor Efficacy (AML Xenograft Model) | Significantly inhibited tumor growth | Did not significantly inhibit tumor growth | [4][5] |
Signaling Pathways and Experimental Workflows
ATR Signaling Pathway in DNA Damage Response
The ATR pathway is a cornerstone of the DNA Damage Response. Upon detection of single-stranded DNA (ssDNA), which can arise from various forms of DNA damage and replication stress, ATR is activated and phosphorylates a cascade of downstream targets, including Chk1, to orchestrate cell cycle arrest, DNA repair, and replication fork stabilization.[22][23]
Mechanism of Action: this compound
This compound is a heterobifunctional molecule that links an ATR-binding moiety to an E3 ligase ligand. This proximity induces the ubiquitination and subsequent proteasomal degradation of the ATR protein.
Experimental Workflow for Biomarker-Guided Therapy
A typical workflow for identifying patients who may benefit from this compound would involve screening tumor samples for the key biomarkers.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the predictive biomarkers. Below are summaries of key experimental protocols.
Assessment of ATM Protein Expression by Immunohistochemistry (IHC)
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the ATM protein antigen.
-
Blocking: Non-specific antibody binding is blocked using a suitable blocking solution.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific for ATM.
-
Secondary Antibody and Detection: A labeled secondary antibody that binds to the primary antibody is added, followed by a chromogenic substrate to visualize the staining.
-
Scoring: The percentage and intensity of nuclear staining in tumor cells are assessed by a pathologist to determine ATM expression status (present or deficient).
Analysis of TP53 Gene Mutations
-
DNA Extraction: Genomic DNA is isolated from tumor tissue or circulating tumor DNA (ctDNA).
-
PCR Amplification: The exons of the TP53 gene are amplified using polymerase chain reaction (PCR).
-
Sequencing: The amplified PCR products are sequenced using methods such as Sanger sequencing or next-generation sequencing (NGS) to identify mutations.
-
Data Analysis: Sequencing data is analyzed to identify and characterize specific mutations within the TP53 gene.
Measurement of Replication Stress
Immunofluorescence for γH2AX and pRPA:
-
Cell Culture and Treatment: Cancer cell lines are cultured and, if necessary, treated with agents to induce replication stress.
-
Fixation and Permeabilization: Cells are fixed and permeabilized to allow antibody entry.
-
Antibody Staining: Cells are incubated with primary antibodies against γH2AX and/or phosphorylated RPA, followed by fluorescently labeled secondary antibodies.
-
Imaging and Quantification: The intensity and number of nuclear foci are quantified using fluorescence microscopy and image analysis software.
DNA Fiber Assay:
-
Cell Labeling: Cells are sequentially labeled with two different thymidine (B127349) analogs (e.g., CldU and IdU).
-
DNA Extraction and Spreading: Labeled DNA is carefully extracted and stretched on microscope slides.
-
Immunodetection: The incorporated analogs are detected with specific antibodies conjugated to different fluorophores.
-
Imaging and Analysis: The lengths of the labeled DNA tracks are measured using fluorescence microscopy to assess replication fork speed and stalling.
Conclusion
This compound represents a promising new therapeutic strategy, particularly for cancers with specific molecular vulnerabilities. The biomarkers of ATM deficiency, p53 mutation, and high replication stress are key indicators of potential sensitivity to this novel agent. The degradation of ATR offers a distinct mechanism of action compared to traditional ATR inhibitors, which may translate into improved efficacy and the ability to overcome resistance. Further clinical investigation is warranted to validate these biomarkers and fully elucidate the therapeutic potential of this compound in a range of malignancies.
References
- 1. Recent Advances of Degradation Technologies Based on PROTAC Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Selective and Potent ATR Degrader for Exploration its Kinase-Independent Functions in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 9. ATM Loss Confers Greater Sensitivity to ATR Inhibition than PARP Inhibition in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ATR degrader demonstrates potent efficacy in ATM-deficient tumor models | BioWorld [bioworld.com]
- 13. The Impact of p53 Dysfunction in ATR Inhibitor Cytotoxicity and Chemo- and Radiosensitisation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Combined ATR and DNA-PK Inhibition Radiosensitizes Tumor Cells Independently of Their p53 Status [frontiersin.org]
- 18. academic.oup.com [academic.oup.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Targeting replication stress in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ATR: An Essential Regulator of Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Anti-Tumor Efficacy of ATR-Targeting PROTACs
For Researchers, Scientists, and Drug Development Professionals
The strategic degradation of Ataxia Telangiectasia and Rad3-related (ATR) protein through Proteolysis Targeting Chimeras (PROTACs) represents a promising frontier in oncology. This guide offers a comparative analysis of the preclinical in vivo anti-tumor efficacy of recently developed ATR-targeting PROTACs, providing a synthesis of available experimental data to inform further research and development.
Introduction to ATR-Targeting PROTACs
ATR is a critical kinase in the DNA Damage Response (DDR) pathway, playing a pivotal role in maintaining genomic integrity. Cancer cells, often characterized by high replicative stress and defects in other DDR pathways, exhibit a heightened dependency on ATR for survival. This makes ATR an attractive therapeutic target. PROTACs offer a novel therapeutic modality by inducing the degradation of target proteins rather than merely inhibiting their enzymatic activity. An ATR-targeting PROTAC typically consists of a ligand that binds to ATR, a linker, and a ligand that recruits an E3 ubiquitin ligase, thereby flagging the ATR protein for proteasomal degradation.
Comparative In Vivo Efficacy
This section details the in vivo anti-tumor activity of notable ATR-targeting PROTACs from recent preclinical studies. Due to the absence of direct head-to-head comparative studies, the data is presented for each compound individually. All quantitative data is summarized in the tables below.
ATR PROTAC Degrader: Compound 8i
Compound 8i has demonstrated significant anti-proliferative effects in an acute myeloid leukemia (AML) xenograft model.[1][2] The study highlights that the anti-leukemic activity of this degrader is linked to its kinase-independent functions.[1]
| Parameter | Vehicle Control | Compound 8i (15 mg/kg) | Compound 8i (30 mg/kg) |
| Tumor Model | MV-4-11 (AML) Subcutaneous Xenograft | MV-4-11 (AML) Subcutaneous Xenograft | MV-4-11 (AML) Subcutaneous Xenograft |
| Animal Model | NOD/SCID Mice | NOD/SCID Mice | NOD/SCID Mice |
| Dosing Regimen | N/A | Intraperitoneal injection, once daily | Intraperitoneal injection, once daily |
| Treatment Duration | 21 days | 21 days | 21 days |
| Tumor Volume (end of study) | Approx. 1500 mm³ | Significantly reduced vs. control | Significantly reduced vs. control |
| Tumor Weight (end of study) | Approx. 1.5 g | Approx. 0.5 g | Approx. 0.25 g |
| Body Weight Change | No significant change | No significant change | No significant change |
ATR PROTAC Degrader: ZS-7 (Compound [I])
ZS-7 (also referred to as compound [I] in some literature) has been evaluated in a colorectal cancer xenograft model, demonstrating dose-dependent tumor growth inhibition. This PROTAC was developed using the ATR inhibitor AZD-6738 as a warhead.[3][4]
| Parameter | Vehicle Control | ZS-7 (12.5 mg/kg) | ZS-7 (25 mg/kg) |
| Tumor Model | LoVo (Colorectal Cancer) Xenograft | LoVo (Colorectal Cancer) Xenograft | LoVo (Colorectal Cancer) Xenograft |
| Animal Model | BALB/c Nude Mice | BALB/c Nude Mice | BALB/c Nude Mice |
| Dosing Regimen | N/A | Intraperitoneal injection, twice daily | Intraperitoneal injection, twice daily |
| Treatment Duration | 14 days | 14 days | 14 days |
| Tumor Growth Inhibition (TGI) | N/A | 39.5% | 51.8% |
| Body Weight Change | No significant loss | No significant loss | No significant loss |
| Safety Profile | N/A | Favorable, no organ toxicity observed | Favorable, no organ toxicity observed |
ATR PROTAC Degrader: Abd110 (Compound 42i)
Abd110 (also known as compound 42i) is a lenalidomide-based ATR PROTAC.[5] While it has been shown to be more effective than the ATR inhibitor VE-821 against human primary leukemic cells in vitro, detailed in vivo tumor growth inhibition data from xenograft models is not yet extensively published.[2][6] The available information indicates its potential for further in vivo characterization.[5][7]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are generalized protocols based on the reviewed literature for evaluating the anti-tumor efficacy of ATR-targeting PROTACs in xenograft models.
Cell Line-Derived Xenograft (CDX) Model Protocol
-
Cell Culture: Human cancer cell lines (e.g., MV-4-11 for AML, LoVo for colorectal cancer) are cultured in appropriate media and conditions until they reach the exponential growth phase.
-
Animal Model: Female athymic nude or NOD/SCID mice (4-6 weeks old) are used.
-
Tumor Implantation: A suspension of cancer cells (typically 5 x 10⁶ to 10 x 10⁶ cells in 100-200 µL of saline or media) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups with comparable average tumor volumes.
-
Treatment Administration: The ATR-targeting PROTAC is administered via a specified route (e.g., intraperitoneal injection) at predetermined doses and schedules. The control group receives a vehicle solution.
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = (length × width²)/2). Animal body weight and general health are also monitored.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a defined treatment period.
-
Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated. Further analysis, such as immunohistochemistry for pharmacodynamic markers, can be performed on the tumor tissue.
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms and processes involved, the following diagrams are provided.
Caption: ATR Signaling Pathway and PROTAC Mechanism of Action.
Caption: General Workflow for In Vivo Xenograft Studies.
Conclusion
The development of ATR-targeting PROTACs is rapidly advancing, with several compounds demonstrating promising in vivo anti-tumor efficacy in preclinical models of leukemia and colorectal cancer. While direct comparative data is still emerging, the available results for compounds like 8i and ZS-7 provide a strong rationale for their continued investigation. Future studies that directly compare the efficacy and safety of different ATR-targeting PROTACs in the same in vivo models will be critical for identifying best-in-class degraders for clinical development. The detailed protocols and conceptual diagrams provided in this guide serve as a valuable resource for researchers in this exciting field.
References
- 1. Discovery of Selective and Potent ATR Degrader for Exploration its Kinase-Independent Functions in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ATR degrader demonstrates potent efficacy in ATM-deficient tumor models | BioWorld [bioworld.com]
- 4. Discovery of the first ataxia telangiectasia and Rad3-related (ATR) degraders for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. New publication from the Krämer lab on how pharmacological degradation of ATR induces antiproliferative DNA replication stress in leukemic cells - SFB 1361 [sfb1361.de]
- 7. chemrxiv.org [chemrxiv.org]
Unveiling Kinase-Independent Scaffolding Roles of ATR: A Comparative Guide to ATR Degraders
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ATR degraders against other methods for studying the kinase-independent scaffolding functions of Ataxia Telangiectasia and Rad3-related (ATR) protein. This analysis is supported by experimental data, detailed protocols, and visual diagrams to facilitate a comprehensive understanding.
ATR, a pivotal kinase in the DNA Damage Response (DDR), has long been a therapeutic target. However, emerging evidence highlights its crucial kinase-independent scaffolding functions in maintaining genomic integrity and cellular homeostasis. Traditional methods, such as the use of kinase inhibitors, often fall short in delineating these non-catalytic roles. The advent of targeted protein degradation technology, specifically Proteolysis Targeting Chimeras (PROTACs) that induce ATR degradation, offers a powerful tool to uncouple and investigate these scaffolding functions. This guide compares the utility of ATR degraders with kinase inhibitors, focusing on their differential impacts on cellular processes, supported by quantitative data and detailed experimental methodologies.
Comparative Analysis: ATR Degraders vs. Kinase Inhibitors
The primary distinction between ATR degraders and kinase inhibitors lies in their mechanism of action. While inhibitors block the catalytic activity of ATR, degraders eliminate the entire protein, thereby ablating both its kinase and scaffolding functions. This fundamental difference leads to distinct and more profound cellular consequences with the use of degraders.
Recent studies in acute myeloid leukemia (AML) cells have demonstrated that ATR degraders exhibit significantly different and more potent anti-cancer effects compared to ATR kinase inhibitors.[1][2] Mechanistic investigations revealed that the degradation of ATR leads to a breakdown of the nuclear envelope, causing extensive DNA damage and genome instability.[1][2] This, in turn, triggers a more potent and rapid p53-mediated apoptotic signaling pathway, a response not observed to the same extent with kinase inhibition alone.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative comparison between a selective ATR degrader (Compound 8i) and an ATR kinase inhibitor (Compound 1) in AML cell lines.
Table 1: Comparison of Apoptosis Induction in MV-4-11 Cells
| Treatment (Concentration) | 24h Apoptosis (%) | 48h Apoptosis (%) | 72h Apoptosis (%) |
| ATR Degrader (8i) | |||
| 50 nM | 15.2 | 35.1 | 55.4 |
| 100 nM | 25.8 | 50.2 | 70.1 |
| ATR Inhibitor (1) | |||
| 500 nM | 8.5 | 18.3 | 25.7 |
| 1000 nM | 12.1 | 24.5 | 35.2 |
Data extracted from apoptosis analysis via flow cytometry.[1][3]
Table 2: Comparison of IC50 Values for Cell Viability (72h)
| Cell Line | ATR Degrader (8i) IC50 (nM) | ATR Inhibitor (1) IC50 (nM) |
| MV-4-11 | 22.9 | >1000 |
| MOLM-13 | 34.5 | >1000 |
IC50 values determined by cell viability assays.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
Western Blot Analysis of ATR Degradation
This protocol is for confirming the degradation of ATR protein following treatment with a PROTAC degrader.
-
Cell Seeding and Treatment: Seed AML cells (e.g., MV-4-11) in 6-well plates and allow them to adhere. Treat the cells with varying concentrations of the ATR degrader and a vehicle control (DMSO) for the desired time points (e.g., 12, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against ATR overnight at 4°C. Subsequently, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
Apoptosis Assay using Flow Cytometry
This protocol is for quantifying the percentage of apoptotic cells after treatment with an ATR degrader or inhibitor.
-
Cell Treatment: Seed cells in 6-well plates and treat with the ATR degrader, ATR inhibitor, or vehicle control at the indicated concentrations and for various time points (e.g., 24, 48, 72 hours).
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Distinguish between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), and late apoptotic/necrotic (Annexin V+ and PI+) cells.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.
Visualizing Pathways and Workflows
Diagrams generated using Graphviz (DOT language) illustrate key signaling pathways and experimental workflows.
ATR Signaling: Kinase-Dependent vs. Independent Functions
References
Unveiling the Ubiquitin Landscape: A Comparative Guide to Global Proteomic Changes Induced by PROTAC ATR Degrader-2
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of PROTAC ATR degrader-2's performance against alternative ATR-targeting agents, supported by experimental data and detailed protocols.
Introduction
The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), making it a prime target for cancer therapy. While small molecule inhibitors of ATR have shown promise, the development of Proteolysis Targeting Chimeras (PROTACs) offers a novel therapeutic strategy by inducing the degradation of the ATR protein. This guide provides a comprehensive analysis of the global ubiquitination profile following treatment with this compound, a potent and selective ATR degrader. This molecule has been identified in recent literature as compound 8i .[1][2][3]
This compound functions by hijacking the ubiquitin-proteasome system to induce the degradation of ATR.[1][3] This guide will delve into the downstream consequences of this degradation on the cellular ubiquitin landscape, offering a comparison with traditional ATR inhibitors. Understanding these changes is crucial for elucidating the kinase-independent functions of ATR and for the rational design of next-generation cancer therapeutics.
Comparative Analysis of ATR-Targeting Agents
The therapeutic landscape of ATR modulation has traditionally been dominated by small molecule kinase inhibitors. However, the advent of targeted protein degradation technology introduces a new modality with distinct mechanistic advantages.
This compound (Compound 8i): This bifunctional molecule recruits an E3 ubiquitin ligase to the ATR protein, leading to its polyubiquitination and subsequent degradation by the proteasome.[1][3] This approach not only ablates the kinase activity of ATR but also eliminates any scaffolding functions the protein may have. Mechanistic studies have revealed that the degradation of ATR by this PROTAC leads to a breakdown in the nuclear envelope, causing genome instability and extensive DNA damage.[1][3] This, in turn, triggers a p53-mediated apoptosis signaling pathway, which is reportedly more rapid and effective than the response to ATR kinase inhibition alone.[1][3]
Alternative ATR Degraders: Other ATR PROTACs, such as ZS-7 and Abd110 , have also been developed.[4][5] These degraders utilize different ATR-binding moieties and linkers but operate under the same principle of inducing proteasomal degradation of ATR. For instance, ZS-7 has demonstrated selective and effective ATR degradation in ATM-deficient LoVo cells.[5]
ATR Kinase Inhibitors (e.g., AZD6738, VE-821): These small molecules function by competitively binding to the ATP-binding site of ATR, thereby inhibiting its kinase activity. While effective at blocking ATR-mediated signaling, they leave the ATR protein intact. This allows for the potential for non-kinase-related functions of ATR to persist and may lead to different cellular outcomes compared to complete protein degradation.
Quantitative Data Summary
A quantitative proteomic analysis was performed on MV-4-11 acute myeloid leukemia (AML) cells treated with this compound (compound 8i).[6] While the full global ubiquitination dataset from this study is not publicly available, the study confirmed the selective degradation of ATR via the ubiquitin-proteasome system.
Table 1: Comparative Effects of ATR-Targeting Agents
| Feature | This compound (Compound 8i) | Other ATR Degraders (e.g., ZS-7) | ATR Kinase Inhibitors (e.g., AZD6738) |
| Mechanism of Action | Induces ATR protein degradation via the ubiquitin-proteasome system.[1][3] | Induces ATR protein degradation.[5] | Inhibits ATR kinase activity. |
| Effect on ATR Protein | Complete removal of the protein. | Complete removal of the protein. | Protein remains intact, but kinase function is blocked. |
| Downstream Signaling | Rapid induction of p53-mediated apoptosis.[1][3] | Inhibition of downstream signaling pathway components.[7] | Inhibition of downstream signaling. |
| Cellular Phenotype | Significant anti-proliferative effects in AML cells.[1][3] | Potent degradation effect in ATM-deficient cells.[7] | Potentiates cytotoxicity of certain chemotherapies.[8] |
| Kinase-Independent Functions | Abrogates both kinase and non-kinase functions. | Abrogates both kinase and non-kinase functions. | May not affect non-kinase scaffolding functions. |
Note: The specific global ubiquitination profiling data for this compound was not found in the public domain at the time of this guide's creation. The table reflects a qualitative comparison based on published mechanisms of action and observed cellular effects.
Experimental Protocols
Global Ubiquitination Profiling via Mass Spectrometry
This protocol outlines a general workflow for the identification and quantification of ubiquitination sites on a global scale following treatment with a PROTAC degrader.
1. Cell Culture and Treatment:
-
Culture human cell lines (e.g., MV-4-11) in appropriate media and conditions.
-
Treat cells with this compound (or other compounds) at desired concentrations and time points. Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Digestion:
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in a urea-based buffer to denature proteins and inactivate proteases and deubiquitinases.
-
Reduce and alkylate cysteine residues.
-
Digest proteins into peptides using an appropriate protease, such as trypsin. Trypsin cleaves after lysine (B10760008) and arginine residues, leaving a di-glycine (K-ε-GG) remnant on ubiquitinated lysine residues.
3. Ubiquitinated Peptide Enrichment:
-
Utilize antibodies that specifically recognize the K-ε-GG remnant to enrich for ubiquitinated peptides.
-
Couple the anti-K-ε-GG antibody to beads and incubate with the peptide mixture.
-
Wash the beads extensively to remove non-ubiquitinated peptides.
-
Elute the enriched ubiquitinated peptides.
4. LC-MS/MS Analysis:
-
Analyze the enriched peptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Separate peptides by reverse-phase chromatography.
-
Ionize the peptides and analyze them in a mass spectrometer.
-
Fragment the peptides and analyze the resulting fragment ions to determine the amino acid sequence and identify the site of the K-ε-GG modification.
5. Data Analysis:
-
Use specialized software (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against a protein database to identify the ubiquitinated proteins and the specific sites of modification.
-
Quantify the relative abundance of each ubiquitinated peptide between different treatment conditions (e.g., using label-free quantification or isotopic labeling).
-
Perform statistical analysis to identify significantly regulated ubiquitination sites.
Visualizations
ATR Signaling Pathway and PROTAC Action
Caption: ATR signaling and PROTAC-mediated degradation.
Experimental Workflow for Global Ubiquitination Profiling
Caption: Global ubiquitination profiling workflow.
Conclusion
This compound represents a paradigm shift in targeting the DNA damage response, moving beyond simple kinase inhibition to the complete elimination of the ATR protein. This guide has outlined the mechanism of action of this novel degrader and provided a framework for understanding its impact on the global cellular ubiquitome. While direct, quantitative, head-to-head global ubiquitination profiling data with other ATR inhibitors remains to be fully elucidated in the public domain, the available evidence strongly suggests that ATR degradation induces a distinct and potent cellular response. The detailed experimental protocol provided herein offers a roadmap for researchers to conduct their own comprehensive studies, further unraveling the intricate signaling networks governed by ATR and paving the way for the development of more effective and selective cancer therapies.
References
- 1. Discovery of Selective and Potent ATR Degrader for Exploration its Kinase-Independent Functions in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of the first ataxia telangiectasia and Rad3-related (ATR) degraders for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ATR degrader demonstrates potent efficacy in ATM-deficient tumor models | BioWorld [bioworld.com]
- 8. Inhibition of ATR acutely sensitizes acute myeloid leukemia cells to nucleoside analogs that target ribonucleotide reductase - PMC [pmc.ncbi.nlm.nih.gov]
ATR Degradation vs. Inhibition: A Superior Strategy for Overcoming Drug Resistance
A new wave of targeted cancer therapy is emerging, moving beyond simple inhibition to complete protein elimination. For Ataxia Telangiectasia and Rad3-related (ATR) kinase, a crucial player in the DNA damage response (DDR), this shift from inhibition to degradation presents significant advantages in overcoming drug resistance and enhancing therapeutic efficacy. This guide provides a detailed comparison of ATR degraders and inhibitors, supported by experimental data, to inform researchers and drug development professionals.
ATR kinase is a master regulator of the DDR, a network of pathways that cells activate to repair damaged DNA.[1] In many cancer cells, which often have high levels of replication stress and defects in other DDR pathways, survival becomes critically dependent on ATR.[2][3] This dependency makes ATR an attractive therapeutic target. While ATR inhibitors have shown promise, their efficacy can be limited by acquired resistance.[4] ATR degradation, a novel approach utilizing technologies like Proteolysis Targeting Chimeras (PROTACs), offers a compelling alternative by completely removing the ATR protein, thereby addressing both its kinase and non-kinase functions and preventing mechanisms of resistance that can arise with inhibitors.[5][6]
Overcoming the Limitations of Inhibition through Degradation
ATR inhibitors work by blocking the kinase activity of the ATR protein, preventing the phosphorylation of downstream targets like Chk1 and thereby disrupting the DDR.[3][7] However, cancer cells can develop resistance to these inhibitors through various mechanisms, such as mutations in the ATR gene or activation of compensatory signaling pathways.[4][8]
ATR degraders, on the other hand, are bifunctional molecules that recruit an E3 ubiquitin ligase to the ATR protein, tagging it for destruction by the cell's natural protein disposal system, the proteasome.[6][9] This complete removal of the ATR protein offers several key advantages over simple inhibition:
-
Elimination of Scaffolding Functions: ATR has non-kinase scaffolding functions that are not affected by inhibitors. Degradation removes the entire protein, preventing these functions which may contribute to cell survival and resistance.[5][6]
-
Increased Potency and Sustained Response: Degraders can be more potent and have a more durable effect than inhibitors because they act catalytically, with a single degrader molecule able to trigger the destruction of multiple target protein molecules.[6][10] This leads to a sustained downstream signaling response.[11]
-
Overcoming Resistance: By removing the target protein entirely, degraders can overcome resistance mechanisms that arise from mutations in the drug-binding site of the kinase.[6]
-
Enhanced Apoptosis and Anti-Tumor Activity: Studies have shown that ATR degradation can induce a more potent apoptotic response and greater inhibition of tumor growth in vivo compared to ATR inhibition.[5][12]
Comparative Data: ATR Degrader vs. Inhibitor
Recent studies directly comparing ATR degraders and inhibitors have provided compelling evidence for the superiority of the degradation strategy.
| Metric | ATR Degrader (8i) | ATR Inhibitor (1) | Cell Line | Reference |
| Apoptosis (48h) | ~40% | ~15% | MV-4-11 (AML) | [13] |
| Apoptosis (48h) | ~35% | ~10% | MOLM-13 (AML) | [13] |
| In Vivo Tumor Growth Inhibition | Significant Inhibition | No Significant Inhibition | AML Xenograft Model | [5][12] |
| Metric | ATR Degrader (Compound [I]) | Cell Line | Reference |
| DC50 (Degradation Concentration) | 0.53 µM | LoVo (ATM-deficient) | [14] |
| Dmax (Maximum Degradation) | 84.3% | LoVo (ATM-deficient) | [14] |
| Apoptosis (1 µM) | 45.62% | LoVo | [14] |
| In Vivo Tumor Growth Inhibition (25 mg/kg) | 51.8% | LoVo Xenograft | [14] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of ATR inhibitors and degraders have profound implications for their effects on cellular signaling pathways.
References
- 1. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance to ATR Inhibitors Is Mediated by Loss of the Nonsense-Mediated Decay Factor UPF2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Selective and Potent ATR Degrader for Exploration its Kinase-Independent Functions in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemical strategies for development of ATR inhibitors | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 8. Resistance to ATR inhibitors is mediated by loss of the nonsense-mediated decay factor UPF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological degradation of ATR induces antiproliferative DNA replication stress in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Advantages of Targeted Protein Degradation over Inhibition: a RTK Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Advantages of Targeted Protein Degradation Over Inhibition: An RTK Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ATR degrader demonstrates potent efficacy in ATM-deficient tumor models | BioWorld [bioworld.com]
Unveiling Cellular Responses: A Comparative Guide to ATR Degraders and Inhibitors through Quantitative Proteomics
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cellular responses to Ataxia Telangiectasia and Rad3-related (ATR) protein degraders and inhibitors, supported by quantitative proteomics data. We delve into the distinct mechanisms of action and their downstream consequences, offering insights into the therapeutic potential of these two promising anti-cancer strategies.
ATR kinase is a crucial regulator of the DNA damage response (DDR), playing a pivotal role in maintaining genomic integrity. Consequently, it has emerged as a prime target for cancer therapy. While ATR inhibitors have shown promise in clinical trials, a newer class of molecules, ATR degraders (utilizing Proteolysis Targeting Chimera or PROTAC technology), offers an alternative therapeutic modality. This guide will compare the cellular impacts of these two approaches, focusing on the insights gained from quantitative proteomics.
Performance Comparison: ATR Degrader vs. ATR Inhibitor
The primary distinction between ATR degraders and inhibitors lies in their mechanism of action. Inhibitors block the kinase activity of ATR, while degraders lead to the complete removal of the ATR protein from the cell. This fundamental difference results in varied downstream cellular effects.
A key study comparing a potent and selective ATR degrader (compound 8i) with an ATR kinase inhibitor revealed significant differences in their biological outcomes in acute myeloid leukemia (AML) cells.[1] While both compound types impact ATR signaling, the degrader was found to induce a more robust and sustained apoptotic response.
Key Findings from Comparative Studies:
-
Apoptosis Induction: The ATR degrader (compound 8i) demonstrated a more pronounced and sustained induction of apoptosis in AML cell lines compared to the ATR inhibitor.[1]
-
p53 Signaling: Mechanistic studies revealed that the ATR degrader led to a breakdown of the nuclear envelope, causing extensive DNA damage and genome instability. This, in turn, triggered a p53-mediated apoptotic signaling pathway that was both earlier and more effective than that induced by ATR kinase inhibition.[1]
-
Phosphoproteomic Landscape: While a direct head-to-head quantitative phosphoproteomics comparison is not yet available in a single study, independent analyses of ATR inhibitors like berzosertib have revealed widespread alterations in the phosphoproteome. These studies have identified numerous ATR-dependent phosphorylation events on proteins involved in DNA repair, cell cycle control, and RNA metabolism.[2][3][4][5] It is anticipated that ATR degraders would lead to a more profound and sustained reduction in the phosphorylation of these substrates due to the complete removal of the kinase.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on ATR degraders and inhibitors.
Table 1: Comparison of Apoptotic Induction in AML Cells
| Treatment | Cell Line | Apoptosis Rate (%) | Citation |
| ATR Degrader (8i) | MV-4-11 | Significantly higher than inhibitor | [1] |
| ATR Inhibitor | MV-4-11 | Lower than degrader | [1] |
Note: This table is a qualitative summary based on the findings of Wang et al., 2024, as specific quantitative apoptosis values for direct comparison were not provided in the primary text.
Table 2: Key Phosphorylation Sites Modulated by ATR Inhibitors (Berzosertib and Gartisertib)
| Protein | Phosphorylation Site | Function | Citation |
| CHK1 | Ser345 | Key downstream effector of ATR, cell cycle checkpoint control | [2] |
| TOPBP1 | Multiple sites | ATR activation and DNA repair | [2] |
| SMC3 | Multiple sites | Chromosome cohesion and segregation | [2] |
| MDC1 | Multiple sites | DNA damage checkpoint mediator | [2] |
| RAD50 | Multiple sites | DNA double-strand break repair | [2] |
| SLX4 | Multiple sites | DNA repair scaffold protein | [2] |
| SETX | Ser353 | RNA:DNA helicase, transcriptional regulation | [2] |
| RANBP3 | Multiple sites | Nuclear transport | [2] |
Note: This table represents a selection of key ATR-dependent phosphorylation sites identified in phosphoproteomic studies of ATR inhibitors. A comprehensive list can be found in the cited literature.
Visualizing the Mechanisms and Pathways
To better understand the processes discussed, the following diagrams illustrate the ATR signaling pathway, the mechanism of action of PROTAC-based ATR degraders, and a typical experimental workflow for quantitative phosphoproteomics.
Caption: A simplified diagram of the ATR signaling pathway.
Caption: Mechanism of action for a PROTAC-based ATR degrader.
Caption: Experimental workflow for quantitative phosphoproteomics.
Experimental Protocols
The following is a generalized protocol for quantitative phosphoproteomics using Tandem Mass Tag (TMT) labeling, based on established methodologies.
Cell Culture and Treatment
-
Cell Lines: Select appropriate cancer cell lines (e.g., U2OS, MV-4-11).
-
Culture Conditions: Maintain cells in the recommended growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Treat cells with the ATR degrader, ATR inhibitor, or vehicle control (e.g., DMSO) at the desired concentrations and for the specified duration.
Protein Extraction and Digestion
-
Lysis: Harvest cells and lyse them in a urea-based lysis buffer (e.g., 8 M urea (B33335) in 50 mM Tris-HCl, pH 8.5) supplemented with protease and phosphatase inhibitors.
-
Reduction and Alkylation: Reduce cysteine residues with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.
-
Digestion: Dilute the lysate to reduce the urea concentration and digest the proteins overnight with an appropriate protease, such as Trypsin or Lys-C.
TMT Labeling
-
Peptide Quantification: Quantify the peptide concentration in each sample using a suitable assay (e.g., BCA assay).
-
Labeling: Label equal amounts of peptides from each condition with the respective TMT isobaric tags according to the manufacturer's instructions.
-
Quenching and Pooling: Quench the labeling reaction and pool the TMT-labeled samples.
Phosphopeptide Enrichment
-
Enrichment: Enrich for phosphopeptides from the pooled sample using titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).
-
Washing and Elution: Wash the enrichment resin to remove non-specifically bound peptides and elute the phosphopeptides.
Mass Spectrometry
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., Orbitrap Fusion Lumos).
-
Data Acquisition: Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method. For TMT-based quantification, a synchronous precursor selection (SPS)-based MS3 method is often employed to minimize reporter ion interference.
Data Analysis
-
Database Search: Search the raw mass spectrometry data against a relevant protein database (e.g., UniProt) using a search engine like MaxQuant or Proteome Discoverer.
-
Quantification: Extract the TMT reporter ion intensities for each identified phosphopeptide to determine their relative abundance across the different conditions.
-
Statistical Analysis: Perform statistical analysis to identify phosphopeptides that are significantly regulated upon treatment with the ATR degrader or inhibitor.
-
Bioinformatics Analysis: Perform pathway analysis and kinase-substrate enrichment analysis to gain biological insights from the quantitative phosphoproteomics data.
Conclusion
Quantitative proteomics provides a powerful lens through which to compare the cellular responses to ATR degraders and inhibitors. The available data suggest that ATR degraders, by virtue of their ability to eliminate the ATR protein, may offer a more potent and durable anti-cancer effect compared to kinase inhibitors. This is exemplified by the enhanced induction of apoptosis and a more robust activation of the p53 pathway. Future head-to-head quantitative proteomics studies will be invaluable in further dissecting the nuanced differences in the cellular signaling networks perturbed by these two promising therapeutic modalities, ultimately guiding the development of more effective cancer therapies.
References
- 1. Discovery of Selective and Potent ATR Degrader for Exploration its Kinase-Independent Functions in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemo-Phosphoproteomic Profiling with ATR Inhibitors Berzosertib and Gartisertib Uncovers New Biomarkers and DNA Damage Response Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. Chemo-Phosphoproteomic Profiling with ATR Inhibitors Berzosertib and Gartisertib Uncovers New Biomarkers and DNA Damage Response Regulators | MRC PPU [ppu.mrc.ac.uk]
Safety Operating Guide
Essential Guide to the Safe Disposal of PROTAC ATR Degrader-2
For Immediate Use by Laboratory Personnel
This document provides comprehensive safety and logistical guidance for the proper disposal of PROTAC ATR degrader-2, a novel compound used in targeted protein degradation research. Given the potent and targeted nature of proteolysis-targeting chimeras (PROTACs), all materials that have come into contact with this compound must be treated as hazardous chemical waste. Adherence to these procedures is critical for ensuring personnel safety, preventing environmental contamination, and maintaining regulatory compliance.
This compound is an investigational compound, and as such, a specific Safety Data Sheet (SDS) with complete disposal instructions is not publicly available. The following procedures are based on the known components of this compound—an ATR inhibitor ligand and the E3 ligase ligand Lenalidomide—and general best practices for the disposal of hazardous and cytotoxic chemicals.
I. Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound or its waste, it is mandatory to be equipped with the appropriate personal protective equipment. A thorough risk assessment should be conducted for all procedures to ensure the highest level of safety.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles | Must be worn at all times when handling the compound to protect from splashes. Should have side shields for additional protection. |
| Face Shield | Recommended in addition to safety goggles when there is a high risk of splashing, such as during the preparation of solutions or large-volume transfers. | |
| Hand Protection | Protective Gloves | Chemical-resistant gloves are mandatory. Nitrile gloves are a common and effective choice for handling chemicals in a laboratory setting. |
| Body Protection | Laboratory Coat | A lab coat or gown should be worn to protect skin and personal clothing from contamination. |
| Impervious Clothing | For procedures with a higher risk of splashes or spills, a chemical-resistant apron or coveralls may be necessary. | |
| Respiratory Protection | Suitable Respirator | A respirator is required when working with the solid compound to avoid dust inhalation or when handling solutions in poorly ventilated areas. The specific type should be determined by a risk assessment. |
II. Waste Segregation and Collection
Proper segregation of waste is the first and most critical step in the disposal process. All materials that have been in contact with this compound must be considered hazardous.
A. Solid Waste:
-
Unused or Expired Compound: The pure, solid form of this compound.
-
Contaminated Labware: Includes, but is not limited to, pipette tips, centrifuge tubes, vials, and flasks.
-
Contaminated Consumables: Items such as absorbent paper, wipes, and bench protectors.
-
Contaminated PPE: Used gloves, disposable lab coats, and any other contaminated protective gear.
Collection Procedure for Solid Waste:
-
Collect all solid waste in a designated, leak-proof hazardous waste container.
-
The container should be lined with a heavy-duty plastic bag.
-
Ensure the container is clearly labeled as "Hazardous Chemical Waste" or "Cytotoxic Waste."
B. Liquid Waste:
-
Solutions Containing this compound: Any experimental solutions, including stock solutions and cell culture media containing the compound.
-
Solvents Used for Cleaning: Solvents used to decontaminate glassware or spill areas.
Collection Procedure for Liquid Waste:
-
Collect all liquid waste in a separate, sealed, and shatter-resistant container.
-
Crucially, do not mix this waste with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Label the container clearly with "Hazardous Chemical Waste" or "Cytotoxic Waste" and list the contents, including the name "this compound" and any solvents.
III. Step-by-Step Disposal Protocol
The disposal of this compound should be handled by trained personnel and in accordance with all local, state, and federal regulations.
-
Initial Segregation: At the point of generation, separate all contaminated materials into the appropriate solid or liquid hazardous waste containers.
-
Container Labeling: All waste containers must be accurately labeled. The label should include:
-
The words "Hazardous Waste" or "Cytotoxic Waste".
-
The full chemical name: "this compound".
-
The names of its known hazardous components: "Contains an ATR inhibitor and Lenalidomide".
-
The date the waste was first added to the container.
-
The name and contact information of the generating laboratory.
-
-
Secure Storage: Store sealed waste containers in a designated, secure area away from general lab traffic until they are collected for disposal. This area should be clearly marked as a hazardous waste accumulation site.
-
Final Disposal: The final disposal of waste containing this compound must be conducted through an approved hazardous waste disposal facility. The recommended method for compounds like Lenalidomide is incineration in a chemical incinerator equipped with an afterburner and scrubber[1]. It is imperative to consult with your institution's EHS office to ensure compliance with all regulatory requirements. Do not dispose of this chemical down the drain or in the general trash.
IV. Spill Management
In the event of a spill, immediate and proper cleanup is essential to prevent exposure and contamination.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of recommended PPE.
-
Contain the Spill:
-
For Solid Spills: Carefully sweep or scoop the material to avoid generating dust. Place the collected material into a designated hazardous waste container.
-
For Liquid Spills: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
-
Decontaminate the Area: Once the bulk of the spill has been collected, decontaminate the spill area with a suitable solvent (e.g., ethanol (B145695) or a specialized laboratory cleaning agent). Wipe the area clean with absorbent pads.
-
Dispose of Cleanup Materials: All materials used for spill cleanup, including absorbent pads and contaminated PPE, must be disposed of as hazardous solid waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS office, as per your institution's policy.
V. Experimental Workflow and Disposal Logic
The following diagrams illustrate the logical flow of the experimental and disposal processes to ensure safety and compliance.
References
Personal protective equipment for handling PROTAC ATR degrader-2
Essential Safety and Handling Guide for PROTAC ATR Degrader-2
This document provides crucial safety and logistical information for the handling, use, and disposal of this compound. Researchers, scientists, and drug development professionals should review this guide thoroughly before working with this compound to ensure a safe laboratory environment.
Compound Information
This compound is a potent, biologically active molecule designed for targeted protein degradation.[1][2][3] Due to its mechanism of action, it should be handled with care as a potentially hazardous compound. The following table summarizes key quantitative data for this compound.
| Parameter | Value | Source |
| Molecular Formula | C40H41N9O6 | [1] |
| Molecular Weight | 743.81 g/mol | [1] |
| CAS Number | 3010273-12-5 | [1] |
| Appearance | Solid | [1] |
| DC50 in MV-4-11 cells | 22.9 nM | [1][2][3] |
| DC50 in MOLM-13 cells | 34.5 nM | [1][2][3] |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [1] |
| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month | [1] |
Operational Plan: Personal Protective Equipment (PPE)
Given the potent biological activity of this compound, it is essential to use appropriate personal protective equipment (PPE) to prevent exposure through inhalation, skin contact, or ingestion.[4][5][6][7] The following PPE is mandatory when handling this compound:
-
Gloves : Two pairs of nitrile gloves should be worn at all times.[4] Gloves should be changed immediately if they become contaminated.
-
Gown : A disposable, fluid-resistant gown should be worn to protect clothing and skin.[6][8]
-
Eye Protection : Safety glasses with side shields or a full-face shield should be worn to protect against splashes.[5][6]
-
Respiratory Protection : When handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet, a properly fitted N95 respirator or higher is recommended to prevent inhalation.[6][7]
The following diagram illustrates a typical experimental workflow for handling this compound, emphasizing safety checkpoints.
Disposal Plan
All materials that have come into contact with this compound must be treated as hazardous chemical waste.[9] Proper segregation and disposal are critical to ensure safety and environmental protection.
Waste Segregation
The following waste streams should be segregated:
-
Solid Waste : Includes contaminated gloves, pipette tips, vials, and any other solid materials.
-
Liquid Waste : Includes unused solutions of the compound and solvents used for decontamination.
-
Sharps Waste : Includes contaminated needles and syringes.
Step-by-Step Disposal Procedure
-
Solid Waste Collection :
-
Liquid Waste Collection :
-
Collect all liquid waste in a sealed, shatter-resistant container.[9]
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[9]
-
Label the container with "Hazardous Waste," the chemical name, and the approximate concentration.[9]
-
-
Storage :
-
Store all hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[9]
-
-
Final Disposal :
-
Arrange for the pickup and disposal of all hazardous waste through your institution's EHS office.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[10]
-
ATR Signaling Pathway
This compound targets the Ataxia Telangiectasia and Rad3-related (ATR) protein, a key kinase in the DNA damage response pathway.[11][12][13] The diagram below illustrates a simplified representation of the canonical ATR signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | ATR PROTAC | MCE [medchemexpress.cn]
- 3. targetmol.cn [targetmol.cn]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 6. ipservices.care [ipservices.care]
- 7. gerpac.eu [gerpac.eu]
- 8. pharmtech.com [pharmtech.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Functions, Regulation, and Therapeutic Implications of the ATR Checkpoint Pathway | Annual Reviews [annualreviews.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
